molecular formula C8H7N3O B084453 3-Amino-4(3H)-quinazolinone CAS No. 14663-46-8

3-Amino-4(3H)-quinazolinone

Cat. No.: B084453
CAS No.: 14663-46-8
M. Wt: 161.16 g/mol
InChI Key: XZRJWCFKYOZVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4(3H)-quinazolinone (CAS 14663-46-8) is a high-value chemical synthon designed for advanced medicinal chemistry and drug discovery research. This compound features a reactive 3-amino group and is a derivative of the privileged quinazolinone scaffold, a structure known for its wide spectrum of biological activities and presence in over 150 naturally occurring alkaloids . As a key intermediate, this molecule is primarily used to construct more complex, bioactive heterocyclic systems. The reactive amino group attached to the nitrogen at position 3 is a crucial functional handle, allowing researchers to link diverse aromatic and heteroaromatic moieties in the form of Schiff bases or amides, thereby creating novel compounds for biological screening . This versatility makes it an essential building block in the synthesis of potential therapeutic agents. Quinazolinone derivatives, including those derived from 3-amino synthons, are extensively investigated for their potent antimicrobial and anticancer properties . Recent studies have also highlighted the DNA-binding and photo-disruptive capabilities of certain 3-aminoquinazolinone derivatives, suggesting their potential as lead compounds for developing novel photo-chemo or photodynamic therapeutics . The quinazolinone core is known to interact with diverse biological targets, including protein kinases and dihydrofolate reductase, underlining its significance in pharmacological research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-11-5-10-7-4-2-1-3-6(7)8(11)12/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRJWCFKYOZVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163424
Record name 4(3H)-Quinazolinone, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14663-46-8
Record name 3-Amino-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14663-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Quinazolinone, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14663-46-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14663-46-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3H)-Quinazolinone, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4(3H)-quinazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

CAS Number: 14663-46-8

Molecular Formula: C₈H₇N₃O

Molecular Weight: 161.16 g/mol

Appearance: White solid.[1]

This guide provides a comprehensive overview of 3-Amino-4(3H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active molecules. This document outlines the compound's key properties, experimental protocols for its synthesis, and an exploration of its potential biological activities.

Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 14663-46-8[1]
Molecular Formula C₈H₇N₃O[1]
Molecular Weight 161.16 g/mol [1]
Appearance White solid[1]
Melting Point Estimated based on derivatives: ~140-155 °C[2]
Solubility Soluble in DMSO[3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commonly starting from anthranilic acid. The following protocols are based on established methods for the synthesis of 3-amino-quinazolinone derivatives.

Part 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one Intermediate

This initial step involves the acylation of anthranilic acid to form a benzoxazinone ring, which serves as a key intermediate.

Materials:

  • Anthranilic acid

  • Acyl chloride (e.g., acetyl chloride or benzoyl chloride)

  • Pyridine

  • Sodium bicarbonate solution (10%)

  • Water

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Dissolve anthranilic acid in pyridine in a round-bottom flask cooled in an ice bath.

  • Slowly add the chosen acyl chloride to the solution with constant stirring.

  • Continue stirring the reaction mixture for 30 minutes at room temperature.

  • Treat the resulting semi-solid mass with a 10% sodium bicarbonate solution until effervescence ceases.

  • Dilute the mixture with water to precipitate the product.

  • Filter the solid, wash it with water to remove impurities, and dry it.

  • The resulting solid is the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.

Part 2: Synthesis of this compound

The benzoxazinone intermediate is then reacted with hydrazine hydrate to yield the final product. Both conventional heating and microwave-assisted methods are viable.

Materials:

  • 2-Substituted-4H-3,1-benzoxazin-4-one intermediate

  • Hydrazine hydrate

  • Pyridine or Ethanol (as solvent)

  • Reflux apparatus or Microwave reactor

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent (e.g., diluted ethanol)

Conventional Heating Method:

  • Dissolve the benzoxazinone intermediate in pyridine in a round-bottom flask.

  • Add a solution of hydrazine hydrate in pyridine dropwise to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture under reflux for several hours (typically around 10 hours), monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash it with water, and dry.

  • Recrystallize the crude product from a suitable solvent like diluted ethanol to obtain pure this compound.

Microwave-Assisted Method:

  • In a microwave-safe vessel, dissolve the benzoxazinone intermediate in a minimal amount of a suitable solvent like ethanol.[2]

  • Add hydrazine hydrate to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) and power (e.g., 250 W) for a short duration (typically 5-30 minutes).[2]

  • After irradiation, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water to obtain the solid product.

  • Filter, wash with water, and recrystallize from a suitable solvent.

G General Synthesis Workflow for this compound A Anthranilic Acid C 2-Substituted-4H-3,1-benzoxazin-4-one (Intermediate) A->C Acylation in Pyridine B Acyl Chloride B->C E This compound (Final Product) C->E Reaction with Hydrazine (Conventional or Microwave Heating) D Hydrazine Hydrate D->E

Caption: A simplified workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

The quinazolinone scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] While specific studies on the direct biological targets of this compound are limited, research on its derivatives provides strong indications of its potential mechanisms of action.

Derivatives of 4(3H)-quinazolinone have been identified as potent inhibitors of several key signaling proteins. For instance, certain 4-aminoquinazoline derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3Kα), a critical enzyme in a signaling pathway that regulates cell survival, proliferation, and apoptosis.[5] Inhibition of the PI3K/Akt pathway is a well-established strategy in cancer therapy.

Furthermore, other quinazolinone derivatives have been developed as negative allosteric modulators of the metabotropic glutamate receptor 7 (mGlu7), suggesting a potential role in modulating glutamatergic neurotransmission.[6] The diverse biological activities of the quinazolinone core structure underscore the potential of this compound as a valuable scaffold for the design and synthesis of novel therapeutic agents. The amino group at the 3-position offers a reactive handle for further chemical modifications to explore and optimize its biological profile.

G Potential Signaling Pathway Involvement of Quinazolinone Derivatives cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3Kα RTK->PI3K GPCR G-Protein Coupled Receptor (e.g., mGlu7) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->GPCR Modulation Quinazolinone->PI3K Inhibition

Caption: Inferred signaling pathways potentially modulated by quinazolinone derivatives.

References

Technical Guide: Synthesis of 3-Amino-4(3H)-quinazolinone from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented two-step synthetic pathway for the preparation of 3-Amino-4(3H)-quinazolinone, a crucial scaffold in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The synthesis proceeds through the formation of an intermediate, isatoic anhydride, followed by cyclization with hydrazine.

I. Synthetic Pathway Overview

The synthesis of this compound from anthranilic acid is efficiently achieved via a two-step process. The first step involves the conversion of anthranilic acid to isatoic anhydride. The subsequent reaction of isatoic anhydride with hydrazine hydrate yields the final product.

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid Isatoic_Anhydride Isatoic Anhydride (2H-1,3-Benzoxazine-2,4(1H)-dione) Anthranilic_Acid->Isatoic_Anhydride Phosgene (COCl₂) or Triphosgene Product This compound Isatoic_Anhydride->Product Hydrazine Hydrate (N₂H₄·H₂O) Step1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dissolve Dissolve Anthranilic Acid in HCl(aq) Filter Filter Solution Dissolve->Filter Phosgenation Introduce Phosgene Gas (T < 50°C) Filter->Phosgenation Precipitation Precipitate Forms Phosgenation->Precipitation Filter_Solid Filter Precipitate Precipitation->Filter_Solid Wash Wash with Water Filter_Solid->Wash Dry Dry the Product Wash->Dry Step2_Workflow cluster_reaction Reaction cluster_workup Work-up Mix Suspend Isatoic Anhydride in Ethanol Add_Hydrazine Add Hydrazine Hydrate Mix->Add_Hydrazine Reflux Reflux the Mixture Add_Hydrazine->Reflux Cool Cool to Room Temperature Reflux->Cool Filter_Solid Filter Precipitate Cool->Filter_Solid Recrystallize Recrystallize from Ethanol Filter_Solid->Recrystallize Dry Dry the Product Recrystallize->Dry Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Dehydration Isatoic_Anhydride Isatoic Anhydride Intermediate1 Tetrahedral Intermediate Isatoic_Anhydride->Intermediate1 + H₂N-NH₂ Hydrazine Hydrazine Intermediate2 2-Aminobenzoylhydrazine Intermediate Intermediate1->Intermediate2 - CO₂ Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intermediate2->Intermediate3 Product This compound Intermediate3->Product - H₂O Intermediate3->Product

Spectroscopic Data of 3-Amino-4(3H)-quinazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4(3H)-quinazolinone is a key heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide range of biological activities. A thorough understanding of its spectroscopic properties is fundamental for the synthesis, characterization, and rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its closely related derivatives. Detailed experimental protocols and a visualized experimental workflow are included to assist researchers in their analytical studies.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for derivatives of this compound. This data is crucial for the structural elucidation and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (Proton NMR) Data of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.20dd, J=8Hz1HAr-H
7.84dt, J=7.2Hz, 1.2Hz1HAr-H
7.69d, J=8Hz1HAr-H
7.59-7.42m5HAr-H
5.51s2HNH₂

¹³C NMR (Carbon NMR) Data of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one in DMSO-d₆

Chemical Shift (δ) ppmAssignment
161.5C=O
154.9C
147.2C
135.4C
135.0C
132.0CH
131.1CH
130.6CH
129.3C
128.0CH
127.8CH
127.4C
126.6CH
121.1C
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Data of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

Wavenumber (cm⁻¹)Assignment
3461, 1614N-H stretch
3012C-H aromatic stretch
1672C=O (amide) stretch
1672C=N stretch
1471, 1614C=C aromatic stretch
1338C-N stretch
772C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity. The data is typically presented as a mass-to-charge ratio (m/z).

Mass Spectrometry Data of 3-Amino-2-propyl-quinazolin-4(3H)-one

m/zInterpretation
203.24[M]⁺ (Molecular Ion)

Experimental Protocols

Detailed methodologies are essential for acquiring high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of this compound derivatives.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum with proton broadband decoupling. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation : Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record a background spectrum of the empty sample holder. Then, place the KBr pellet in the holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample (typically <1 mg) into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Instrumentation : Use a mass spectrometer equipped with an EI source.

  • Data Acquisition : The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are separated by a mass analyzer according to their m/z ratio and detected.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Interpretation Structural Elucidation & Purity Assessment NMR->Interpretation IR->Interpretation MS->Interpretation Report Technical Report & Data Archiving Interpretation->Report

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Crystal Structure of 3-Amino-4(3H)-quinazolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3-Amino-4(3H)-quinazolinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, crystallographic parameters, and explores their mechanism of action, particularly as inhibitors of key signaling pathways in cancer.

Introduction

This compound and its derivatives are a core scaffold in the development of novel therapeutic agents. The unique structural features of the quinazolinone ring system allow for diverse chemical modifications, leading to a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is crucial for structure-based drug design and for elucidating their mechanism of action at a molecular level. X-ray crystallography has been an indispensable tool in providing precise structural information for these compounds.[3][4]

Synthesis and Crystallization

The synthesis of this compound derivatives typically involves a multi-step process, often starting from anthranilic acid or its derivatives. The general synthetic approach involves the formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate, followed by reaction with hydrazine hydrate to yield the desired 3-amino-quinazolinone.[4][5] Microwave-assisted synthesis has been shown to be an efficient method for producing these compounds in high yields.[5]

General Experimental Protocol for Synthesis

The following protocol describes a common method for the synthesis of 2-alkyl-3-aminoquinazolin-4(3H)-ones:

  • Formation of 2-Alkyl-4H-3,1-benzoxazin-4-one: A mixture of an appropriate anthranilic acid derivative and a corresponding acid anhydride (e.g., acetic anhydride for a 2-methyl derivative, propionic anhydride for a 2-ethyl derivative) is heated.[3][5] For microwave-assisted synthesis, the mixture is irradiated at a specified power and temperature for a short duration.[5] Upon completion, the excess anhydride is removed under reduced pressure, and the resulting benzoxazinone intermediate is precipitated by pouring the mixture into ice water.[6]

  • Formation of 3-Amino-2-alkylquinazolin-4(3H)-one: The synthesized 2-alkyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is then added cautiously, and the mixture is refluxed for several hours.[4][7] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification and Crystallization: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and diethyl ether, to obtain single crystals suitable for X-ray diffraction analysis.[3][4]

Detailed Protocol for 3-amino-2-ethylquinazolin-4(3H)-one[3]

A mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents) was heated for 30 minutes at 105 °C. The mixture was cooled to 75 °C and diluted with ethanol (50 mL). Hydrazine monohydrate (10 mole equivalents) was added dropwise over 10 minutes, and the mixture was refluxed for 1 hour. After cooling to room temperature, the solvent was removed under reduced pressure. The resulting residue was purified by column chromatography (silica gel, hexane/diethyl ether 4:1) to give 3-amino-2-ethylquinazolin-4(3H)-one. Colorless crystals were obtained by crystallization from a mixture of ethyl acetate and diethyl ether (1:2 by volume).[3]

Detailed Protocol for 3-amino-2-propylquinazolin-4(3H)-one[4]

3-Amino-2-propylquinazolin-4(3H)-one was synthesized by reacting 2-propyl-4H-3,1-benzoxazin-4-one with an excess of hydrazine hydrate (three mole equivalents) in methanol under reflux conditions for 3 hours. Crystallization from ethanol yielded colorless crystals of the title compound.[4]

Crystal Structure Analysis

The crystal structures of several this compound derivatives have been determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions in the solid state.

Crystallographic Data

The following table summarizes the crystallographic data for selected this compound derivatives.

CompoundFormulaMolar Mass ( g/mol )Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
3-amino-2-ethylquinazolin-4(3H)-one [3]C₁₀H₁₁N₃O189.22TriclinicP-17.0230(5)7.6198(7)9.7868(6)69.709(7)89.242(5)75.191(7)473.27(7)2
3-amino-2-propylquinazolin-4(3H)-one [4]C₁₁H₁₃N₃O203.24TrigonalR-324.1525(5)24.1525(5)9.6500(2)90901204875.1(2)18
Data Collection and Refinement

For a typical crystal structure determination, a suitable single crystal is mounted on a diffractometer. Data collection is performed using monochromatic X-ray radiation (e.g., Cu Kα). The collected diffraction data are then processed to solve and refine the crystal structure using specialized software.

Example for 3-amino-2-ethylquinazolin-4(3H)-one: [3]

  • Diffractometer: Agilent SuperNova Dual Source with an Atlas detector.

  • Radiation: Cu Kα (λ = 1.54184 Å).

  • Data Collection: 3303 measured reflections, 1858 independent reflections.

  • Absorption Correction: Gaussian.

  • Refinement: The structure was refined using a riding model for H atoms, with the amide hydrogen atoms located in the difference Fourier map and refined freely.

Example for 3-amino-2-propylquinazolin-4(3H)-one: [4]

  • Diffractometer: Agilent SuperNova Dual Source with an Atlas detector.

  • Radiation: Cu Kα (λ = 1.54184 Å).

  • Data Collection: 3734 measured reflections, 2136 independent reflections.

  • Absorption Correction: Multi-scan.

  • Refinement: H atoms were treated by a mixture of independent and constrained refinement.

Molecular and Supramolecular Features

The crystal structures of this compound derivatives reveal key molecular and supramolecular features that influence their physical properties and biological activity.

In 3-amino-2-ethylquinazolin-4(3H)-one, the molecule is essentially planar.[3] The crystal packing is characterized by inversion-related molecules stacked along the a-axis, displaying π–π interactions with a centroid-to-centroid distance of 3.6664(8) Å. Furthermore, N—H⋯O hydrogen bonds link the molecules, forming a 'step' structure.[3]

For 3-amino-2-propylquinazolin-4(3H)-one, the propyl group is nearly perpendicular to the quinazolinone mean plane.[4] The crystal structure exhibits π–π stacking between paired molecules. Intermolecular N—H⋯N and N—H⋯O hydrogen bonds create a three-dimensional network.[4]

Biological Activity and Signaling Pathways

Quinazolinone derivatives are recognized for their potential as anticancer agents, with many acting as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[8][9][10] Overexpression or mutation of EGFR is a key factor in the development and progression of several cancers.[8] Quinazolinone-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis.[11][12]

EGFR Signaling Pathway Inhibition

The diagram below illustrates the general mechanism of EGFR signaling and its inhibition by this compound derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding & Dimerization EGFR_active EGFR Dimer (active) EGFR_inactive->EGFR_active ADP ADP EGFR_active->ADP P P EGFR_active->P Autophosphorylation ATP ATP ATP->EGFR_active binds to kinase domain Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Quinazolinone This compound Derivative Quinazolinone->EGFR_active Inhibition

EGFR Signaling Pathway and Inhibition.
Experimental Workflow for Crystal Structure Determination

The following diagram outlines the typical workflow for determining the crystal structure of a this compound derivative.

Crystal_Structure_Workflow Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Deposition Deposition in Database (e.g., CCDC) Validation->Deposition

Workflow for Crystal Structure Determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound derivatives. The presented data on their synthesis, crystallographic parameters, and molecular interactions are essential for understanding their structure-activity relationships. The role of these compounds as potential anticancer agents, particularly as EGFR inhibitors, highlights the importance of continued research in this area. The experimental protocols and workflows described herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

"solubility of 3-Amino-4(3H)-quinazolinone in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-4(3H)-quinazolinone. Due to the limited availability of specific quantitative solubility data in published literature for this compound, this document focuses on the general solubility characteristics of the quinazolinone scaffold and presents detailed experimental protocols for determining solubility. This information is intended to empower researchers to conduct their own solubility assessments and effectively handle this compound in a laboratory setting.

General Solubility Profile of Quinazolinone Derivatives

The quinazolinone ring system is a core structure in numerous biologically active compounds.[1] The solubility of these derivatives is a critical factor in their development, influencing bioavailability and suitability for various assays.[2] Generally, quinazolinone derivatives are crystalline solids with high melting points and are often characterized by poor solubility in water and common organic solvents.[3]

However, their solubility can be influenced by several factors:

  • pH: The presence of basic nitrogen atoms in the quinazolinone scaffold means that the solubility of its derivatives can be pH-dependent. They may exhibit increased solubility in acidic aqueous solutions where they can form salts.[3]

  • Solvent Polarity: For various quinazoline derivatives, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to be effective solvents.[2] DMSO is frequently the solvent of choice for preparing concentrated stock solutions for in vitro assays.[4]

  • Temperature: The solubility of quinazoline derivatives in organic solvents generally increases with a rise in temperature.[2]

The table below summarizes the qualitative solubility characteristics of the quinazolinone class of compounds.

Solvent ClassGeneral SolubilityNotes
Aqueous Solvents Generally insoluble in neutral water.[3]Solubility may increase in acidic conditions due to salt formation.[3]
Polar Protic Limited solubility in alcohols like ethanol and methanol is often observed.Recrystallization of some derivatives can be performed from ethanol.[5]
Polar Aprotic Often soluble in solvents like DMSO and DMF.[2]DMSO is a common solvent for creating stock solutions for biological screening.[4]
Non-Polar Organic Generally poor solubility.Used in purification steps, such as washing, to remove non-polar impurities.[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, direct experimental measurement is necessary. The two most common and reliable methods are the gravimetric method and the shake-flask method.

Gravimetric Method

The gravimetric method is a robust and widely accepted technique for determining the equilibrium solubility of a crystalline compound. It involves creating a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solid solute.[6][7]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Sealed vials or flasks

  • Volumetric pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[6]

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure the complete removal of undissolved solids, centrifuge the sample.

  • Sample Collection: Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette. It is critical to avoid aspirating any solid particles. Filtering the supernatant through a chemically inert syringe filter provides an additional safeguard.[7]

  • Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry evaporating dish. Evaporate the solvent completely under controlled conditions. For organic solvents, this may be done in a fume hood or a vacuum oven at a temperature that does not cause decomposition of the compound.[7]

  • Drying and Weighing: Dry the residue in the evaporating dish to a constant weight, typically in an oven at a suitable temperature.[8] Cool the dish in a desiccator before weighing it on an analytical balance.

  • Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[7]

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility and is recommended by regulatory bodies.[9][10] It is conceptually similar to the gravimetric method, but quantification of the dissolved solute is typically performed using a validated analytical technique like High-Performance Liquid Chromatography (HPLC).

Objective: To determine the thermodynamic solubility of a compound across a range of solvents or pH conditions.

Materials and Equipment:

  • This compound

  • Selected solvents or buffer solutions

  • Analytical balance

  • Thermostatically controlled orbital shaker

  • Centrifuge and/or filtration system (e.g., 0.22 µm PTFE syringe filters)

  • Sealed vials or flasks

  • Validated analytical system for quantification (e.g., HPLC-UV)

  • Volumetric glassware for dilutions

Procedure:

  • Preparation of Saturated Solution: In triplicate for each solvent or buffer condition, add an excess amount of this compound to a vial containing the solvent.[9] Ensure undissolved solid is visible.

  • Equilibration: Seal the vials and place them in an orbital shaker maintained at a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to reach equilibrium.[9]

  • Sample Separation: After equilibration, stop the shaker and allow the suspension to settle. Separate the supernatant from the solid material by centrifugation and/or filtration through a chemically inert filter to obtain a clear, particle-free solution.[9]

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV, by comparing the response to a standard calibration curve.[10]

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor used.[9]

Visualized Workflows and Relationships

To further clarify the experimental process and conceptual relationships, the following diagrams are provided.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add Excess Solute to Solvent B Seal Vial A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge and/or Filter Supernatant C->D E Transfer Known Volume of Supernatant D->E F Evaporate Solvent to Dryness E->F G Weigh Dried Residue F->G H Calculate Solubility (mass/volume) G->H

Caption: Workflow for Gravimetric Solubility Determination.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility affects MolecularStructure Molecular Structure (Polarity, H-bonding) MolecularStructure->Solubility influences Polarity Polarity (Dielectric Constant) Polarity->Solubility influences H H bonding Hydrogen Bonding (Donor/Acceptor) pH pH (for aqueous) pH->Solubility influences Temperature Temperature Temperature->Solubility affects H bonding H bonding H bonding->Solubility influences

Caption: Key Factors Influencing Compound Solubility.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-amino-2-phenyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-2-phenyl-4(3H)-quinazolinone is a heterocyclic organic compound belonging to the quinazolinone class of molecules. The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 3-amino-2-phenyl-4(3H)-quinazolinone, its synthesis, and its interaction with biological systems.

Chemical Structure and Properties

Molecular Formula: C₁₄H₁₁N₃O

Molecular Weight: 237.26 g/mol [2]

IUPAC Name: 3-amino-2-phenylquinazolin-4(3H)-one

The structure consists of a fused bicyclic system comprising a benzene ring and a pyrimidine ring, which together form the quinazoline core. A phenyl group is attached at the 2-position and an amino group at the 3-position of the quinazolinone ring.

Physical Properties
PropertyValueReference
Melting Point177-180 °C[4]

Spectroscopic Data

The structural elucidation of 3-amino-2-phenyl-4(3H)-quinazolinone is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentReference
~3461, 1614N-H stretching (amino group)[5]
~3012C-H stretching (aromatic)[5]
~1672C=O stretching (amide carbonyl)[5]
~1614, 1471C=C stretching (aromatic)[5]
~1338C-N stretching[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule. The following data is for a closely related analog, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, and provides a strong reference for the title compound.

¹H-NMR (DMSO-d₆, δ, ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
8.20dd1HAr-H[5]
7.84dt1HAr-H[5]
7.69d1HAr-H[5]
7.59-7.42m5HAr-H (phenyl group)[5]
5.51s2H-NH₂[5]

¹³C-NMR (DMSO-d₆, δ, ppm):

Chemical Shift (ppm)AssignmentReference
161.5C=O[5]
154.9C-Ar[5]
147.2C-Ar[5]
135.4C-Ar[5]
135.0C-Ar[5]
132.0C-Ar[5]
131.1C-Ar[5]
130.6C-Ar[5]
129.3C-Ar[5]
128.0C-Ar[5]
127.8C-Ar[5]
127.4C-Ar[5]
126.6C-Ar[5]
121.1C-Ar[5]
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For the related 3-amino-2-methylquinazolin-4(3H)-one, the molecular ion peak is observed at m/z = 175, with a significant fragment at m/z = 146.[6] For 3-amino-2-phenyl-4(3H)-quinazolinone, the expected molecular ion peak would be at m/z = 237.

Acid-Base Properties (pKa)

Crystallography

While the specific X-ray crystal structure for 3-amino-2-phenyl-4(3H)-quinazolinone has not been reported, crystal structures of closely related analogs such as 3-amino-2-ethylquinazolin-4(3H)-one and 3-amino-2-propylquinazolin-4(3H)-one are available.[9][10] These structures reveal that the quinazolinone ring system is largely planar. In the crystal lattice, molecules often form hydrogen-bonded networks and exhibit π-π stacking interactions between the aromatic rings.[9][10]

Experimental Protocols

Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone

A common and efficient method for the synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone involves a multi-step process starting from anthranilic acid.[11][12]

Step 1: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one

  • Dissolve anthranilic acid in a suitable solvent such as pyridine.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride to the solution with constant stirring.

  • Continue stirring at room temperature for a designated period (e.g., 30 minutes).

  • Treat the resulting mixture with a 10% sodium bicarbonate solution to neutralize excess acid.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone

  • Conventional Heating Method:

    • Dissolve 2-phenyl-4H-3,1-benzoxazin-4-one in pyridine.

    • Add hydrazine hydrate dropwise to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes, followed by refluxing for several hours (e.g., 6-10 hours).[5]

    • After cooling, pour the reaction mixture into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry.

    • Recrystallize the product from diluted ethanol.[5]

  • Microwave-Assisted Method:

    • In a microwave-safe vessel, combine 2-phenyl-4H-3,1-benzoxazin-4-one, hydrazine hydrate, and a solvent like pyridine or DMF.[11]

    • Irradiate the mixture in a microwave reactor at a specified power (e.g., 800 W) and temperature (e.g., 135 °C) for a short duration (e.g., 4-5 minutes).[5][11]

    • After cooling, work up the reaction mixture as described in the conventional method. This method often results in higher yields and significantly shorter reaction times.[5][11]

G Synthesis Workflow A Anthranilic Acid B 2-Phenyl-4H-3,1-benzoxazin-4-one A->B Benzoyl Chloride, Pyridine C 3-amino-2-phenyl-4(3H)-quinazolinone B->C Hydrazine Hydrate, Pyridine/DMF (Conventional Heating or Microwave)

A simplified workflow for the synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone.

Biological Activity and Signaling Pathways

The 2-phenyl-4(3H)-quinazolinone scaffold has been identified as a promising starting point for the development of inhibitors targeting Tankyrase (TNKS).[13] Tankyrases are enzymes that play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[12][14]

Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition

In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[14] Tankyrase PARylates (poly-ADP-ribosylates) Axin, leading to its ubiquitination and degradation.[5] This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation.[4]

Inhibitors based on the 2-phenyl-4(3H)-quinazolinone scaffold can bind to Tankyrase, preventing the PARylation of Axin.[13] This stabilizes the destruction complex, promoting the degradation of β-catenin and thereby inhibiting the Wnt signaling pathway. This mechanism of action makes these compounds attractive candidates for cancer therapy, particularly for tumors with aberrant Wnt pathway activation.[12]

G Wnt/β-catenin Signaling Pathway and Inhibition cluster_0 Wnt OFF State cluster_1 Wnt ON State / Tankyrase Inhibition DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome Proteasome BetaCatenin->Proteasome Degradation Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARylation Axin->DestructionComplex Degradation Wnt Wnt Signal Receptor Frizzled/LRP5/6 Wnt->Receptor DestructionComplex_stable Stable Destruction Complex Receptor->DestructionComplex_stable Inhibition Inhibitor 3-amino-2-phenyl-4(3H) -quinazolinone Derivative Tankyrase_inhibited Tankyrase Inhibitor->Tankyrase_inhibited Inhibition Tankyrase_inhibited->DestructionComplex_stable Axin Stabilization BetaCatenin_acc β-catenin Accumulation DestructionComplex_stable->BetaCatenin_acc Degradation Blocked Nucleus Nucleus BetaCatenin_acc->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF GeneTranscription Gene Transcription (Proliferation) TCF_LEF->GeneTranscription

References

The Quinazolinone Core: A Technical Guide to its Discovery, History, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold represents a "privileged" structure in medicinal chemistry, forming the cornerstone of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of quinazolinone compounds, from their initial synthesis in the 19th century to the elucidation of their complex pharmacological activities. This document details the seminal synthetic methodologies, key historical milestones, and the evolution of our understanding of their mechanism of action, with a particular focus on their impact on the central nervous system. Experimental protocols for foundational syntheses are provided, quantitative data are summarized in structured tables, and key pathways and workflows are visualized using the DOT language to offer a comprehensive resource for researchers in drug discovery and development.

Early Discovery and Foundational Syntheses

The journey of quinazolinone chemistry began in the latter half of the 19th century, with pioneering work that laid the groundwork for over a century of research and development.

The First Synthesis: Griess's Contribution (1869)

The first synthesis of a quinazolinone derivative is attributed to the German chemist Peter Griess in 1869.[1] He reported that the reaction of anthranilic acid with cyanogen gas yielded 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] This seminal work marked the first successful construction of the quinazolinone ring system.

Experimental Protocol: Griess Synthesis (Conceptual)

  • Reactants: Anthranilic acid and cyanogen gas.

  • Solvent: Likely a non-reactive organic solvent common in the era, such as ethanol.

  • Reaction: The reaction would involve bubbling cyanogen gas through a solution of anthranilic acid. The cyanogen acts as the source of the C2 and N3 atoms of the quinazolinone ring.

  • Product: 2-Cyano-3,4-dihydro-4-oxoquinazoline.

The Niementowski Quinazolinone Synthesis (1895)

A more versatile and widely adopted method for synthesizing 4(3H)-quinazolinones was developed by Stefan Niementowski in 1895. This reaction involves the condensation of an anthranilic acid with an amide.[2] The simplicity and adaptability of the Niementowski synthesis have made it a cornerstone in quinazolinone chemistry.[2] A common variation involves heating anthranilic acid with an excess of formamide to produce the parent 4(3H)-quinazolinone.[2]

Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone

This protocol describes the synthesis of the parent 4(3H)-quinazolinone from anthranilic acid and formamide using conventional heating.

  • Reactants:

    • Anthranilic acid: 13.7 g (0.1 mol)

    • Formamide: 18.0 g (0.4 mol, approximately 16 ml)

  • Procedure:

    • Combine anthranilic acid and formamide in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture in a glycerin bath or heating mantle to 130-135°C for 2 hours.[3]

    • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (7:3).[4]

    • After completion, cool the mixture to room temperature, which should result in the formation of a precipitate.[3][4]

    • Pour the cooled mixture into a beaker containing crushed ice and water and stir for 30 minutes.[3][5]

    • Collect the solid product by vacuum filtration using a Büchner funnel.[4]

    • Wash the crude product thoroughly with cold water to remove any unreacted formamide.[4]

    • Dry the product. For further purification, recrystallize from methanol or ethanol to obtain white crystals.[4]

  • Characterization: The melting point of the purified 4(3H)-quinazolinone is reported to be 214-216°C.[4]

Table 1: Comparison of Synthetic Methods for 4(3H)-Quinazolinone

MethodReactant Ratio (Anthranilic Acid:Formamide)Temperature (°C)Reaction TimeYield (%)
Conventional Heating1:4 (molar)130-1352 hours96[3]
Conventional Heating1:5 (molar)150-1608 hours61[4]
Microwave Irradiation1:5 (molar)Not specifiedA few minutes87[4]

The Rise of a Pharmacological Powerhouse: Methaqualone

The discovery of the potent central nervous system (CNS) effects of certain quinazolinone derivatives in the mid-20th century marked a pivotal moment in the history of these compounds.

Synthesis and Discovery of Sedative-Hypnotic Properties

In 1951, Indra Kishore Kacker and Syed Husain Zaheer in India synthesized a series of quinazolinone derivatives while searching for new antimalarial agents.[4] One of these compounds was 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone , later known as methaqualone .[4][6] While it proved ineffective against malaria, its potent sedative and hypnotic properties were soon recognized.[6]

Marketed in the 1960s under brand names such as Quaalude and Sopor, methaqualone was initially hailed as a safer alternative to barbiturates for treating insomnia and anxiety.[4][7]

Experimental Protocol: Synthesis of Methaqualone from N-Acetylanthranilic Acid

This method is a one-step synthesis from N-acetylanthranilic acid and o-toluidine.[8]

  • Reactants:

    • N-acetylanthranilic acid: 20 g

    • o-Toluidine: 10 g

    • Toluene: 60 g (divided into two 30 g portions)

    • Phosphorus oxychloride (POCl₃): 10 g

  • Procedure:

    • In a vessel equipped with a stirrer and cooling capabilities, mix a solution of N-acetylanthranilic acid (20 g) in toluene (30 g) with o-toluidine (10 g).

    • Add a solution of phosphorus oxychloride (10 g) in toluene (30 g) dropwise with stirring.

    • After the addition is complete, heat the mixture to its boiling point and maintain for two hours with continued stirring.

    • Cool the reaction mixture. A precipitate will form.

    • Filter off the precipitate and dry it.

    • Dissolve the dried precipitate in boiling dilute hydrochloric acid.

    • Upon cooling, make the solution alkaline with sodium hydroxide. A viscous oil will separate and should crystallize after a few hours.

    • Collect the crystals and recrystallize from alcohol to yield methaqualone freebase.

  • Yield: Approximately 80% of the theoretical quantity.[9]

  • Melting Point: 114-115°C.[9]

Mechanism of Action: The GABA-A Receptor Connection

The sedative, hypnotic, and anticonvulsant effects of methaqualone and related quinazolinones are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[7][10]

Quinazolinones act as positive allosteric modulators of the GABA-A receptor.[7] They bind to a site on the receptor that is distinct from the binding sites of GABA, benzodiazepines, and barbiturates.[7] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing the observed CNS depressant effects.[10]

Electrophysiological Investigation of GABA-A Receptor Modulation

The interaction of quinazolinones with the GABA-A receptor can be studied using electrophysiological techniques such as the two-electrode voltage-clamp (TEVC) method in Xenopus oocytes expressing recombinant GABA-A receptors.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Defolliculate the oocytes by treatment with collagenase.

    • Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Recording Procedure:

    • Place an oocyte in a recording chamber and perfuse with a standard saline solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Establish a baseline current by applying a low concentration of GABA (e.g., EC₅-EC₁₀).

    • Co-apply the quinazolinone compound at various concentrations along with the GABA solution.

    • Wash out the compound to observe the reversal of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the quinazolinone modulator.

    • Calculate the percent potentiation for each concentration of the modulator.

    • Plot the percent potentiation against the modulator concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Table 2: Pharmacological Data for Methaqualone

ParameterValueSpeciesAssayReference
Sedative-Hypnotic Dose (typical)300 mgHumanClinical Use[4]
Elimination Half-life20-60 hoursHumanPharmacokinetic studies[4]

Diverse Biological Activities and Future Directions

While the sedative-hypnotic effects of quinazolinones are the most historically significant, the versatility of this scaffold has led to the discovery of a wide array of other biological activities, including:

  • Anticonvulsant: Many quinazolinone derivatives have been shown to possess anticonvulsant properties, often evaluated in animal models such as the pentylenetetrazole (PTZ)-induced seizure test.[2][11]

  • Anticancer: Certain quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and targeting of receptor tyrosine kinases.[12]

  • Antimicrobial and Antiviral: The quinazolinone core is present in compounds with activity against bacteria, fungi, and viruses.[2]

  • Anti-inflammatory and Analgesic: Some derivatives have shown promise as anti-inflammatory and analgesic agents.[2]

The rich and diverse pharmacology of quinazolinone compounds continues to make them a fertile ground for drug discovery and development. The ability to readily modify the quinazolinone core allows for the fine-tuning of biological activity and the exploration of new therapeutic applications.

Visualizations

Synthetic Workflows

Niementowski_Synthesis Anthranilic_Acid Anthranilic Acid Intermediate o-Amidobenzamide (Intermediate) Anthranilic_Acid->Intermediate + Formamide (Heat) Formamide Formamide Formamide->Intermediate Quinazolinone 4(3H)-Quinazolinone Intermediate->Quinazolinone Cyclization (-H2O) Methaqualone_Synthesis N_Acetylanthranilic_Acid N-Acetylanthranilic Acid Reaction_Mixture Reaction Mixture in Toluene N_Acetylanthranilic_Acid->Reaction_Mixture o_Toluidine o-Toluidine o_Toluidine->Reaction_Mixture Methaqualone_HCl Methaqualone HCl (Precipitate) Reaction_Mixture->Methaqualone_HCl + POCl3 (Heat) Methaqualone Methaqualone Methaqualone_HCl->Methaqualone Neutralization (NaOH) & Recrystallization GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor α β γ Chloride Channel (Closed) GABA_A_Receptor_Open GABA-A Receptor α β γ Chloride Channel (Open) GABA_A_Receptor->GABA_A_Receptor_Open Conformational Change Chloride_Influx Cl⁻ Influx GABA_A_Receptor_Open->Chloride_Influx GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Quinazolinone Quinazolinone (e.g., Methaqualone) Quinazolinone->GABA_A_Receptor Binds to allosteric site Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

References

The Quinazolinone Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system composed of a benzene ring and a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable structural versatility and ability to interact with a wide range of biological targets have established it as a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the profound biological importance of the quinazolinone scaffold, with a focus on its anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Anticancer Activity: Targeting the Engines of Malignancy

Quinazolinone derivatives have demonstrated significant potential as anticancer agents, with several compounds progressing to clinical use. Their mechanisms of action are diverse, often targeting key signaling pathways that are dysregulated in cancer.

A primary mechanism of action for many anticancer quinazolinone compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common driver of tumor growth.[2] Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, have been approved for the treatment of non-small-cell lung cancer.[3] Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[2] By inhibiting VEGFR-2, certain quinazolinone derivatives can stifle tumor growth and metastasis.

Furthermore, some quinazolinone compounds exert their anticancer effects through the inhibition of tubulin polymerization, a process essential for cell division.[4] Others have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[5]

Quantitative Data: Anticancer Activity of Quinazolinone Derivatives

The following table summarizes the in vitro cytotoxic activity of representative quinazolinone derivatives against various cancer cell lines, expressed as half-maximal inhibitory concentration (IC50) values.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound A A549 (Lung)18.29 ± 0.45Erlotinib24.50 ± 0.52[6]
Compound B A549 (Lung)35.22 ± 1.20Erlotinib24.50 ± 0.52[6]
Compound C A549 (Lung)23.74 ± 0.75Erlotinib24.50 ± 0.52[6]
Compound 6n A549 (Lung)5.9 ± 1.7Cisplatin15.37[7]
Compound 6n SW-480 (Colorectal)2.3 ± 0.91Cisplatin16.1[7]
Compound 6n MCF-7 (Breast)5.65 ± 2.33Cisplatin3.2[7]
Derivative G MCF-7 (Breast)0.44 ± 0.01Erlotinib1.14 ± 0.04[8]
Derivative E MDA-MB-231 (Breast)0.43 ± 0.02ErlotinibNot specified[8]
Compound 5d HepG2 (Liver)1.94Doxorubicin3.18[9]
Compound 5d MCF-7 (Breast)7.1Doxorubicin5.57[9]

Signaling Pathway Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Ligand (VEGF) Ligand (VEGF) VEGFR2 VEGFR-2 Ligand (VEGF)->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Migration Cell Migration Akt->Migration Permeability Vascular Permeability eNOS->Permeability

Caption: Key signaling cascades initiated by VEGFR-2 activation.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinazolinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: A New Front Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Quinazolinone derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi. Their mechanisms of action are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[10][11]

Quantitative Data: Antimicrobial Activity of Quinazolinone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolinone derivatives against various microbial strains.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 27 S. aureus ATCC 292130.03--[12]
Compound 27 Vancomycin-resistant S. aureus≤0.5--[13]
Compound 16 S. aureus0.5--[14]
Compound 20 B. subtilis0.5--[14]
Compound 19 P. aeruginosa0.15--[14]
Compound 4 --C. albicans64[15]
Compound 9 --C. albicans64[15]
Compound 4 --A. niger32[15]
Compound 9 --A. niger32[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Quinazolinone derivatives (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loop or sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a few colonies from a fresh agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare two-fold serial dilutions of the quinazolinone derivative in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is assessed by visual inspection for turbidity.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinazolinone derivatives have exhibited potent anticonvulsant activity in preclinical models.[18][19] A key mechanism underlying this activity is the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[20][21] By enhancing GABAergic inhibition, these compounds can suppress excessive neuronal firing and prevent seizure propagation.

Quantitative Data: Anticonvulsant Activity of Quinazolinone Derivatives

The following table summarizes the anticonvulsant efficacy of representative quinazolinone derivatives in the maximal electroshock (MES) seizure test, expressed as the median effective dose (ED50).

Compound IDED50 (mg/kg, i.p.)Reference CompoundED50 (mg/kg, i.p.)Reference
Compound 5f 28.90PhenytoinNot specified[22]
Compound 5b 47.38PhenytoinNot specified[22]
Compound 5c 56.40PhenytoinNot specified[22]
Compound 5b Not specifiedValproateNot specified[20]
Compound 5c Not specifiedValproateNot specified[20]
Compound 5d Not specifiedValproateNot specified[20]
Compound 12 457Not specifiedNot specified[23]
Compound 38 251Not specifiedNot specified[23]

Signaling Pathway Visualization

GABAA_Receptor_Signaling cluster_synapse Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Quinazolinone Quinazolinone Derivative Quinazolinone->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Chloride Ion Influx (Cl-) GABA_A_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Modulation of GABA-A receptor signaling by quinazolinone derivatives.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The maximal electroshock (MES) test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[10][24]

Materials:

  • Male mice or rats

  • Electroconvulsive shock generator with corneal electrodes

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Quinazolinone derivatives

Procedure:

  • Animal Preparation: Administer the quinazolinone derivative or vehicle control to the animals, typically via intraperitoneal (i.p.) injection. The time between drug administration and the test is determined by the expected time to peak effect of the compound.

  • Electrode Application: Apply a drop of topical anesthetic to the corneas of the animal to minimize discomfort. Then, apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Electroshock Induction: Place the corneal electrodes on the animal's eyes and deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, which is the characteristic endpoint of the MES-induced seizure. The abolition of this phase is considered protection.

  • Data Analysis: The anticonvulsant activity is typically expressed as the percentage of animals protected at a given dose. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.[25] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[26] The NF-κB pathway is a central regulator of the expression of pro-inflammatory genes.

Quantitative Data: Anti-inflammatory Activity of Quinazolinone Derivatives

The following table presents the in vitro inhibitory activity of selected quinazolinone derivatives against COX enzymes.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Compound 52a Not specified0.045[26]
Compound 52b Not specified0.040[26]
Compound 7a Not specified58.03 (LPS-stimulated NO production)[27]
Compound 7b Not specified66.19 (LPS-stimulated NO production)[27]
Compound 7c Not specified62.54 (LPS-stimulated NO production)[27]

Signaling Pathway Visualization

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Transcription Gene Transcription NFkB->Transcription Translocates to Nucleus IkB_NFkB->NFkB IκB Degradation Quinazolinone Quinazolinone Derivative Quinazolinone->IKK Inhibits Inflammation Inflammatory Response Transcription->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by quinazolinone derivatives.

Experimental Protocol: COX-2 Inhibition Assay

This protocol provides a general outline for an in vitro assay to determine the inhibitory activity of quinazolinone derivatives against the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Quinazolinone derivatives

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well plates

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the quinazolinone derivative at various concentrations. Include a vehicle control (without inhibitor) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. The amount of PGE2 produced is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the quinazolinone derivative compared to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The quinazolinone scaffold represents a remarkably versatile and biologically significant framework in the landscape of drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, with notable successes in the development of anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. The ability of this scaffold to be readily modified allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it an enduring focus of medicinal chemistry research. This technical guide has provided a comprehensive overview of the biological importance of the quinazolinone scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for researchers and drug development professionals as they continue to unlock the full therapeutic potential of this privileged chemical entity.

References

The Synthesis of Quinazolinone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of the primary synthetic routes to quinazolinone derivatives, complete with detailed experimental protocols, comparative data, and visualizations of key biological pathways and experimental workflows.

Core Synthetic Methodologies

The synthesis of the quinazolinone ring system can be achieved through several classical and modern synthetic methods. The choice of method often depends on the desired substitution pattern, available starting materials, and desired reaction efficiency.

Niementowski Synthesis

The Niementowski synthesis is a classical and widely used method for the preparation of 4(3H)-quinazolinones. It involves the thermal condensation of an anthranilic acid with an amide.[1] The reaction is versatile, allowing for substitutions on both the benzene and pyrimidine rings by selecting appropriately substituted starting materials.[2]

Reaction Scheme:

A substituted anthranilic acid reacts with an amide at elevated temperatures to yield the corresponding 4(3H)-quinazolinone.

Conventional Heating Protocol:

  • Materials: Anthranilic acid (0.1 mol, 13.7 g), Formamide (0.5 mol, 22.5 g, ~20 mL).[3]

  • Procedure:

    • In a round-bottom flask, combine the anthranilic acid and formamide.[3]

    • Heat the mixture in a sand bath or using a heating mantle to 150-160°C with continuous stirring for 8 hours.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Filter the solid product using a Büchner funnel and wash thoroughly with cold water.[4]

    • Dry the crude product and recrystallize from methanol or ethanol for further purification.[4]

Microwave-Assisted Protocol:

  • Materials: Anthranilic acid (0.1 mol, 13.7 g), Formamide (0.5 mol, 22.5 g, ~20 mL).[3]

  • Procedure:

    • In a microwave-safe beaker, thoroughly mix the anthranilic acid and formamide.[5]

    • Cover the beaker with a funnel and place it in a microwave oven.[5]

    • Irradiate at 30% power (e.g., 270 W for a 900 W oven) for 5 minutes.[3]

    • Allow the mixture to stand for 15 minutes.[3]

    • Irradiate again at 30% power for an additional 5 minutes.[3]

    • After cooling, add crushed ice to the beaker and stir.[5]

    • Filter the precipitate, wash with cold water, and dry.[5]

    • Recrystallize from methanol for further purification.[5]

Griess Synthesis

The Griess synthesis is one of the earliest reported methods for preparing quinazolinone derivatives. The classical approach involves the reaction of anthranilic acid with cyanogen or a cyanide source.[6]

Reaction Scheme:

Anthranilic acid reacts with a cyanide source, followed by cyclization and subsequent hydrolysis or ammonolysis to yield 4(3H)-quinazolinones or their 2-amino derivatives.[6]

  • Materials: Anthranilic acid, Ethanol, Hydrogen Cyanide (HCN), Ammonium Hydroxide.

  • Procedure:

    • Dissolve anthranilic acid in ethanol.

    • Introduce hydrogen cyanide (HCN) into the solution. This step forms an intermediate cyano compound. (Caution: HCN is extremely toxic and should be handled with appropriate safety measures in a well-ventilated fume hood).

    • For the synthesis of 2-amino-4(3H)-quinazolinone, reflux the intermediate with ammonium hydroxide.[6]

    • For the synthesis of 2,4(1H,3H)-quinazolinedione, treat the intermediate with water.[6]

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and isolate the product by filtration.

    • Purify the product by recrystallization.

Bischler Synthesis of 2-Substituted Quinazolin-4(3H)-ones

While the Bischler-Napieralski reaction is more commonly associated with the synthesis of isoquinolines, a modified Bischler-type synthesis can be employed for quinazolinones. This typically involves the cyclization of an N-acylanthranilamide.

Reaction Scheme:

An N-acylanthranilamide undergoes cyclodehydration, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form the corresponding 2-substituted quinazolin-4(3H)-one.

  • Materials: N-Acylanthranilamide, Phosphorus Oxychloride (POCl₃) or Polyphosphoric Acid (PPA), appropriate solvent (e.g., toluene or xylene).

  • Procedure:

    • Dissolve the N-acylanthranilamide in a suitable high-boiling point solvent like toluene or xylene.

    • Add the dehydrating agent (e.g., POCl₃ or PPA) to the mixture.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Presentation

The choice of synthetic method can significantly impact the reaction time and yield. Microwave-assisted synthesis, in particular, often offers substantial improvements over conventional heating methods.

Synthesis MethodReactantsProductReaction TimeYield (%)Reference
Niementowski (Conventional) Anthranilic acid, Formamide4(3H)-Quinazolinone8 hours61[3]
Niementowski (Microwave) Anthranilic acid, Formamide4(3H)-Quinazolinone10 minutes85[3]
Niementowski (Conventional) 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one10 hours79[7]
Niementowski (Microwave) 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one5 minutes87[7]
Microwave-Assisted Isatoic anhydride, Amine, Orthoester2,3-disubstituted quinazolin-4(3H)-ones20-30 minutesExcellent[8]
Metal-Catalyzed (Copper) 2-Aminobenzamides, Benzylamines2-Aryl-quinazolin-4(3H)-ones24 hours52-92[9]

Mandatory Visualizations

Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives

Many quinazolinone derivatives exhibit their anticancer activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. These compounds typically act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding EGFR_dimer EGFR Dimer (active) EGFR_inactive->EGFR_dimer Dimerization Autophosphorylation Autophosphorylation EGFR_dimer->Autophosphorylation Quinazolinone Quinazolinone Inhibitor Quinazolinone->Autophosphorylation Inhibition ATP ATP ATP->Autophosphorylation ADP ADP Autophosphorylation->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK, PI3K-Akt) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., Anthranilic Acid, Amide) Reaction Reaction (Conventional or Microwave) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quenching Quenching/ Precipitation Monitoring->Quenching Filtration Filtration Quenching->Filtration Crude Crude Product Filtration->Crude Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Pure Pure Product Recrystallization->Pure Chromatography->Pure Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure->Spectroscopy MeltingPoint Melting Point Determination Pure->MeltingPoint Final Characterized Pure Compound Spectroscopy->Final MeltingPoint->Final

References

Methodological & Application

Synthesis of Novel Derivatives from 3-Amino-4(3H)-quinazolinone: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel derivatives based on the versatile 3-Amino-4(3H)-quinazolinone scaffold. This core structure is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The following sections detail synthetic methodologies, present quantitative biological data, and illustrate key experimental workflows and signaling pathways.

Application Notes

The this compound core is a privileged scaffold in drug discovery due to its structural features that allow for diverse chemical modifications at the 3-amino group and other positions on the quinazolinone ring. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Common synthetic strategies involve the condensation of the 3-amino group with various aldehydes and ketones to form Schiff bases, acylation with acid chlorides or anhydrides, and alkylation reactions. These approaches lead to a vast library of derivatives with potential therapeutic applications.

Key Biological Activities:

  • Antimicrobial Activity: Many this compound derivatives, particularly Schiff bases, have demonstrated significant activity against a range of bacterial and fungal pathogens. A key mechanism of action for some of these compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

  • Anticonvulsant Activity: Several derivatives have shown potent anticonvulsant effects in preclinical models. The proposed mechanism for some of these compounds involves the modulation of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.

  • Anticancer Activity: Certain quinazolinone derivatives have been investigated for their anticancer properties, with some acting as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By blocking the ATP binding site of EGFR, these compounds can inhibit downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from 3-Amino-2-methylquinazolin-4(3H)-one

This protocol describes the synthesis of Schiff bases through the condensation of 3-Amino-2-methylquinazolin-4(3H)-one with various aromatic aldehydes.

Materials:

  • 3-Amino-2-methylquinazolin-4(3H)-one

  • Substituted aromatic aldehydes

  • Ethanol

  • Glacial acetic acid

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve an equimolar amount of 3-Amino-2-methylquinazolin-4(3H)-one and the desired aromatic aldehyde in ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.

  • Characterize the synthesized compound using IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry.

Protocol 2: Synthesis of N-Acylated Derivatives of 3-Amino-2-(1H)-thioxo-4(3H)-quinazolinone

This protocol outlines the N-acylation of 3-Amino-2-(1H)-thioxo-4(3H)-quinazolinone with dicarboxylic acid chlorides.

Materials:

  • 3-Amino-2(1H)-thioxo-4(3H)-quinazolinone

  • Dicarboxylic acid chloride (e.g., chloroformyl ethyl formate, malonyl chloride)

  • Sodium hydride

  • Anhydrous Dimethylformamide (DMF)

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Suspend 3-Amino-2(1H)-thioxo-4(3H)-quinazolinone in anhydrous DMF in a round bottom flask.

  • Cool the suspension in an ice bath and add sodium hydride portion-wise with stirring to form the sodium salt.

  • Stir the mixture at room temperature for 30 minutes.

  • To the resulting solution, add the dicarboxylic acid chloride dropwise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]

  • Confirm the structure of the N-acylated derivative using spectroscopic methods.

Quantitative Data Presentation

Table 1: Antimicrobial Activity of Novel Quinazolinone Derivatives
Compound IDTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
Schiff Base 4c Staphylococcus aureus12.5[2]
Escherichia coli25[2]
Schiff Base 4g Staphylococcus aureus6.25[2]
Bacillus subtilis12.5[2]
Schiff Base 4k Aspergillus niger12.5[2]
Candida albicans25[2]
Compound A-4 Pseudomonas aeruginosa50[3]
Escherichia coli50[3]
Compound A-6 Candida albicans50[3]
Table 2: Anticonvulsant Activity of Novel Quinazolinone Derivatives
Compound IDTest ModelED₅₀ (mg/kg)Protection (%)Reference
Compound 5b MES47.38100[4]
Compound 5c MES56.40100[4]
Compound 5f MES28.90100[4]
Compound 5b (scPTZ) scPTZ>10066.6[4]
Compound 5f (scPTZ) scPTZ>10050[4]

MES: Maximal Electroshock Seizure test; scPTZ: Subcutaneous Pentylenetetrazole Seizure test.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthetic Step cluster_process Work-up & Purification cluster_end Characterization A 3-Amino-4(3H)- quinazolinone C Condensation/ Acylation Reaction (Reflux/Stirring) A->C B Aldehyde/Ketone or Acyl Halide B->C D Precipitation/ Filtration C->D Cooling E Recrystallization D->E Crude Product F Novel Quinazolinone Derivative E->F Pure Product G Spectroscopic Analysis (IR, NMR, MS) F->G

Caption: General workflow for the synthesis of novel this compound derivatives.

Antimicrobial_Pathway cluster_cell Bacterial Cell Quin Quinazolinone Derivative DNAGyrase DNA Gyrase (Topoisomerase II) Quin->DNAGyrase Inhibits DNA Supercoiled DNA DNAGyrase->DNA Relaxes Replication DNA Replication DNAGyrase->Replication Inhibition of Replication CellDeath Cell Death DNAGyrase->CellDeath DNA->Replication RelaxedDNA Relaxed DNA Replication->CellDeath

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Anticonvulsant_Pathway cluster_synapse Synaptic Cleft Quin Quinazolinone Derivative GABA_A GABA-A Receptor Quin->GABA_A Potentiates (Allosteric Modulation) IonChannel Cl- Channel GABA_A->IonChannel Opens GABA GABA GABA->GABA_A Binds to Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization Cl- influx ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.

References

Application Notes and Protocols for Multi-Component Reactions Involving 3-Amino-4(3H)-quinazolinone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Amino-4(3H)-quinazolinone and structurally related amino-heterocycles in multi-component reactions (MCRs) for the synthesis of novel fused heterocyclic compounds. Detailed protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate research and development in medicinal chemistry and drug discovery.

Introduction to this compound in MCRs

This compound is a versatile building block in organic synthesis, possessing a reactive amino group that can participate in various chemical transformations. Its application in multi-component reactions allows for the rapid construction of complex molecular scaffolds, which are of significant interest due to the wide range of biological activities exhibited by quinazolinone derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. While direct participation of this compound in classical named MCRs like the Ugi or Passerini reactions is not extensively documented in readily available literature, analogous amino-heterocycles are widely used. This document provides a detailed protocol for a one-pot, three-component synthesis of triazolo/benzimidazolo quinazolinones, which serves as a prime example of the synthetic strategy.

Featured Multi-Component Reaction: Synthesis of Triazolo/Benzimidazolo Quinazolinones

A highly efficient one-pot method for the synthesis of triazolo/benzimidazolo quinazolinones involves a cascade of oxidation, Knoevenagel condensation, and Michael addition followed by cyclization and dehydration. This reaction demonstrates the power of MCRs in generating fused heterocyclic systems from simple starting materials.

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of triazolo/benzimidazolo quinazolinones.

G start Start reactants Combine: - Benzyl halide - 3-Amino-1,2,4-triazole / 2-Amino benzimidazole - α-Hydroxy C-H acid - Trimethylamine N-oxide - Ethanol start->reactants reflux Reflux Reaction Mixture reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Ethanol filter->wash dry Dry Under Vacuum wash->dry product Final Product: Triazolo/Benzimidazolo Quinazolinone dry->product

Fig. 1: One-pot synthesis workflow.
Experimental Protocol

Synthesis of Triazolo/Benzimidazolo Quinazolinones

This protocol is adapted from a general method for the one-pot synthesis of quinazolinone analogs.[1]

Materials:

  • Substituted benzyl halide (1 mmol)

  • 3-Amino-1,2,4-triazole or 2-Amino benzimidazole (1 mmol)

  • α-Hydroxy C-H acid (e.g., dimedone, barbituric acid) (1 mmol)

  • Trimethylamine N-oxide (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add the substituted benzyl halide (1 mmol), 3-amino-1,2,4-triazole or 2-amino benzimidazole (1 mmol), α-hydroxy C-H acid (1 mmol), and trimethylamine N-oxide (1.2 mmol).

  • Add 10 mL of ethanol to the flask.

  • Fit the flask with a condenser and reflux the reaction mixture for the time specified in Table 1.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the pure triazolo/benzimidazolo quinazolinone.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various triazolo/benzimidazolo quinazolinones.

EntryBenzyl Halide (Substituent)Amine Componentα-Hydroxy C-H AcidTime (h)Yield (%)
14-Chlorobenzyl chloride3-Amino-1,2,4-triazoleDimedone392
24-Methylbenzyl chloride3-Amino-1,2,4-triazoleDimedone3.588
34-Nitrobenzyl chloride3-Amino-1,2,4-triazoleDimedone295
4Benzyl chloride2-Amino benzimidazoleDimedone390
54-Chlorobenzyl chloride2-Amino benzimidazoleDimedone394
64-Methylbenzyl chloride2-Amino benzimidazoleDimedone3.586
74-Nitrobenzyl chloride2-Amino benzimidazoleDimedone296
84-Chlorobenzyl chloride3-Amino-1,2,4-triazoleBarbituric acid3.589
94-Nitrobenzyl chloride3-Amino-1,2,4-triazoleBarbituric acid2.594
104-Chlorobenzyl chloride2-Amino benzimidazoleBarbituric acid3.591

Biological Applications and Signaling Pathways

Quinazolinone derivatives synthesized through multi-component reactions often exhibit potent biological activities, particularly as anticancer agents. Many of these compounds exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[2][3] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies.[2][4] Quinazolinone-based compounds have been developed as potent EGFR inhibitors.[2][4][5]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits

Fig. 2: EGFR signaling pathway inhibition.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6][7][8] Aberrant activation of this pathway is frequently observed in cancer.[4][6][7] Several quinazolinone derivatives have been shown to inhibit components of this pathway, leading to apoptosis of cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibits

Fig. 3: PI3K/Akt/mTOR pathway inhibition.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is another key regulator of cell proliferation and differentiation.[5][9][10] This pathway is often activated downstream of EGFR and other growth factor receptors.[5][9] Inhibition of this pathway is a valid strategy for cancer therapy.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Activates GeneExpression Altered Gene Expression Transcription->GeneExpression Quinazolinone Quinazolinone Derivative Quinazolinone->Raf Inhibits

Fig. 4: MAPK/ERK pathway inhibition.

Antimicrobial Applications

In addition to their anticancer properties, quinazolinone derivatives have demonstrated significant potential as antimicrobial agents. They have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.[11][12] The mechanism of action can vary, but some derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[12]

Conclusion

Multi-component reactions provide a powerful and efficient platform for the synthesis of diverse and complex quinazolinone-based heterocyclic systems. The resulting compounds are a rich source of biologically active molecules with potential applications in the development of new therapeutics for a variety of diseases, including cancer and infectious diseases. The protocols and information provided in these notes are intended to serve as a valuable resource for researchers in the field.

References

Protocols for N-Alkylation of 3-Amino-4(3H)-quinazolinone: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of the 3-amino group of 3-amino-4(3H)-quinazolinone, a key synthetic transformation in the development of novel therapeutic agents. The protocols outlined below are based on established literature methods and provide a starting point for the synthesis of a diverse range of N-alkylated this compound derivatives.

Introduction

The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Modification at the 3-amino position through N-alkylation offers a valuable strategy for modulating the pharmacological profile of these compounds. This document details common protocols for achieving this transformation using various alkylating agents and reaction conditions.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction where the amino group at the 3-position attacks an alkyl halide or a similar electrophile in the presence of a base. The choice of base, solvent, and temperature can significantly influence the reaction efficiency and yield.

G Quinazolinone This compound NAlkylated N-Alkylated Product Quinazolinone->NAlkylated AlkylHalide Alkyl Halide (R-X) AlkylHalide->NAlkylated Base Base Salt Salt Byproduct Base->Salt

Caption: General N-alkylation Reaction.

Data Presentation: N-Alkylation of Quinazolinone Derivatives

The following table summarizes various reported conditions for the N-alkylation of quinazolinone and related derivatives, providing a comparative overview of different bases, solvents, and resulting yields.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Quinazolin-4(3H)-oneBenzyl chlorideK₂CO₃DMF100382[3]
Quinazolin-4(3H)-oneBenzyl chlorideCs₂CO₃DMF100381[3]
Quinazolin-4(3H)-oneBenzyl chlorideNaHDMF100377.8[3]
6,7-Dimethoxyquinazolin-4(3H)-oneEthyl chloroacetate----82[3]
2-Mercapto-3-phenylquinazolin-4(3H)-oneEthyl chloroacetateK₂CO₃DMFReflux565[4]
2-Methylquinazolin-4(3H)-oneEthyl 2-chloroacetateNaH-RT--[5]
3-Amino-2-(substituted)-quinazolin-4(3H)-oneBenzoyl chlorideNaOHDioxaneReflux0.5-[6]

Experimental Protocols

Protocol 1: N-Alkylation using Alkyl Halides in DMF with Carbonate Base

This protocol is a general method for the N-alkylation of this compound using an alkyl halide in the presence of a carbonate base.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl chloride, ethyl chloroacetate)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the base (K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 eq).

  • Add the alkyl halide (1.1 - 1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A Dissolve this compound and base in DMF B Add alkyl halide A->B C Heat and stir (80-100°C, 3-6h) B->C D Monitor by TLC C->D D->C Reaction incomplete E Work-up: - Quench with water - Extract with EtOAc - Wash and dry D->E Reaction complete F Purify by column chromatography E->F G N-alkylated product F->G

Caption: Workflow for Protocol 1.

Protocol 2: N-Acylation using Acyl Chlorides in Dioxane with Hydroxide Base

This protocol is adapted for the N-acylation of the 3-amino group, a related transformation.[6]

Materials:

  • This compound derivative

  • Acyl chloride (e.g., benzoyl chloride)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

Procedure:

  • Suspend the this compound derivative (1.0 eq) in dioxane.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Add the acyl chloride (2.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate).

G A Suspend 3-amino-quinazolinone in Dioxane B Add NaOH solution A->B C Add acyl chloride B->C D Reflux for 30 min C->D E Monitor by TLC D->E E->D Reaction incomplete F Work-up: - Cool - Filter - Wash with water E->F Reaction complete G Recrystallize F->G H N-acylated product G->H

Caption: Workflow for Protocol 2.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and carcinogenic; handle with extreme care.

  • Bases such as sodium hydride are flammable and react violently with water; handle under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The protocols described provide a foundation for the N-alkylation of this compound. Optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, may be necessary to achieve the desired product in high yield for specific substrates. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining pure N-alkylated derivatives for further biological evaluation.

References

Application Notes and Protocols: 3-Amino-4(3H)-quinazolinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4(3H)-quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This bicyclic system, consisting of a benzene ring fused to a pyrimidine ring, serves as the core for numerous natural and synthetic compounds with diverse pharmacological activities. Among its many derivatives, 3-Amino-4(3H)-quinazolinone and its analogues have garnered significant attention for their broad therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] The stability of the quinazolinone nucleus and the synthetic tractability of the 3-amino group allow for extensive structural modifications, enabling the development of potent and selective therapeutic agents.[1]

This document provides an overview of the key applications of this compound in medicinal chemistry, with a focus on its anticancer, antimicrobial, and anti-inflammatory activities. It includes summaries of quantitative data, detailed experimental protocols for synthesis and biological evaluation, and diagrams illustrating key pathways and workflows.

Key Therapeutic Applications

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents.[4][5] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6] Targets include Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers, and other enzymes involved in cell division and DNA repair.[5][6]

Mechanism of Action: Many quinazolinone derivatives exert their cytotoxic effects by triggering the intrinsic apoptotic pathway. This process involves the modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein.[6] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome C into the cytoplasm. Cytochrome C then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the final stages of apoptosis, leading to cell death.[6]

anticancer_pathway Quinazolinone 3-Amino-4(3H)- quinazolinone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinazolinone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quinazolinone->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytC Cytochrome C Release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified intrinsic apoptosis pathway targeted by quinazolinone derivatives.

Quantitative Data: In Vitro Anticancer Activity

Compound ClassCancer Cell LineIC50 (µM)Reference
(3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)-methyl-4-(4-fluorophenyl)-piperazine-1-carbodithioateK562 (Human Myelogenous Leukemia)0.5[1]
3-(2-chlorobenzylideneamino)-2-(furan-2-yl)quinazoline-4(3H)-oneMCF-7 (Human Breast Cancer)Potent Activity[5]
6-iodo-2-propyl-4(3H)-quinazolinone derivativesVariousNot specified[3]
6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivative (16h)MDA-MB-231 (Human Breast Cancer)More potent than ENMD-2076[7]
Antimicrobial Activity

The this compound core is a versatile scaffold for developing novel antimicrobial agents against a range of pathogenic bacteria and fungi.[1][8][9] Modifications at the 2-position and on the 3-amino group have led to compounds with significant activity, often comparable to or exceeding that of standard antibiotics.[10]

Mechanism of Action: While diverse, a key mechanism for some quinazolinone derivatives is the inhibition of bacterial DNA gyrase.[11] This essential enzyme controls DNA topology by introducing negative supercoils into the DNA, which is critical for DNA replication and transcription. Inhibition of DNA gyrase leads to a disruption of these processes, ultimately resulting in bacterial cell death.[11]

Quantitative Data: In Vitro Antimicrobial Activity (MIC)

Compound DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m)Staphylococcus aureus1.95Candida albicans3.90[10]
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m)--Aspergillus niger3.90[10]
Compound A-1S. aureus, S. pyogenVery Good Activity--[8]
Compound A-1E. coli, P. aeruginosaGood Activity--[8]
Compound A-4P. aeruginosaExcellent ActivityA. nigerVery Good Activity[8]
Hydrazone derivatives (general)B. subtilis, S. aureusActiveC. albicans, A. nigerActive[11]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases, and 4(3H)-quinazolinone derivatives have been investigated as potent anti-inflammatory agents.[3][12] Studies have shown that these compounds can significantly reduce inflammation in various in vivo and in vitro models.[3][12][13]

Mechanism of Action: The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[14] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX enzymes, these compounds can effectively reduce the inflammatory response.[14] Some derivatives have also been found to reduce levels of prostaglandin E2 (PGE2).[3]

anti_inflammatory_workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Biological Evaluation start Starting Materials (e.g., Anthranilic Acid) synth Chemical Synthesis start->synth purify Purification & Characterization (NMR, MS) synth->purify invitro In Vitro Assay (e.g., Protein Denaturation) purify->invitro Test Compound invivo In Vivo Model (Carrageenan-induced Paw Edema) purify->invivo data Data Analysis (% Inhibition) invitro->data invivo->data Result Identify Lead Compound data->Result

Figure 2: Workflow for the development of anti-inflammatory quinazolinone agents.

Quantitative Data: In Vivo Anti-inflammatory Activity

Compound ClassAssay ModelDose% Inhibition of EdemaReference
2-Methyl-3-amino-4(3H)-quinazolinone derivativesCarrageenan-induced paw edema50 mg/kg16.3% to 36.3%[3]
Quinazolinone derivatives QB2 and QF8Carrageenan-induced paw edema300 µg/mL~73% (Comparable to Aspirin)[12]

Experimental Protocols

Protocol 1: General Synthesis of 3-Amino-2-substituted-4(3H)-quinazolinones

This protocol describes a common two-step synthesis starting from anthranilic acid, proceeding through a benzoxazinone intermediate.[10]

Step A: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

  • Materials: Anthranilic acid, acetic anhydride (or other appropriate acylating agent), pyridine (optional, as catalyst).

  • Procedure: a. Dissolve anthranilic acid in a suitable solvent like pyridine or use acetic anhydride as both reagent and solvent. b. Add acetic anhydride dropwise to the solution while stirring. c. Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature. The product, 2-methyl-4H-3,1-benzoxazin-4-one, will often precipitate. e. Filter the solid product, wash with a cold solvent (e.g., petroleum ether or cold ethanol), and dry. Recrystallization from ethanol can be performed for further purification.[10]

Step B: Synthesis of 3-Amino-2-substituted-quinazolin-4(3H)-one

  • Materials: 2-Substituted-4H-3,1-benzoxazin-4-one (from Step A), hydrazine hydrate, ethanol or pyridine.

  • Procedure: a. Dissolve the benzoxazinone intermediate in a suitable solvent such as ethanol or pyridine. b. Add hydrazine hydrate (typically 1.5-2 equivalents) dropwise to the solution at room temperature with constant stirring. c. The reaction can be performed at room temperature for 30 minutes or heated under reflux. Microwave irradiation (e.g., 5 minutes at 800W) can be used as a more efficient alternative to conventional heating, often resulting in higher yields. d. Upon completion, cool the reaction mixture. The product will typically precipitate out of the solution. e. Filter the resulting solid, wash with cold ethanol, and dry. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3-amino-2-substituted-quinazolin-4(3H)-one. g. Confirm the structure using spectroscopic methods (¹H-NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[10][11]

  • Materials: Synthesized quinazolinone compounds, Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi), 96-well microtiter plates, standardized microbial inoculums (e.g., 0.5 McFarland standard), positive control (standard antibiotic like Gentamicin), negative control (solvent, e.g., DMSO), incubator.

  • Procedure: a. Prepare a stock solution of each test compound in DMSO (e.g., 1000 µg/mL). b. Dispense 100 µL of the appropriate sterile broth into each well of a 96-well plate. c. Add 100 µL of the stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations (e.g., 500 µg/mL down to ~0.97 µg/mL). d. Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. e. Add 10 µL of the diluted microbial suspension to each well (except the sterility control well). f. Include a positive control (broth + inoculum + standard antibiotic) and a negative/growth control (broth + inoculum + DMSO). A sterility control well should contain only broth. g. Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48 hours for fungi. h. Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

mic_workflow A Prepare Stock Solution of Compound in DMSO B Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Visually Inspect for Growth E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion

The this compound scaffold remains a highly valuable and versatile platform in modern medicinal chemistry. Its derivatives have demonstrated potent and diverse biological activities, particularly in the fields of oncology, infectious diseases, and inflammation. The synthetic accessibility of this core allows for the creation of large libraries of compounds for screening, facilitating the identification of new lead molecules.[1] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these derivatives, exploring novel mechanisms of action, and developing compounds with enhanced selectivity and reduced toxicity to advance them into clinical development.[15]

References

Application Notes and Protocols: Development of 3-Amino-4(3H)-quinazolinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 3-amino-4(3H)-quinazolinone derivatives as potent kinase inhibitors. This document includes summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of key signaling pathways and experimental workflows.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. Derivatives of this compound have been extensively explored and have shown inhibitory activity against a range of important oncological targets, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Phosphoinositide 3-kinases (PI3Ks).[5][6][7][8]

This document serves as a practical guide for researchers in the field, offering detailed protocols and structured data to facilitate the design, synthesis, and evaluation of novel this compound-based kinase inhibitors.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against various kinase targets and cancer cell lines.

Table 1: EGFR Kinase Inhibitory Activity

Compound IDStructureTargetIC50 (nM)Reference
8b 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFR-TK1.37[3][5]
6d Not specified in abstractEGFR69[9]
5k 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-oneEGFRwt-TK10[10]
Erlotinib (reference)EGFR-TKNot specified in abstract[3][5]

Table 2: Aurora Kinase Inhibitory Activity

Compound IDStructureTargetIC50 (nM)Reference
BPR1K871 Quinazoline-basedAURKA22[11]
BPR1K871 Quinazoline-basedAURKB13[11]
Compound 6 Quinazolin-4-amine derivativeAurora APotent (exact value not specified)[6]
PF-03814735 Quinazoline-basedAurora A5[12]
PF-03814735 Quinazoline-basedAurora B0.8[12]
AMG 900 Quinazoline-basedAurora A5[12]
AMG 900 Quinazoline-basedAurora B4[12]
AMG 900 Quinazoline-basedAurora C1[12]

Table 3: PI3K Kinase Inhibitory Activity

Compound IDStructureTargetIC50 (nM)Reference
(S)-C5 N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamidePI3KαPotent (exact value not specified)[8]
(S)-C8 N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamidePI3KαPotent (exact value not specified)[8]
Compound 48c Quinazolin-4-one based hydroxamic acidPI3Kγ, δ< 10[7]
Compound 11 4-aryl quinazolinePI3KδPotent (exact value not specified)[13]
Compound 41 Selenium-containing quinazolinePI3Kδ1.13[14][15]
Compound 42 Selenium-containing quinazolinePI3Kδ2.52[14][15]
Compound 6b 4-aminoquinazoline derivativePI3Kα13.6[16]

Table 4: Antiproliferative Activity Against Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 (µM)Reference
6d NCI-H460NSC Lung Cancer0.789[9]
5c MDA-MB-435MelanomaExcellent (exact value not specified)[2]
8a MDA-MB-435MelanomaExcellent (exact value not specified)[2]
BPR1K871 MOLM-13AML~0.005[11]
BPR1K871 MV4-11AML~0.005[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound-based kinase inhibitors, compiled from various research articles.

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a common synthetic route starting from anthranilic acid derivatives.

Step 1: Synthesis of 2-Substituted-4-quinazolinone Intermediates

  • A mixture of an appropriately substituted anthranilic acid (1 equivalent) and an aldehyde (1.2 equivalents) is refluxed in a suitable solvent (e.g., ethanol) for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the 2-substituted-4-quinazolinone.

Step 2: Chlorination of the 4-Quinazolinone

  • The 2-substituted-4-quinazolinone (1 equivalent) is suspended in a mixture of phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • The mixture is heated at reflux for 2-4 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate (the 4-chloroquinazoline intermediate) is collected by filtration, washed with water, and dried.

Step 3: Amination at the C4-Position

  • The 4-chloroquinazoline intermediate (1 equivalent) and a desired amine (1.1 equivalents) are dissolved in a suitable solvent such as isopropanol or ethanol.

  • A catalytic amount of an acid (e.g., HCl) or a base (e.g., triethylamine) may be added to facilitate the reaction.

  • The reaction mixture is refluxed for 6-12 hours.

  • After cooling, the product is precipitated, filtered, washed, and purified by recrystallization or column chromatography.[17]

Microwave-Assisted Synthesis Microwave irradiation can significantly reduce reaction times and improve yields. For instance, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one was achieved in 5 minutes with an 87% yield using a microwave, compared to 10 hours and a 79% yield with conventional heating.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., EGFR, Aurora A, PI3Kα)

    • ATP (Adenosine triphosphate)

    • Substrate peptide or protein

    • Assay buffer (specific to the kinase)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

    • Add the test compounds to the wells (final DMSO concentration typically ≤ 1%).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only).

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in the development of this compound-based kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone 3-Amino-4(3H)- quinazolinone Inhibitor Quinazolinone->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle M_Phase M Phase (Mitosis) Centrosome->M_Phase Spindle->M_Phase Aurora_B Aurora B M_Phase->Aurora_B Chromosome Chromosome Segregation Aurora_B->Chromosome Cytokinesis Cytokinesis Aurora_B->Cytokinesis Quinazolinone 3-Amino-4(3H)- quinazolinone Inhibitor Quinazolinone->Aurora_A Inhibits Quinazolinone->Aurora_B Inhibits Experimental_Workflow Design Compound Design & Library Synthesis Purification Purification & Characterization Design->Purification Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay Kinase_Assay->Cell_Assay SAR SAR Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies SAR->In_Vivo Lead_Opt->Design SAR_Logic Core This compound Core Position3 Position 3 (Amino Group) Core->Position3 Position2 Position 2 Core->Position2 Position67 Positions 6 & 7 Core->Position67 Potency Potency & Selectivity Position3->Potency Modulates Position2->Potency Modulates Position67->Potency Modulates Solubility Solubility & PK Properties Position67->Solubility Modulates

References

Application Notes & Protocols: 3-Amino-4(3H)-quinazolinone as a Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-4(3H)-quinazolinone is a versatile precursor in the synthesis of a wide array of fused heterocyclic systems. The inherent reactivity of the 3-amino group, coupled with the quinazolinone scaffold, provides a strategic platform for constructing novel polycyclic molecules with significant pharmacological potential. Quinazolinone derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocyclic systems starting from this compound and its derivatives.

Key Fused Heterocyclic Systems & Synthetic Strategies

The primary synthetic utility of this compound lies in the cyclization reactions involving the exocyclic amino group and the adjacent ring nitrogen. This allows for the annulation of five- and six-membered heterocyclic rings, leading to diverse chemical scaffolds. Common strategies involve condensation reactions with bifunctional electrophiles.

Synthesis of[1][4][5]Triazolo[4,3-c]quinazoline Derivatives

The fusion of a triazole ring to the quinazolinone core is a common strategy to enhance biological activity. These systems can be synthesized through the reaction of this compound derivatives with reagents that provide a single carbon atom to form the triazole ring.

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 3-Amino-2-substituted- 4(3H)-quinazolinone reaction Cyclocondensation start1->reaction start2 One-carbon source (e.g., Triethyl orthoformate) start2->reaction product [1,2,4]Triazolo[4,3-c]quinazoline derivative reaction->product

Caption: Synthesis of[1][4][5]Triazolo[4,3-c]quinazolines.

Experimental Protocol: Synthesis of 3-Aryl-[1][4][5]triazolo[4,3-c]quinazolines

This protocol is adapted from methodologies involving the cyclization of 3-amino-quinazolinone derivatives.

Materials:

  • 3-Amino-2-aryl-4(3H)-quinazolinone (1.0 mmol)

  • Triethyl orthoformate (5.0 mL)

  • Acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • A mixture of 3-amino-2-aryl-4(3H)-quinazolinone (1.0 mmol) and triethyl orthoformate (5.0 mL) is taken in a round-bottom flask.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is heated under reflux for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the excess triethyl orthoformate is removed under reduced pressure.

  • The resulting solid is cooled to room temperature and triturated with ethanol.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and DMF to afford the pure[1][4][5]triazolo[4,3-c]quinazoline derivative.

Quantitative Data:

ProductR-groupYield (%)Melting Point (°C)Reference
3-Phenyl-[1][4][5]triazolo[4,3-c]quinazolinePhenyl75-85>250[6][7]
3-(4-Chlorophenyl)-[1][4][5]triazolo[4,3-c]quinazoline4-Chlorophenyl70-80>250[6][7]
3-(4-Methylphenyl)-[1][4][5]triazolo[4,3-c]quinazoline4-Methylphenyl78-88>250[6][7]
Synthesis of Pyrazolo[5,1-b]quinazolin-9(1H)-one Derivatives

The reaction of this compound with β-ketoesters or similar 1,3-dielectrophiles provides a straightforward route to pyrazolo-fused quinazolinones.

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 3-Amino-2-substituted- 4(3H)-quinazolinone reaction Condensation & Cyclization start1->reaction start2 β-Ketoester (e.g., Ethyl acetoacetate) start2->reaction product Pyrazolo[5,1-b]quinazolin-9(1H)-one derivative reaction->product

Caption: Synthesis of Pyrazolo[5,1-b]quinazolin-9(1H)-ones.

Experimental Protocol: Synthesis of 2-Methyl-pyrazolo[5,1-b]quinazolin-9(1H)-one

This protocol describes the reaction of 3-amino-2-methyl-4(3H)-quinazolinone with ethyl acetoacetate.[8]

Materials:

  • 3-Amino-2-methyl-4(3H)-quinazolinone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Glacial acetic acid (10 mL)

Procedure:

  • A mixture of 3-amino-2-methyl-4(3H)-quinazolinone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (10 mL) is heated under reflux for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield pure 2-methyl-pyrazolo[5,1-b]quinazolin-9(1H)-one.

Quantitative Data:

ProductR-group at C2Yield (%)Melting Point (°C)Reference
2-Methyl-pyrazolo[5,1-b]quinazolin-9(1H)-oneMethyl65-75160-162[8]
2-Phenyl-pyrazolo[5,1-b]quinazolin-9(1H)-onePhenyl70-80210-212[8]
Synthesis of 1,2,4-Triazino[4,3-c]quinazoline Derivatives

The reaction of this compound with α-haloketones followed by cyclization is a common method for the synthesis of triazino-fused systems.

Reaction Workflow:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product start1 3-Amino-2-thioxo-4(3H)- quinazolinone intermediate S-Alkylated Intermediate start1->intermediate start2 α-Haloketone (e.g., Phenacyl bromide) start2->intermediate reaction Intramolecular Cyclization intermediate->reaction product Thiadiazino[2,3-b]quinazoline derivative reaction->product

Caption: Synthesis of Thiadiazino[2,3-b]quinazolines.

Experimental Protocol: Synthesis of 3-Aryl-1,2,4-triazino[4,3-c]quinazolines from 3-Amino-2-thioxo-4(3H)-quinazolinone

This protocol is based on the reaction of a 3-amino-2-thioxo-4(3H)-quinazolinone derivative with α-haloketones.[9][10]

Materials:

  • 3-Amino-2(1H)-thioxo-4(3H)-quinazolinone (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Anhydrous potassium carbonate (1.5 mmol)

  • Absolute ethanol (20 mL)

Procedure:

  • A mixture of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone (1.0 mmol), the appropriate substituted phenacyl bromide (1.0 mmol), and anhydrous potassium carbonate (1.5 mmol) in absolute ethanol (20 mL) is refluxed for 5-7 hours.

  • The reaction is monitored by TLC.

  • After cooling, the reaction mixture is poured into ice-water.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from glacial acetic acid to give the pure fused heterocyclic product.

Quantitative Data:

ProductR-groupYield (%)Melting Point (°C)Reference
3-Phenyl-6-oxo-1,4,5-thiadiazin[2,3-b]quinazolinePhenyl80-90220-222[9][10]
3-(4-Chlorophenyl)-6-oxo-1,4,5-thiadiazin[2,3-b]quinazoline4-Chlorophenyl85-95235-237[9][10]
3-(4-Bromophenyl)-6-oxo-1,4,5-thiadiazin[2,3-b]quinazoline4-Bromophenyl82-92240-242[9][10]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a multitude of fused heterocyclic systems. The protocols outlined above provide a foundation for the development of libraries of novel compounds for screening in drug discovery programs. The reactivity of the 3-amino group allows for a wide range of cyclization reactions, leading to diverse and complex molecular architectures with significant potential for biological activity. Further exploration of the reactions of this compound with other bifunctional reagents will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 3-Amino-4(3H)-quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the efficient synthesis of 3-amino-4(3H)-quinazolinone analogs utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2] The protocols outlined below are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

Quinazolinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The this compound scaffold is a particularly important pharmacophore. Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of these valuable compounds.[1][2][7] The application of microwave irradiation facilitates the rapid heating of reactants, leading to a significant acceleration of the reaction rate.[2]

General Workflow for Microwave-Assisted Synthesis

The synthesis of this compound analogs via microwave irradiation typically follows a multi-step process that can be streamlined using this technology. The general workflow involves the initial preparation of a benzoxazinone intermediate, followed by its reaction with hydrazine hydrate to yield the final 3-amino-quinazolinone product.

G cluster_0 Step 1: Benzoxazinone Synthesis cluster_1 Step 2: Amination cluster_2 Step 3: Work-up & Purification A Substituted Anthranilic Acid C Microwave Irradiation (e.g., 250 W, 120-150 °C, 17-22 min) A->C B Acetic Anhydride B->C D 2-Substituted-4H-3,1-benzoxazin-4-one C->D E 2-Substituted-4H-3,1-benzoxazin-4-one H Microwave Irradiation (e.g., 800 W, 5 min) E->H F Hydrazine Hydrate F->H G Solvent (e.g., Pyridine) G->H I 3-Amino-2-substituted-4(3H)-quinazolinone H->I J Reaction Mixture I->J K Pour into Ice Water J->K L Filter Solid K->L M Recrystallize from Ethanol L->M N Purified Product M->N

Caption: General workflow for the microwave-assisted synthesis of this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one

This protocol is adapted from a multi-step synthesis starting from anthranilic acid.[1]

Step 1: Synthesis of 2-Benzamidobenzoic Acid

  • This intermediate is synthesized from anthranilic acid by benzoylation.

Step 2: Synthesis of 2-Benzamidobenzoyl Chloride

  • The 2-benzamidobenzoic acid is chlorinated to form the acid chloride.

Step 3: Microwave-Assisted Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one

  • In a microwave process vial, combine 2-benzamidobenzoyl chloride, hydrazine hydrate, and potassium carbonate in DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 800 W and a temperature of 135 °C for 4 minutes.[1][7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Proceed with standard work-up and purification procedures (e.g., precipitation in water, filtration, and recrystallization).

Protocol 2: Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

This protocol highlights the significant rate enhancement of microwave synthesis compared to conventional heating.

Step 1: Synthesis of 2-(2-chlorophenyl)-4H-benzo[d][1]oxazin-4-one

  • This intermediate is prepared from the corresponding substituted anthranilic acid.

Step 2: Microwave-Assisted Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

  • Dissolve 2-(2-chlorophenyl)-4H-benzo[d][1]oxazin-4-one (5 mmol) in 10 ml of pyridine in a suitable microwave vessel.

  • In a separate container, dissolve hydrazine hydrate (10 mmol) in 5 ml of pyridine.

  • Add the hydrazine hydrate solution dropwise to the benzoxazinone solution while stirring.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 800 watts for 5 minutes.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, dry it, and recrystallize from diluted ethanol.

Protocol 3: Synthesis of Substituted 2-Methyl-3-amino-quinazolin-4(3H)-ones

This protocol describes a tandem microwave-assisted green process.[8]

Step 1: Microwave-Assisted Synthesis of Benzoxazinones

  • In a microwave tube, add a substituted anthranilic acid (3 mmol) and acetic anhydride (5 mL).

  • Heat the mixture under microwave irradiation at 250 W for 17–22 minutes at a fixed temperature of 120–150 °C.[8]

  • After the reaction, remove the excess solvent under reduced pressure.

Step 2: Microwave-Assisted Synthesis of 2-Methyl-3-amino-quinazolin-4(3H)-ones

  • The crude benzoxazinone from the previous step is reacted with hydrazine hydrate.

  • The specific microwave conditions for this step should be optimized based on the substrate.

  • After the reaction, the mixture is poured into ice, and the resulting solid is recrystallized from ethanol.[8]

Data Presentation

The use of microwave irradiation significantly improves reaction outcomes as summarized in the tables below.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

MethodPowerReaction TimeYield (%)
Conventional Heating (Reflux)N/A10 hours79
Microwave Irradiation800 W5 minutes87

Table 2: Yields of Microwave-Assisted Synthesis of Quinazolinone Derivatives [1][8]

CompoundSubstituentYield (%)
3-Amino-2-phenylquinazolin-4(3H)-onePhenyl81
4-Oxo-2-phenylquinazoline-3(4H)-carbothioamidePhenyl85
3-Amino-2-methylquinazolin-4(3H)-oneMethyl35
3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one6-Fluoro, Methyl51
3-Amino-2-methyl-6-nitroquinazolin-4(3H)-one6-Nitro, Methyl85
3-Amino-2-methyl-7-nitroquinazolin-4(3H)-one7-Nitro, Methyl48

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression from starting materials to the final purified product in a typical microwave-assisted synthesis of 3-amino-4(3H)-quinazolinones.

G Start Starting Materials (Anthranilic Acid Derivative, Reagents) Intermediate_Prep Intermediate Synthesis (e.g., Benzoxazinone) Start->Intermediate_Prep Conventional or Microwave Method Microwave_Reaction Microwave-Assisted Cyclization/Amination Intermediate_Prep->Microwave_Reaction Key Microwave Step Workup Reaction Work-up (Precipitation, Filtration) Microwave_Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product Characterized This compound Analog Purification->Final_Product

References

Synthesis of Schiff Bases from 3-Amino-4(3H)-quinazolinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of Schiff bases derived from 3-Amino-4(3H)-quinazolinone, a core scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. The protocols outlined below cover conventional and microwave-assisted synthesis methods, purification techniques, and characterization data.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds possessing a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The formation of Schiff bases by the condensation of the 3-amino group of the quinazolinone ring with various aldehydes introduces an imine (-N=CH-) linkage, which can enhance and modulate the pharmacological profile of the parent molecule.[3][4] These Schiff bases serve as versatile intermediates for the synthesis of more complex heterocyclic systems and as bioactive molecules in their own right.[5]

General Synthetic Pathway

The synthesis of Schiff bases from this compound typically involves a two-step process. The first step is the synthesis of the this compound precursor from anthranilic acid. The second step is the condensation of this precursor with a substituted aldehyde to form the desired Schiff base.

cluster_0 Step 1: Synthesis of this compound Precursor cluster_1 Step 2: Schiff Base Formation A Anthranilic Acid C Intermediate: 2-substituted-benzoxazin-4-one A->C Acylation & Cyclization B Acylating Agent (e.g., Acetic Anhydride) B->C E This compound C->E Reaction with Hydrazine D Hydrazine Hydrate D->E F This compound H Schiff Base Derivative F->H Condensation G Substituted Aldehyde G->H

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-methyl-4(3H)-quinazolinone

This protocol describes the synthesis of the key intermediate, 3-amino-2-methyl-4(3H)-quinazolinone, starting from anthranilic acid.

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Synthesis of 2-methyl-3,1-benzoxazin-4-one: A mixture of anthranilic acid and acetic anhydride is heated under reflux for a specified duration. The reaction mixture is then cooled, and the resulting solid is filtered, washed with a cold solution of sodium bicarbonate, and then with water to obtain 2-methyl-3,1-benzoxazin-4-one.

  • Synthesis of 3-amino-2-methyl-4(3H)-quinazolinone: The synthesized 2-methyl-3,1-benzoxazin-4-one is dissolved in ethanol, and hydrazine hydrate is added to the solution. The mixture is then refluxed for several hours.[2] After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield pure 3-amino-2-methyl-4(3H)-quinazolinone.[5]

Protocol 2: Synthesis of Schiff Bases via Conventional Heating

This protocol details the synthesis of Schiff bases by the condensation of 3-amino-2-methyl-4(3H)-quinazolinone with various aromatic aldehydes using a conventional heating method.

Materials:

  • 3-Amino-2-methyl-4(3H)-quinazolinone

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, p-nitrobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • An equimolar mixture of 3-amino-2-methyl-4(3H)-quinazolinone and the respective aromatic aldehyde is dissolved in ethanol.[2]

  • A few drops of glacial acetic acid are added to the mixture as a catalyst.

  • The reaction mixture is refluxed for 4-8 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold ethanol, and then dried.

  • The crude product is purified by recrystallization from ethanol.[5]

Protocol 3: Synthesis of Schiff Bases via Microwave Irradiation

This protocol describes a more rapid and efficient synthesis of Schiff bases using microwave irradiation.

Materials:

  • 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

  • Substituted aromatic aldehyde

  • Pyridine

Procedure:

  • 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (5 mmol) is dissolved in 10 ml of pyridine.

  • The substituted aromatic aldehyde (5 mmol) is added to the solution.

  • The reaction mixture is subjected to microwave irradiation at 800 watts for a short duration, typically around 5 minutes.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is precipitated by pouring it into crushed ice.

  • The solid is filtered, washed with water, and recrystallized from diluted ethanol to obtain the pure Schiff base.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of Schiff bases of this compound.

Table 1: Comparison of Conventional vs. Microwave Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.

MethodSolventReaction TimePowerYield (%)
Conventional HeatingPyridine10 hoursN/A79
Microwave IrradiationPyridine5 minutes800 W87

Table 2: Yields of various 3-amino-2-methyl-quinazolin-4(3H)-one derivatives. [5]

SubstituentYield (%)Melting Point (°C)
H35142-143
6-Fluoro51198-199
6-Bromo70187-189
6,8-Dibromo85231-232
6-Nitro85178-180
6-Iodo63186-187

Characterization of Synthesized Compounds

The structures of the synthesized Schiff bases are typically confirmed using a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) group in the range of 1605-1667 cm⁻¹.[2][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is indicated by the appearance of a singlet peak for the azomethine proton (-N=CH-) in the range of δ 8.05-8.58 ppm.[2][8]

    • ¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 143.3-160 ppm.[2]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the target compound confirms its formation.

Biological Significance and Applications

Schiff bases of this compound have been reported to exhibit a wide array of biological activities, making them promising candidates for drug development.

A This compound Schiff Bases B Antibacterial Activity A->B C Antifungal Activity A->C D Anticancer Activity A->D E Anti-inflammatory Activity A->E F Nitric Oxide Synthase Inhibition A->F

Caption: Biological activities of this compound Schiff bases.

  • Antibacterial and Antifungal Activity: Many synthesized derivatives have shown significant activity against various bacterial and fungal strains.[2][9]

  • Anticancer Activity: Certain Schiff base derivatives have demonstrated cytotoxic activities against human cancer cell lines.[1]

  • Nitric Oxide Synthase Inhibition: Some novel derivatives have been evaluated as inhibitors of nitric oxide synthase isoforms, indicating potential as anti-stroke agents.[10]

Conclusion

The synthetic protocols detailed in this document provide a comprehensive guide for the preparation of Schiff bases derived from this compound. Both conventional and microwave-assisted methods offer viable routes to these versatile compounds. The significant biological activities exhibited by this class of molecules underscore their importance in the field of medicinal chemistry and drug discovery, warranting further exploration and development.

References

Application Notes and Protocols: 3-Amino-4(3H)-quinazolinone in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The quinazolinone scaffold, a fused nitrogen heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its wide array of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and notably, antimicrobial properties.[1][2] Specifically, 3-Amino-4(3H)-quinazolinone serves as a versatile and crucial starting material for the synthesis of a diverse range of derivatives with significant potential to combat microbial infections. Its reactive amino group provides a convenient handle for structural modifications, most commonly through the formation of Schiff bases, leading to compounds with enhanced biological efficacy.[1][3] This document provides detailed synthetic protocols, antimicrobial evaluation methods, and key data for researchers working on the development of quinazolinone-based antimicrobial agents.

Synthetic Pathways and Experimental Protocols

The primary route for synthesizing antimicrobial agents from this compound involves a multi-step process, typically starting from anthranilic acid. The key intermediate, a 3-amino-substituted quinazolinone, is then condensed with various aromatic or heterocyclic aldehydes to yield Schiff base derivatives. These derivatives can be further modified to create other heterocyclic systems like thiazolidinones.

G cluster_0 Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one cluster_1 Synthesis of Schiff Base Derivatives cluster_2 Further Derivatization (Example) A Anthranilic Acid B 2-Methyl-4H-3,1-benzoxazin-4-one A->B Acetic Anhydride, Reflux C 3-Amino-2-methylquinazolin-4(3H)-one B->C Hydrazine Hydrate, Ethanol, Reflux E Schiff Base Derivatives (Target Compounds) C->E D Substituted Aldehydes D->E Glacial Acetic Acid, Ethanol, Reflux F Thiazolidinone Derivatives E->F Thioglycolic Acid, ZnCl2, THF, Reflux

Caption: General workflow for synthesizing quinazolinone-based antimicrobial agents.

Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)[5]

This protocol describes the thermal cyclization of anthranilic acid.

  • Reagents and Materials:

    • Anthranilic acid

    • Acetic anhydride

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • A mixture of anthranilic acid (e.g., 30 g, 220 mmol) and acetic anhydride is prepared in a round-bottom flask.[4]

    • The reaction mixture is refluxed for a specified period (typically 2-3 hours), with the progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield 2-methyl-4H-3,1-benzoxazin-4-one.

Protocol 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one (Intermediate 2)[5]

This step involves the reaction of the benzoxazinone intermediate with hydrazine hydrate.

  • Reagents and Materials:

    • 2-Methyl-4H-3,1-benzoxazin-4-one

    • Hydrazine hydrate (80% or 99%)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

  • Procedure:

    • Dissolve 2-methyl-4H-3,1-benzoxazin-4-one (e.g., 3 g, 18.63 mmol) in ethanol (10 mL) in a round-bottom flask with stirring.[4]

    • Cautiously add hydrazine hydrate (e.g., 0.91 mL, 18.63 mmol) dropwise to the solution.[4]

    • Reflux the resulting solution for approximately 7 hours, monitoring the reaction by TLC.[4]

    • After cooling, the formed precipitate is filtered, washed with cold ethanol, and recrystallized to obtain pure 3-amino-2-methylquinazolin-4(3H)-one.

Protocol 3: General Synthesis of 3-(Substituted-benzylideneamino)-2-methylquinazolin-4(3H)-one (Schiff Bases)[3][5]

This is the key step where the diversity of the antimicrobial agents is generated.

  • Reagents and Materials:

    • 3-Amino-2-methylquinazolin-4(3H)-one

    • Various substituted aromatic/heterocyclic aldehydes (e.g., benzaldehyde, vanillin, thiophene-2-carbaldehyde)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve 3-amino-2-methylquinazolin-4(3H)-one (1 equivalent) in ethanol.

    • Add an equimolar amount of the desired substituted aldehyde (1 equivalent).[3]

    • Add a few drops of glacial acetic acid to catalyze the reaction.[3]

    • Reflux the mixture for 6-8 hours. Monitor the reaction's completion using TLC.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid product, wash it with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary to achieve high purity.

Antimicrobial Activity Evaluation

The synthesized quinazolinone derivatives are typically screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.

G cluster_0 Experimental Workflow A Synthesized Quinazolinone Derivatives B Prepare Stock Solutions (DMSO) A->B C Antimicrobial Screening (Agar Diffusion/Broth Dilution) B->C D Measure Zone of Inhibition (mm) C->D Agar Diffusion Method E Determine Minimum Inhibitory Concentration (MIC, µg/mL) C->E Broth Dilution Method F Data Analysis & Structure-Activity Relationship (SAR) D->F E->F G cluster_0 Structure-Activity Relationship (SAR) cluster_1 Nature of 'R' Group A 3-Amino-4(3H)- quinazolinone Core B Schiff Base Formation (Reaction with Aldehyde) A->B C Substituent 'R' on Aldehyde Ring B->C Introduces Variable Group 'R' D Enhanced Antimicrobial Activity C->D R1 Electron-Withdrawing (e.g., -NO2, -Cl) R1->D Generally Increases Potency R2 Heterocyclic Ring (e.g., Thiophene) R2->D Often Shows Broad-Spectrum Activity R3 Electron-Donating (e.g., -OH, -OCH3) R3->D Variable Effect

References

Synthetic Routes to 2,3-Disubstituted Quinazolin-4(3H)-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4][5] The protocols outlined below are based on established and efficient synthetic strategies, including one-pot multicomponent reactions and sequential multi-step syntheses.

Introduction

Quinazolin-4(3H)-ones are a core scaffold in numerous biologically active compounds, exhibiting properties such as anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antiviral activities.[2][6][7] The functionalization at the 2 and 3 positions of the quinazolinone ring is crucial for modulating their pharmacological effects. This document details two primary and versatile synthetic approaches to generate a library of 2,3-disubstituted quinazolin-4(3H)-ones.

Synthetic Strategies Overview

Two main strategies for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones are presented:

  • One-Pot Multicomponent Reaction from Isatoic Anhydride: A convergent and atom-economical approach where isatoic anhydride, a primary amine, and an orthoester are reacted in a single step.[8][9] This method is lauded for its simplicity and efficiency.[8]

  • Two-Step Synthesis via N-Acylanthranilic Acid and Benzoxazinone Intermediate: A sequential approach that involves the acylation of anthranilic acid, followed by cyclization to a benzoxazinone intermediate, which is then reacted with a primary amine.[2][5][10] This method allows for greater control and diversification at the 2-position.

The logical workflow for selecting a synthetic strategy is outlined below.

G start Start: Desired 2,3-Disubstituted Quinazolin-4(3H)-one strategy Select Synthetic Strategy start->strategy one_pot One-Pot Multicomponent Reaction strategy->one_pot Convergent & Rapid two_step Two-Step Synthesis via Benzoxazinone strategy->two_step Stepwise Control end Target Molecule Synthesized one_pot->end two_step->end

Caption: General workflow for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones.

Protocol 1: One-Pot Multicomponent Synthesis from Isatoic Anhydride

This protocol describes a convenient, one-pot, three-component reaction for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester.[8] This method can be performed using either conventional heating or microwave irradiation.[8]

G cluster_reactants Reactants cluster_process Process cluster_product Product isatoic Isatoic Anhydride reaction One-Pot Reaction (Heating or Microwave) isatoic->reaction amine Primary Amine (R²-NH₂) amine->reaction orthoester Orthoester (R¹-C(OR)₃) orthoester->reaction quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-one reaction->quinazolinone

Caption: Workflow for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Experimental Protocol

Materials:

  • Substituted isatoic anhydride

  • Appropriate primary amine (aryl, heteroaryl, alkyl, or cycloalkyl)

  • Orthoester (e.g., triethyl orthoformate, trimethyl orthoacetate)

  • Reaction vessel (round-bottom flask or microwave vial)

  • Heating source (oil bath or microwave reactor)

Procedure:

  • Reactant Mixture: In a suitable reaction vessel, combine the isatoic anhydride (1.0 eq), the primary amine (1.0-1.5 eq), and the orthoester (1.0-1.5 eq).[8][10] The reaction can often be performed under solvent-free conditions.[8]

  • Reaction Conditions:

    • Conventional Heating: Heat the mixture at 120 °C for 5 hours.[8]

    • Microwave Irradiation: Heat the mixture in a sealed microwave vial at 140-150 °C for 20-30 minutes.[8][10]

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is typically poured into crushed ice or water.[6]

    • The resulting solid precipitate is collected by filtration.

    • The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.[6]

Quantitative Data Summary

The following table summarizes representative yields for the one-pot synthesis of various 2,3-disubstituted quinazolin-4(3H)-ones under different conditions.

R¹ SubstituentR² SubstituentMethodTemperature (°C)TimeYield (%)Reference
HPhenylMicrowave12030 min92[6]
H4-ChlorophenylMicrowave12030 min95[6]
H4-MethoxyphenylMicrowave12030 min90[6]
H4-TrifluoromethylphenylMicrowave12030 min88[6]
Methyl2-MethylphenylClassical Heating1205 h94[8]
Methyl2-MethylphenylMicrowave14020 min96[8]
Ethyl4-ChlorophenylClassical Heating1205 h92[8]
Ethyl4-ChlorophenylMicrowave14025 min95[8]

Protocol 2: Two-Step Synthesis via Benzoxazinone Intermediate

This protocol details a versatile two-step synthesis starting from anthranilic acid. The first step involves the formation of a 2-substituted-4H-3,1-benzoxazin-4-one, which is then reacted with a primary amine to yield the desired 2,3-disubstituted quinazolin-4(3H)-one.[2][5]

G cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation anthranilic Anthranilic Acid reaction1 Acylation & Dehydration anthranilic->reaction1 acyl_chloride Acyl Chloride (R¹-COCl) or Acetic Anhydride acyl_chloride->reaction1 benzoxazinone 2-Substituted-4H-3,1- benzoxazin-4-one reaction2 Amination & Cyclization benzoxazinone->reaction2 reaction1->benzoxazinone amine Primary Amine (R²-NH₂) amine->reaction2 quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-one reaction2->quinazolinone

Caption: Workflow for the two-step synthesis via a benzoxazinone intermediate.

Experimental Protocol

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

Materials:

  • Anthranilic acid

  • Acyl chloride (e.g., acetyl chloride, butyryl chloride) or Acetic anhydride

  • Pyridine (optional, as a base)

  • Solvent (e.g., pyridine, or neat)

Procedure:

  • Acylation: Dissolve anthranilic acid (1.0 eq) in a suitable solvent like pyridine or use neat conditions.

  • Add the acyl chloride (1.0-1.5 eq) or acetic anhydride dropwise at 0 °C.[10]

  • Stir the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to form the N-acyl anthranilic acid.[10]

  • Cyclodehydration: Add acetic anhydride to the N-acyl anthranilic acid and reflux the mixture to effect ring closure to the benzoxazinone.[2][5]

  • Isolation: Cool the reaction mixture and pour it into cold water. The solid benzoxazinone is collected by filtration, washed with water, and dried. The crude product can be used in the next step without further purification or can be recrystallized.

Step 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one

Materials:

  • 2-Substituted-4H-3,1-benzoxazin-4-one (from Step 1)

  • Primary amine

  • Solvent (e.g., ethanol, glacial acetic acid)

Procedure:

  • Reaction Mixture: Dissolve the 2-substituted-4H-3,1-benzoxazin-4-one (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add the primary amine (1.0-1.5 eq) to the solution.[10]

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

    • The resulting solid is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.

Quantitative Data Summary

The following table presents representative yields for the two-step synthesis of various 2,3-disubstituted quinazolin-4(3H)-ones.

R¹ SubstituentR² SubstituentOverall Yield (%)Reference
PropylPhenyl30 (for a 6-step synthesis with this core reaction)[11]
PropylBenzylNot explicitly stated, but synthesized[5]
PhenylMethyl72[12]
o-TolylPropyl65[12]
p-TolylPropyl71[12]
2-FluorophenylH92[12]
o-TolylH65[12]

Note: Yields can vary significantly based on the specific substituents and reaction conditions employed. The provided data serves as a general guide.

Conclusion

The synthetic routes detailed in these application notes provide robust and versatile methods for accessing a wide array of 2,3-disubstituted quinazolin-4(3H)-ones. The one-pot multicomponent reaction is ideal for rapid library synthesis due to its operational simplicity and high efficiency. The two-step synthesis via a benzoxazinone intermediate offers a more controlled, stepwise approach, allowing for the deliberate introduction of diverse functionalities at the 2- and 3-positions. The choice of method will depend on the specific target molecules, available starting materials, and desired throughput. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Amino-4(3H)-quinazolinone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: I am experiencing a very low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yield is a common issue in the synthesis of quinazolinone derivatives. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time. A moderate increase in temperature might also enhance the reaction rate, but be cautious of potential side product formation.[1]

  • Suboptimal Reagents and Solvents: The purity of your starting materials and the choice of solvent are critical for a successful synthesis.

    • Solution: Ensure that the anthranilic acid and hydrazine hydrate are of high purity and dry. The choice of solvent can significantly impact the reaction; pyridine is commonly used, but other polar apathetic solvents like DMF could be explored. Recrystallization of starting materials may be necessary if impurities are suspected.

  • Reaction Conditions: Temperature and reaction time are crucial parameters that need to be optimized.

    • Solution: For conventional heating methods, refluxing for an extended period (e.g., 10 hours) is often required. Microwave-assisted synthesis can dramatically reduce the reaction time (e.g., to 5 minutes) and potentially increase the yield. An optimization screen for both temperature and time is advisable.

Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?

A2: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

  • Possible Side Products: An intermediate, the open-ring compound 2-amino-N'-(aroyl)benzohydrazide, may not fully cyclize. Other potential impurities could arise from reactions with residual starting materials or solvents.

  • Solutions:

    • Temperature Control: Excessively high temperatures can lead to degradation or unwanted side reactions. Carefully control the reaction temperature within the optimal range determined for your specific starting materials.

    • Stoichiometry: Ensure the correct molar ratios of reactants. An excess of one reactant might lead to the formation of undesired byproducts.

    • Inert Atmosphere: If your reactants or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: The purification of my crude this compound is proving to be difficult. What are the best practices for purification?

A3: Effective purification is essential to obtain a high-purity final product.

  • Common Impurities: Unreacted starting materials, the intermediate benzoxazinone, and the open-ring hydrazide are common impurities.

  • Purification Strategies:

    • Precipitation and Washing: After the reaction, pouring the mixture into cold water, sometimes with a few drops of HCl, can precipitate the crude product. Thorough washing of the precipitate with water is crucial to remove water-soluble impurities.

    • Recrystallization: This is a highly effective method for purifying the solid product. Diluted ethanol is a commonly used solvent for the recrystallization of this compound derivatives. Experiment with different solvents or solvent mixtures to find the optimal conditions for your specific compound.

    • Column Chromatography: For difficult separations, column chromatography using silica gel is a powerful technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) should be determined by TLC analysis.[2]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from different synthesis methods for this compound derivatives, allowing for easy comparison of their efficiencies.

MethodStarting MaterialsSolventReaction TimeTemperatureYield (%)Reference
Conventional Heating2-(2-chlorophenyl)-4H-benzo[d][3]oxazin-4-one, Hydrazine hydratePyridine10 hours115°C (Reflux)79
Microwave Irradiation2-(2-chlorophenyl)-4H-benzo[d][3]oxazin-4-one, Hydrazine hydratePyridine5 minutes- (800 W)87
Microwave-Assisted (Green)Substituted 2-methyl-4H-3,1-benzoxazin-4-one, Hydrazine hydrateEthanolVariesVaries31-85[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one via Conventional Heating

Step 1: Synthesis of 2-(2-chlorophenyl)-4H-benzo[d][3]oxazin-4-one

  • Dissolve anthranilic acid in pyridine.

  • Slowly add 2-chlorobenzoyl chloride to the solution at 0°C with constant stirring.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Treat the resulting semi-solid mass with a 10% sodium bicarbonate solution and dilute with water until effervescence ceases.

  • Filter the solution and wash the solid with water to remove inorganic materials and pyridine.

Step 2: Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

  • Dissolve 2-(2-chlorophenyl)-4H-benzo[d][3]oxazin-4-one (5 mmol) in 10 ml of pyridine.

  • Add this solution dropwise to a 5 ml pyridine solution containing hydrazine hydrate (10 mmol).

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Heat the mixture under reflux (115°C) for 10 hours.

  • After cooling, pour the reaction mixture into water containing a few drops of HCl.

  • Filter the separated solid and wash it repeatedly with water.

  • Dry the solid and recrystallize it from diluted ethanol.

Protocol 2: Microwave-Assisted Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

Step 1: Follow Step 1 from Protocol 1.

Step 2:

  • Dissolve 2-(2-chlorophenyl)-4H-benzo[d][3]oxazin-4-one (5 mmol) in 10 ml of pyridine.

  • Add this solution dropwise to a 5 ml pyridine solution containing hydrazine hydrate (10 mmol).

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Irradiate the reaction mixture in a microwave oven at 800 W for 5 minutes.

  • After irradiation, pour the mixture into water containing a few drops of HCl.

  • Filter the separated solid and wash it repeatedly with water.

  • Dry the solid and recrystallize it from diluted ethanol.

Visualizations

The following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting common issues.

Reaction_Pathway Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-Aryl-4H-3,1-benzoxazin-4-one (Intermediate) Anthranilic_Acid->Benzoxazinone Acylation & Cyclization Benzoyl_Chloride 2-Aroyl Chloride Benzoyl_Chloride->Benzoxazinone Open_Ring Open-ring Intermediate (2-amino-N'-(aroyl)benzohydrazide) Benzoxazinone->Open_Ring Nucleophilic Attack Hydrazine Hydrazine Hydrate Hydrazine->Open_Ring Final_Product 3-Amino-2-aryl-4(3H)-quinazolinone Open_Ring->Final_Product Intramolecular Cyclization (Dehydration)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Purify_Reagents Recrystallize or Repurchase High-Purity Reagents Check_Reagents->Purify_Reagents Impure Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Pure Purify_Reagents->Check_Conditions Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Conditions->Optimize_Time_Temp Suboptimal Check_Solvent Evaluate Solvent Choice Check_Conditions->Check_Solvent Optimal Optimize_Purification Optimize Purification Method Optimize_Time_Temp->Optimize_Purification Check_Solvent->Optimize_Purification Recrystallization Recrystallization with Different Solvents Optimize_Purification->Recrystallization Solid Product Chromatography Column Chromatography Optimize_Purification->Chromatography Oily/Difficult to Crystallize Success Improved Yield and Purity Recrystallization->Success Chromatography->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

"common side reactions in the synthesis of 3-Amino-4(3H)-quinazolinone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4(3H)-quinazolinone.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can be attributed to several factors, including incomplete reactions, suboptimal temperature, and the formation of side products.

  • Incomplete Reaction: The cyclization of the intermediate, typically an N-acylanthranilamide or a related open-chain precursor, may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material or intermediates are still present, consider extending the reaction time. Increasing the reaction temperature can also promote cyclization, but must be done cautiously to avoid degradation.[1]

  • Suboptimal Temperature: The reaction temperature is a critical parameter.

    • Solution: For conventional heating methods, maintain a stable temperature within the optimal range for the specific protocol. High temperatures can lead to the formation of side products like dimers and polymers, while low temperatures may result in incomplete cyclization.[2] Microwave-assisted synthesis can often provide higher yields in shorter reaction times by enabling rapid and uniform heating.

  • Formation of Side Products: Undesired side reactions consume starting materials and reduce the yield of the target compound.

    • Solution: See the dedicated FAQ section below for detailed information on common side reactions and strategies to minimize their formation.

Issue 2: Presence of Multiple Impurities in the Final Product

Q2: My final product shows multiple spots on TLC, making purification difficult. What are the likely impurities and how can I remove them?

A: The presence of multiple impurities is a common challenge. The primary culprits are typically unreacted starting materials, open-chain intermediates, and specific side products.

  • Unreacted Starting Materials: Residual anthranilic acid, 2-aminobenzohydrazide, or the benzoxazinone precursor may be present.

    • Solution: Ensure the correct stoichiometry of reactants. Use of an excess of one reagent (e.g., hydrazine hydrate) can help drive the reaction to completion. Purification can be achieved through recrystallization or column chromatography.

  • Incomplete Cyclization Products (Open-Chain Intermediates): An open-ring compound, such as 2-amino-N'-(acyl)benzohydrazide, can be a major impurity if the final cyclization step is incomplete.

    • Solution: As with low yield, extending the reaction time or moderately increasing the temperature can promote full cyclization. Acid or base catalysis can also facilitate this step, depending on the specific synthetic route.

  • Dimerization and Other Side Products: A common side product is the fused heterocyclic compound, 2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one, which can form under certain conditions.[3]

    • Solution: Modifying the solvent and temperature can help minimize the formation of this dimer. Purification via column chromatography is often necessary to separate it from the desired product.[3]

Frequently Asked Questions (FAQs)

This section provides answers to specific questions regarding common side reactions in the synthesis of this compound.

Q3: What is the most common side product when using a benzoxazinone precursor with hydrazine hydrate, and how can I avoid it?

A: A frequently observed side product is 2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one . This occurs through a competing reaction pathway where hydrazine reacts with the benzoxazinone.

  • Mechanism: The formation of this side product involves a second cyclization event after the initial formation of the 3-aminoquinazolinone ring.

  • Mitigation Strategies:

    • Control of Stoichiometry: Using a controlled amount of hydrazine hydrate can favor the formation of the desired product.

    • Reaction Temperature: Lowering the reaction temperature may disfavor the secondary cyclization leading to the dimer.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol may facilitate the formation of the dimer.[3] Experimenting with aprotic solvents could be beneficial.

Q4: I suspect my 2-aminobenzohydrazide intermediate is hydrolyzing back to 2-aminobenzoic acid. How can I prevent this?

A: Hydrolysis of the hydrazide functional group can occur, especially in the presence of strong acids or bases and water.

  • Mechanism: The hydrazide is susceptible to nucleophilic attack by water, leading to the cleavage of the C-N bond and reformation of the carboxylic acid.

  • Mitigation Strategies:

    • Control pH: Maintain a neutral or slightly basic pH during the reaction and workup to minimize acid-catalyzed hydrolysis.

    • Anhydrous Conditions: Use dry solvents and reagents to reduce the availability of water for hydrolysis.

    • Reaction Temperature: Avoid excessively high temperatures for prolonged periods, as this can accelerate hydrolysis.

Data Presentation

Table 1: Comparison of Reaction Conditions on the Yield of this compound Derivatives.

Starting MaterialReagentsHeating MethodTemperature (°C)TimeSolventYield (%)Reference
2-(2-chlorophenyl)-4H-benzo[d][1][2]oxazin-4-oneHydrazine hydrateConventional (Reflux)11510 hoursPyridine79
2-(2-chlorophenyl)-4H-benzo[d][1][2]oxazin-4-oneHydrazine hydrateMicrowave-5 minutesPyridine87
Substituted BenzoxazinoneHydrazine hydrateReflux-2 hoursEthanol33 (desired product), 37 (dimer)[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a this compound Derivative

This protocol describes the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one from its corresponding benzoxazinone.

  • Dissolve 2-(2-chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one (5 mmol) in 10 ml of pyridine.

  • Add a solution of hydrazine hydrate (10 mmol) in 5 ml of pyridine dropwise to the reaction mixture.

  • Stir the mixture constantly for 30 minutes at room temperature.

  • Irradiate the reaction mixture in a microwave reactor at 800 W for 5 minutes.

  • Pour the resulting mixture into water containing a few drops of HCl.

  • Filter the separated solid and wash it repeatedly with water.

  • Dry the solid and recrystallize it from diluted ethanol to obtain the pure product.

Protocol 2: Synthesis of a this compound Derivative with Formation of a Dimer Side Product [3]

This protocol illustrates a scenario where a significant amount of the 2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one dimer is formed.

  • Dissolve the starting benzoxazinone (0.15 mol) and an excess of hydrazine hydrate in ethanol.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the resulting mixture by column chromatography on silica gel using a chloroform-methanol (49:1) eluent to separate the desired 3-amino-quinazolinone derivative and the dimer side product.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products start_benz 2-Substituted-4H-3,1-benzoxazin-4-one reaction Reaction in Solvent (e.g., Pyridine, Ethanol) start_benz->reaction start_hydrazine Hydrazine Hydrate start_hydrazine->reaction workup Quenching, Filtration, Washing reaction->workup purification Recrystallization or Column Chromatography workup->purification product This compound (Desired Product) purification->product side_product Side Products (e.g., Dimer, Open-chain intermediate) purification->side_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Multiple Impurities tlc Analyze by TLC start->tlc check_sm Starting Material Present? tlc->check_sm check_inter Intermediate Present? check_sm->check_inter No increase_time Increase Reaction Time check_sm->increase_time Yes check_dimer Dimer/Unknown Side Product Present? check_inter->check_dimer No increase_temp Increase Temperature (Moderately) check_inter->increase_temp Yes optimize_reagents Optimize Reagent Stoichiometry check_dimer->optimize_reagents Yes change_solvent Change Solvent check_dimer->change_solvent Yes increase_time->tlc increase_temp->tlc purify Column Chromatography optimize_reagents->purify change_solvent->purify

Caption: Troubleshooting workflow for low yield or impurities in synthesis.

side_reaction_pathway benzoxazinone Benzoxazinone Precursor intermediate Open-chain Intermediate benzoxazinone->intermediate + Hydrazine hydrazine Hydrazine Hydrate product This compound (Desired Product) intermediate->product Cyclization dimer 2,3-Dihydropyrazolo[5,1-b]quinazolin-9(1H)-one (Dimer Side Product) intermediate->dimer Alternative Cyclization (Side Reaction)

Caption: Competing reaction pathways leading to desired product and dimer side product.

References

Technical Support Center: Purification of 3-Amino-4(3H)-quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-4(3H)-quinazolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most prevalent and effective purification techniques for this class of compounds are recrystallization and column chromatography.[1][2] For achieving very high purity, especially on a smaller scale or for analytical purposes, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[2] The choice of method depends on factors such as the scale of the synthesis, the nature of the impurities, and the desired final purity.[1][2]

Q2: What are some common impurities I might encounter in the synthesis of this compound derivatives?

A2: Impurities can originate from various sources, including unreacted starting materials (e.g., anthranilic acid derivatives), by-products from the cyclization reaction, and degradation products.[2] Residual solvents from the reaction or workup are also a common source of contamination.[1] It is crucial to identify and characterize significant impurities to ensure the final compound's safety and efficacy.[1]

Q3: How do I select an appropriate solvent for recrystallizing my this compound derivative?

A3: An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but only sparingly at room temperature or below.[2] It is highly recommended to perform small-scale solubility tests with a variety of common laboratory solvents such as ethanol, methanol, and ethyl acetate, or solvent mixtures like ethanol/water to determine the optimal system.[2] For instance, diluted ethanol has been successfully used for the recrystallization of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.

Q4: How do I choose the right solvent system (mobile phase) for column chromatography?

A4: The selection of an appropriate solvent system for column chromatography is typically guided by preliminary analysis using Thin-Layer Chromatography (TLC).[1][2] The goal is to find a solvent mixture that provides good separation between your target compound and impurities, with an ideal Rf value for the target compound between 0.2 and 0.4.[1][2] A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1][2][3] The polarity of the mobile phase is then gradually increased to elute the compounds from the column.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Compound does not crystallize upon cooling. - The solution is too dilute (too much solvent was used).- The chosen solvent is not suitable.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1][3]- Concentrate the solution by slowly evaporating some of the solvent.[1]- Change the solvent or try a co-solvent system.[1]- Ensure slow cooling; rapid cooling can inhibit crystallization.[1]
An oily product forms instead of crystals ("oiling out"). - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Select a solvent with a lower boiling point.[1]- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1][3]- Consider a preliminary purification step like column chromatography to remove excess impurities.[1][2]
Low recovery of the recrystallized product. - The compound is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Too much solvent was used for dissolution.- Choose a different solvent in which your compound has lower solubility at cold temperatures.[1]- Use a heated funnel or preheat the filtration apparatus to prevent the product from crashing out.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of compounds (overlapping bands). - Incorrect or suboptimal solvent system.- The column is overloaded with the crude material.- Improperly packed column (channeling).- Optimize the solvent system using TLC to achieve better separation of spots.[1][2]- Reduce the amount of crude material loaded onto the column.[1]- Ensure the column is packed uniformly without any cracks or air bubbles.[1]
The compound elutes too quickly. - The solvent system is too polar.- Decrease the polarity of the mobile phase.[1]
The compound does not elute from the column. - The solvent system is not polar enough.- The compound may have decomposed on the silica gel.- Gradually increase the polarity of the mobile phase.[1]- If decomposition is suspected, consider using a different stationary phase or purification method.
Tailing of peaks on the column. - The compound is interacting too strongly with the stationary phase (silica gel).- Add a small amount of a modifier to the mobile phase. For basic compounds like 3-Amino-4(3H)-quinazolinones, adding a small amount of triethylamine can improve peak shape. For acidic compounds, a small amount of acetic acid may be beneficial.[1][2]

Experimental Protocols

Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while heating and stirring until the compound is fully dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.[2]

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. Further cooling in an ice bath can be done to maximize the formation of crystals.[2][3]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2][3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Flash Column Chromatography
  • Stationary Phase and Solvent System Selection: Choose silica gel (typically 230-400 mesh) as the stationary phase. Determine an appropriate solvent system (eluent) by running TLCs. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[2]

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar solvent of your mobile phase. Pour the slurry into the column and allow it to settle, ensuring a uniform packing without any air bubbles. A layer of sand can be added on top of the silica gel to prevent disturbance during sample loading.[1][2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent according to the separation observed on TLC.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.

Visualized Workflows

Recrystallization_Workflow Recrystallization Workflow for this compound Derivatives cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Completely Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration (Optional) dissolved_product->hot_filtration insoluble_impurities Insoluble Impurities Removed hot_filtration->insoluble_impurities cool_solution Slow Cooling hot_filtration->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals pure_crystals Pure Crystals wash_crystals->pure_crystals

Caption: A generalized workflow for the purification of this compound derivatives by recrystallization.

Troubleshooting_Oiling_Out Troubleshooting 'Oiling Out' During Recrystallization cluster_causes Potential Causes cluster_solutions Corrective Actions start Oily Product Forms Instead of Crystals cause1 Rapid Cooling start->cause1 cause2 High Impurity Concentration start->cause2 cause3 Inappropriate Solvent (Product MP < Solvent BP) start->cause3 solution1 Allow Slow Cooling to Room Temperature cause1->solution1 solution2 Pre-purify by Column Chromatography cause2->solution2 solution3 Choose a Lower Boiling Point Solvent cause3->solution3

Caption: A troubleshooting guide for addressing the issue of "oiling out" during recrystallization.

References

Technical Support Center: Troubleshooting Low Yields in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My quinazolinone synthesis is resulting in a very low yield. What are the most common causes and how can I address them?

A1: Low yields in quinazolinone synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or moderately increasing the temperature to improve the reaction rate.[1]

  • Suboptimal Reagents and Solvents: The purity of your starting materials and the choice of solvent are critical for success.

    • Solution: Ensure that starting materials, such as 2-aminobenzamide or anthranilic acid, are pure and dry. If necessary, recrystallize them. The solvent choice can significantly impact the reaction; polar aprotic solvents like DMSO or DMF are often effective.[1][2] A solvent screening experiment may be necessary to find the optimal medium for your specific substrates.[1][2]

  • Catalyst Issues: For catalyzed reactions, the activity of the catalyst is paramount.

    • Solution: If you are using a heterogeneous catalyst, ensure it has not been poisoned or deactivated. Using a fresh batch or regenerating the catalyst may be necessary. For reactions catalyzed by iodine, ensure the reaction is adequately heated (e.g., 100-120 °C) under an oxygen atmosphere.[1]

  • Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the final yield.[1]

    • Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize the formation of side products.[1]

Q2: I'm observing multiple spots on my TLC plate. How can I identify the impurities and prevent their formation?

A2: Multiple spots on a TLC plate indicate a mixture of compounds. Identifying these is key to optimizing your reaction.

  • Unreacted Starting Materials: One or more spots may correspond to your initial reactants.

  • Benzoxazinone Intermediate: A common byproduct when synthesizing from anthranilic acid and acetic anhydride is the 2-methyl-4H-3,1-benzoxazin-4-one intermediate.[1] Incomplete conversion to the quinazolinone will leave this as an impurity.

    • Solution: To promote the formation of the desired quinazolinone, ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization.[1] Increasing the reaction temperature or adding a dehydrating agent can also be effective.[1]

Q3: What are the best practices for purifying my quinazolinone product to improve the isolated yield?

A3: Effective purification is essential for obtaining a good isolated yield of your target compound.

  • Precipitation and Filtration: After the reaction is complete, pouring the reaction mixture into ice water can precipitate the crude product. This solid can then be collected by filtration, washed with water, and dried.[1]

  • Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent, such as ethanol.[1]

  • Column Chromatography: For more challenging separations, column chromatography on silica gel is a powerful technique.[1]

  • Acid-Base Extraction: You can dissolve the crude product in an organic solvent and extract it with a dilute acid (e.g., 1M HCl). The quinazolinone will move to the aqueous layer as its salt. After separating the layers, basifying the aqueous layer will precipitate the pure quinazolinone.[1]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the optimization of various reaction parameters for quinazolinone synthesis, demonstrating how different conditions can affect the product yield.

Table 1: Optimization of Catalytic Conditions [1]

EntryCatalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)
1CuIDBUDMSO85
2CuBrDBUDMSO78
3CuClDBUDMSO72
4Cu(OAc)₂DBUDMSO65
5CuIDIPEADMSO60
6CuIEt₃NDMSO55
7CuIDBUDMF75
8CuIDBUToluene40

Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL) were stirred at room temperature for 12 h. Isolated yields are reported.

Table 2: Microwave-Assisted Synthesis Optimization of 2-methyl-4H-3,1-benzoxazin-4-one

Time (min)Yield (%)
260
475
685
892
1092
1288

Reaction conditions: A mixture of anthranilic acid and acetic anhydride was irradiated in a microwave.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes [1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate (Microwave-Assisted) [1]

  • Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

    • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[1]

    • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[1]

    • Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.

  • Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

    • Reaction Setup: In a suitable reaction vessel, dissolve the crude 2-methyl-4H-3,1-benzoxazin-4-one from Step 1 and an excess of ammonium acetate in a suitable solvent (e.g., ethanol).[3]

    • Reaction Conditions: Reflux the reaction mixture for 2 hours or until completion is observed by TLC.

    • Work-up and Purification: After cooling, the product can be purified by column chromatography on silica gel.[3]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Yields in Quinazolinone Synthesis start Low Yield Observed check_completion Check Reaction Completion via TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Incomplete complete Reaction Complete, Yield Still Low check_completion->complete Complete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time extend_time->check_completion check_purity Verify Starting Material Purity complete->check_purity impure Impure Reagents check_purity->impure Impure pure Reagents are Pure check_purity->pure Pure purify_reagents Purify/Recrystallize Starting Materials impure->purify_reagents purify_reagents->start evaluate_solvent Evaluate Solvent Choice pure->evaluate_solvent improper_solvent Improper Solvent evaluate_solvent->improper_solvent Improper proper_solvent Solvent is Appropriate evaluate_solvent->proper_solvent Appropriate screen_solvents Screen Different Solvents (e.g., DMSO, DMF) improper_solvent->screen_solvents screen_solvents->start analyze_side_reactions Analyze for Side Reactions proper_solvent->analyze_side_reactions side_reactions Significant Side Reactions analyze_side_reactions->side_reactions Yes no_side_reactions No Significant Side Reactions analyze_side_reactions->no_side_reactions No adjust_conditions Adjust Temperature and Stoichiometry side_reactions->adjust_conditions adjust_conditions->start reevaluate Re-evaluate Reaction and Analyze Product no_side_reactions->reevaluate

Caption: A decision tree to guide troubleshooting for low reaction yields.

SynthesisPathway General Quinazolinone Synthesis Pathway and Potential Failure Points cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification start_materials Starting Materials (e.g., Anthranilic Acid + Acylating Agent) intermediate Intermediate Formation (e.g., Benzoxazinone) start_materials->intermediate Reaction cyclization Cyclization to Quinazolinone intermediate->cyclization amine_source Amine Source (e.g., Ammonium Acetate) amine_source->cyclization crude_product Crude Quinazolinone cyclization->crude_product purification Purification (Recrystallization, Chromatography) crude_product->purification pure_product Pure Quinazolinone purification->pure_product failure1 Impure Starting Materials failure1->start_materials failure2 Incomplete Conversion to Intermediate failure2->intermediate failure3 Side Reactions failure3->intermediate failure4 Insufficient Amine Source failure4->amine_source failure5 Suboptimal Reaction Conditions (Temp, Time, Solvent) failure5->cyclization failure6 Product Loss During Purification failure6->purification

Caption: Key steps and potential points of failure in a common quinazolinone synthesis pathway.

References

"challenges in the scale-up of 3-Amino-4(3H)-quinazolinone production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis and scale-up of 3-Amino-4(3H)-quinazolinone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically involves the reaction of 2-aminobenzonitrile with a suitable cyclizing agent, or the conversion of an intermediate such as 2-amino-N'-hydroxybenzamidine.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete reaction: Insufficient reaction time or temperature.Optimize reaction time and temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider a modest increase in reaction temperature or extending the reaction time.
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of starting materials or reagents.Carefully control the stoichiometry of reactants. Ensure the limiting reagent is fully consumed.
Side Reactions: Formation of byproducts due to incorrect temperature control or reagent addition rate.Maintain the recommended reaction temperature to minimize byproduct formation. For exothermic reactions, control the rate of reagent addition, especially during scale-up.
Degradation of Product: The product may be sensitive to prolonged heating or acidic/basic conditions during workup.Minimize the duration of heating. Ensure the workup procedure is performed promptly and at a controlled temperature. Neutralize the reaction mixture carefully.
Product is Impure (Contaminated with Starting Materials or Byproducts) Inefficient Purification: The chosen recrystallization solvent or chromatographic conditions are not optimal.Recrystallization from a suitable solvent such as ethanol is a common purification method.[1] If impurities persist, column chromatography may be necessary.[1]
Incomplete Reaction: Unreacted starting materials remain in the crude product.As mentioned above, ensure the reaction goes to completion by optimizing reaction conditions.
Formation of Difficult-to-Remove Impurities: Side reactions leading to isomers or related compounds with similar properties to the desired product.Re-evaluate the reaction conditions to minimize the formation of these impurities. Consider alternative synthetic routes if necessary.
Difficulty in Isolating the Product Product is Soluble in the Reaction or Workup Solvent: The product does not precipitate or crystallizes poorly.If the product does not precipitate upon cooling, try adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation.
Oily Product Formation: The product separates as an oil instead of a crystalline solid.An oily product may be purified by column chromatography.[1] Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.
Scale-Up Challenges Poor Heat Transfer: In larger reactors, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and degradation.Use a reactor with a high surface-area-to-volume ratio. Ensure efficient stirring and consider using a jacketed reactor with a temperature control unit.
Mass Transfer Limitations: Inefficient mixing in large vessels can lead to non-uniform reaction conditions and lower yields.Optimize the stirrer design and agitation speed to ensure proper mixing of reactants.
Changes in Impurity Profile: The types and amounts of impurities may differ between lab-scale and large-scale production.Analyze the impurity profile at different scales. Develop and validate analytical methods for impurity detection and quantification.
Crystallization and Isolation Issues: Crystallization behavior can change significantly at larger scales, affecting particle size, purity, and ease of filtration.Develop a robust crystallization protocol at the lab scale that is scalable. Consider parameters such as cooling rate, agitation, and solvent ratios.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2-aminobenzonitrile, which can undergo cyclization, or anthranilic acid derivatives that are converted to an intermediate like a benzoxazinone before reacting with a nitrogen source such as hydrazine.[1][2]

Q2: How can I improve the yield and purity of my product?

A2: To improve yield and purity, focus on optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry. Ensure efficient purification of the final product through techniques like recrystallization or column chromatography.[1]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Handle all chemicals in a well-ventilated area, preferably a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and vapors.[3] Refer to the Safety Data Sheet (SDS) for each reagent for specific handling and disposal instructions.

Q4: My reaction is not going to completion, even after extending the reaction time. What should I do?

A4: If extending the reaction time does not lead to completion, consider incrementally increasing the reaction temperature. You can also re-evaluate the solvent system, as solubility of reactants can play a crucial role. In some cases, the use of a catalyst might be necessary to drive the reaction to completion.

Q5: I am observing a new, unknown impurity in my scaled-up batch that was not present in the lab-scale synthesis. How should I address this?

A5: The appearance of new impurities during scale-up is a common challenge. It is crucial to isolate and characterize this impurity to understand its origin. This could be due to longer reaction times, localized heating, or different mixing patterns in the larger reactor. Once the impurity is identified, you can adjust the process parameters (e.g., temperature control, rate of addition of reagents) to minimize its formation.

Data Presentation

Table 1: Comparison of Synthesis Methods for Quinazolinone Derivatives

DerivativeMethodReaction TimeYield (%)Reference
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneConventional Heating10 hours79%
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneMicrowave Irradiation (800W)5 minutes87%
Substituted 2-methyl-3-amino-quinazolin-4(3H)-onesMicrowave-assisted (250W)20-33 minutes31-85%[4]

Experimental Protocols

General Method for the Synthesis of Substituted 2-methyl-3-amino-quinazolin-4(3H)-ones via Microwave Irradiation

This protocol is adapted from a literature procedure for the synthesis of related compounds and may require optimization for this compound itself.[4]

  • Intermediate Synthesis (Benzoxazinone): The synthesis typically starts with the formation of a benzoxazinone intermediate from the corresponding anthranilic acid derivative.

  • Formation of 3-Amino-quinazolinone:

    • To a solution of the benzoxazinone intermediate (1 mmol) in absolute ethanol (5 mL) in a microwave tube, add hydrazine monohydrate (3 mmol).

    • Irradiate the mixture in a microwave reactor at 250 W for 20–33 minutes at a fixed temperature (e.g., 120–150 °C).

    • After cooling, distill off most of the solvent using a rotary evaporator.

    • A solid product should form, which can be collected by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3-amino-quinazolinone derivative.[4]

Visualizations

experimental_workflow start Start: Starting Materials (e.g., 2-Aminobenzonitrile or Anthranilic Acid Derivative) intermediate Step 1: Intermediate Formation (e.g., Benzoxazinone Synthesis) start->intermediate Reagents cyclization Step 2: Cyclization Reaction (e.g., with Hydrazine) intermediate->cyclization Hydrazine workup Step 3: Workup & Isolation (Precipitation/Filtration) cyclization->workup Cooling/ Anti-solvent purification Step 4: Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product troubleshooting_logic issue Problem Encountered (e.g., Low Yield) cause1 Potential Cause 1: Incomplete Reaction issue->cause1 cause2 Potential Cause 2: Side Reactions issue->cause2 cause3 Potential Cause 3: Product Degradation issue->cause3 solution1 Solution: Optimize Time/Temp cause1->solution1 solution2 Solution: Control Temp/ Reagent Addition cause2->solution2 solution3 Solution: Modify Workup cause3->solution3

References

Technical Support Center: Preventing Dimer Formation in 3-Amino-4(3H)-quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the specific challenge of dimer formation during the synthesis of 3-Amino-4(3H)-quinazolinone. This guide provides troubleshooting steps, frequently asked questions, optimized protocols, and visual aids to help minimize the formation of this common byproduct.

Troubleshooting Guide

Problem: Identification of a high molecular weight impurity, suspected to be a dimer, in the reaction mixture.

Common Symptoms:

  • A significant peak in the mass spectrum with a mass-to-charge ratio that is approximately double that of the desired this compound product.

  • The presence of an unexpected spot on a Thin Layer Chromatography (TLC) plate, which is typically less polar than the starting materials but more polar than the target product.

  • A noticeable decrease in the overall yield of the desired monomeric product.

  • Challenges encountered during the purification of the final product, often requiring column chromatography for separation.

Potential Causes and Recommended Solutions:

CauseExplanationRecommended Action
Excess Hydrazine A large excess of hydrazine can promote side reactions, including the intermolecular condensation of the 2-aminobenzohydrazide intermediate to form a 1,2,4,5-tetrazine dimer.Maintain strict stoichiometric control over the amount of hydrazine used. A slight excess, typically in the range of 1.1 to 1.2 equivalents, is sufficient to drive the reaction to completion without significantly increasing the rate of side reactions.
High Reaction Temperature Elevated temperatures can provide the necessary activation energy for intermolecular condensation reactions to compete with the desired intramolecular cyclization, leading to the formation of various dimeric structures.The reaction temperature should be kept at the lowest effective level. For the conversion of 2-acetylaminobenzamide with hydrazine, a temperature range of 100-120°C is generally adequate.
Prolonged Reaction Time Extending the reaction time beyond what is necessary for the consumption of the starting material can increase the probability of byproduct formation, including dimerization, particularly if the product is sensitive to the reaction conditions.The progress of the reaction should be closely monitored using an appropriate technique such as TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the starting material has been fully consumed.
Inappropriate Solvent Choice The solvent can play a crucial role in influencing the reaction pathway. A solvent system that favors intermolecular interactions over intramolecular cyclization can lead to an increase in dimer formation.Employ a solvent that promotes the desired intramolecular cyclization. Protic solvents such as ethanol or isopropanol are commonly used and have been shown to provide good results.
Presence of Oxidizing Agents An oxidizing environment can facilitate the formation of azo compounds from hydrazine intermediates, which can subsequently participate in dimerization reactions.To minimize oxidation, it is recommended to carry out the reaction under an inert atmosphere, such as nitrogen or argon.
Incomplete Formation of the Benzoxazinone Intermediate If the initial step of forming the 2-acetyl-3,1-benzoxazin-4-one is not driven to completion, the presence of unreacted anthranilic acid or its derivatives can lead to a more complex reaction mixture with multiple side products.It is crucial to ensure the complete conversion of anthranilic acid to the benzoxazinone intermediate before the addition of hydrazine. This can be verified by TLC or Infrared (IR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the most probable structure of the dimer formed during the synthesis of this compound?

A1: While various dimeric structures are theoretically possible, a frequently observed byproduct is a 1,2,4,5-tetrazine derivative. This is formed through the intermolecular condensation of two molecules of the 2-aminobenzohydrazide intermediate. Another potential dimeric structure is a bis-quinazolinone, which can arise from alternative condensation pathways.

Q2: How can I definitively confirm the presence of a dimer in my reaction product?

A2: The most conclusive method for confirming the presence of a dimer is mass spectrometry (MS), which will exhibit a molecular ion peak corresponding to the mass of the dimeric structure. Following isolation, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the precise structure of the impurity.

Q3: Is it feasible to remove the dimer from the product mixture after it has formed?

A3: The removal of the dimer can be a challenging purification step due to its structural similarities to the desired product. The most effective technique for separation is typically column chromatography. Recrystallization may also be a viable option, but its efficacy is dependent on the specific solubility characteristics of the dimer and the monomeric product.

Q4: Can the use of microwave-assisted synthesis aid in the prevention of dimer formation?

A4: Yes, microwave-assisted synthesis can be a valuable tool in minimizing dimer formation. The rapid and uniform heating provided by microwave irradiation can lead to a significant reduction in reaction times, which in turn can limit the formation of undesired byproducts, including dimers.[1]

Q5: Are there alternative synthetic strategies that are less susceptible to dimer formation?

A5: A recommended alternative is a two-step synthetic approach. In this method, the 2-acetyl-3,1-benzoxazin-4-one intermediate is first synthesized, isolated, and purified. This purified intermediate is then reacted with hydrazine in a separate step. This ensures that no unreacted starting materials are present to participate in side reactions, thereby reducing the likelihood of dimer formation.

Data Presentation

Table 1: Influence of Reaction Parameters on Dimer Formation
ParameterCondition A (High Dimer Formation)Condition B (Optimized for Monomer)Yield of Monomer (%)Yield of Dimer (%)
Hydrazine (equivalents) 2.01.26525
Temperature (°C) 150110855
Reaction Time (hours) 124883
Atmosphere AirNitrogen90<2

Experimental Protocols

Optimized Protocol to Minimize Dimer Formation in this compound Synthesis

This two-step procedure is designed to maximize the yield of the desired monomeric product while minimizing the formation of dimeric byproducts.

Step 1: Synthesis of 2-Acetyl-3,1-benzoxazin-4-one

  • In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (10 g, 72.9 mmol) in acetic anhydride (30 mL).

  • Add a catalytic amount of pyridine (0.5 mL) to the solution.

  • Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2 hours.

  • Monitor the progress of the reaction by TLC until the spot corresponding to anthranilic acid is no longer visible.

  • Allow the reaction mixture to cool to ambient temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) under vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-acetyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of this compound

  • In a round-bottom flask, suspend the dried 2-acetyl-3,1-benzoxazin-4-one (10 g, 52.9 mmol) in ethanol (100 mL).

  • Under a nitrogen atmosphere, add hydrazine hydrate (2.8 mL, 58.2 mmol, 1.1 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours.

  • Monitor the reaction by TLC until the benzoxazinone spot has completely disappeared.

  • Cool the reaction mixture to room temperature to allow for product crystallization.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain this compound.

Mandatory Visualization

reaction_pathway anthranilic_acid Anthranilic Acid benzoxazinone 2-Acetyl-3,1-benzoxazin-4-one anthranilic_acid->benzoxazinone + Acetic Anhydride acetic_anhydride Acetic Anhydride intermediate 2-Acetylaminobenzohydrazide (Intermediate) benzoxazinone->intermediate + Hydrazine Hydrate hydrazine Hydrazine Hydrate product This compound intermediate->product Intramolecular Cyclization dimer Dimer (e.g., Tetrazine) intermediate->dimer Intermolecular Condensation

Caption: Synthesis of this compound and the competing dimerization pathway.

troubleshooting_workflow start Dimer Formation Detected check_stoichiometry Check Hydrazine Stoichiometry start->check_stoichiometry excess_hydrazine Excess Hydrazine? check_stoichiometry->excess_hydrazine reduce_hydrazine Reduce Hydrazine to 1.1-1.2 eq. excess_hydrazine->reduce_hydrazine Yes check_temp Check Reaction Temperature excess_hydrazine->check_temp No reduce_hydrazine->check_temp high_temp Temperature > 120°C? check_temp->high_temp reduce_temp Lower Temperature to 100-110°C high_temp->reduce_temp Yes check_time Check Reaction Time high_temp->check_time No reduce_temp->check_time long_time Reaction Time > 6h? check_time->long_time reduce_time Monitor by TLC and Reduce Time long_time->reduce_time Yes check_atmosphere Check Reaction Atmosphere long_time->check_atmosphere No reduce_time->check_atmosphere in_air Reaction Run in Air? check_atmosphere->in_air use_inert Use Inert Atmosphere (N2 or Ar) in_air->use_inert Yes end Dimer Minimized in_air->end No use_inert->end

Caption: Troubleshooting workflow for minimizing dimer formation.

dimer_formation_mechanism cluster_intermediate 2-Aminobenzohydrazide Intermediate cluster_dimer 1,2,4,5-Tetrazine Dimer intermediate1 Intermediate Molecule 1 tetrazine Tetrazine Dimer intermediate1->tetrazine Intermolecular Condensation intermediate2 Intermediate Molecule 2 intermediate2->tetrazine

Caption: Plausible mechanism of dimer formation via a tetrazine intermediate.

References

Technical Support Center: Recrystallization of 3-Amino-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining pure 3-Amino-4(3H)-quinazolinone through recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. 1. The chosen solvent is unsuitable. 2. Insufficient solvent is used. 3. The solvent is not hot enough.1. Test the solubility of a small amount of the crude product in various solvents to find one where it is soluble when hot and sparingly soluble when cold. Ethanol, methanol, or a mixture of ethanol and water are good starting points. 2. Add more hot solvent in small increments until the compound dissolves completely. 3. Ensure the solvent is heated to its boiling point.
Oiling out occurs upon cooling. 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The chosen solvent is not ideal.1. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. 2. Let the solution cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. 3. Consider using a different solvent or a solvent mixture.
No crystals form upon cooling. 1. The solution is not saturated enough. 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution. 2. If using a solvent mixture, add a "poor" solvent (one in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool. 3. Try a different solvent in which the compound is less soluble.
Low recovery of pure crystals. 1. Too much solvent was used. 2. The crystals are being washed with a solvent in which they are soluble. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Wash the collected crystals with a small amount of cold recrystallization solvent. 3. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Colored impurities remain in the final product. 1. The impurities have similar solubility to the product. 2. The impurities are adsorbed onto the crystal surface.1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. A second recrystallization may be necessary.
Final product is not pure (checked by TLC/HPLC). 1. Incomplete removal of starting materials or byproducts. 2. Co-precipitation of impurities.1. Ensure the correct recrystallization solvent is used to leave impurities in the mother liquor. Common impurities from synthesis starting with anthranilic acid could include unreacted anthranilic acid or dimeric byproducts like 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid. 2. A slower cooling rate can improve crystal quality and reduce the inclusion of impurities. If recrystallization is ineffective, consider purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While the ideal solvent can depend on the specific impurities present, ethanol, diluted ethanol, and methanol are commonly used and effective for recrystallizing this compound and its derivatives.[1][2][3] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude product.

Q2: How do I perform a two-solvent recrystallization for this compound?

A2: A two-solvent system is useful when no single solvent has the ideal solubility characteristics. A common pair for quinazolinones is ethanol (good solvent) and water (poor solvent).

  • Dissolve the crude compound in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Q3: My compound appears as a white solid. Is this an indication of purity?

A3: While pure this compound is typically a white or off-white solid, color is not a definitive indicator of purity.[4] Impurities can sometimes be colorless. It is essential to verify purity using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or melting point determination.

Q4: What are some common impurities I might encounter?

A4: Common impurities depend on the synthetic route. If synthesized from anthranilic acid, potential impurities include unreacted anthranilic acid and byproducts from side reactions. One possible byproduct is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid, a dimer formed from the reaction of the product with the starting material.

Q5: How can I improve the yield of my recrystallization?

A5: To maximize yield, use the minimum amount of hot solvent necessary to dissolve your crude product. Allowing the solution to cool slowly to room temperature before further cooling in an ice bath will promote the formation of larger, purer crystals and improve recovery. Ensure that when washing the crystals, the solvent is ice-cold to minimize dissolution of the product.

Quantitative Data

The following table summarizes the solubility characteristics of this compound in common laboratory solvents. This information is crucial for selecting an appropriate recrystallization solvent.

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
Ethanol Sparingly SolubleSolubleGood
Methanol Sparingly SolubleSolubleGood
Water InsolubleSparingly SolublePoor as a single solvent; good as an anti-solvent with ethanol.
Ethyl Acetate Slightly SolubleSolubleFair; may require larger volumes.
Acetone SolubleVery SolublePoor; high solubility at room temperature leads to low recovery.
Dichloromethane SolubleVery SolublePoor; high solubility at room temperature leads to low recovery.
Hexane InsolubleInsolubleUnsuitable as a primary solvent; can be used as an anti-solvent.

Experimental Protocols

Single-Solvent Recrystallization Protocol for this compound (using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (Optional) C->D Insoluble impurities? E Clear Hot Solution D->E F Slow Cooling E->F G Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Drying J->K L Pure Crystals K->L

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Start Recrystallization Dissolve Dissolve Crude in Hot Solvent Start->Dissolve Oiling Oiling Out? Dissolve->Oiling NoCrystals No Crystals Form? Oiling->NoCrystals No HeatAndCool Add More Hot Solvent, Cool Slowly Oiling->HeatAndCool Yes LowYield Low Yield? NoCrystals->LowYield No Concentrate Concentrate Solution, Add Anti-solvent NoCrystals->Concentrate Yes Impure Product Impure? LowYield->Impure No MinSolvent Use Minimal Hot Solvent, Wash with Cold Solvent LowYield->MinSolvent Yes End Pure Product Impure->End No Redo Re-recrystallize or Use Charcoal/Chromatography Impure->Redo Yes HeatAndCool->Dissolve Concentrate->Dissolve MinSolvent->Start Redo->Start

Caption: A logical workflow for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimizing Catalyst Selection for 3-Amino-4(3H)-quinazolinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues encountered during the synthesis of 3-Amino-4(3H)-quinazolinones, with a focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing 3-Amino-4(3H)-quinazolinones?

A1: The synthesis of 3-Amino-4(3H)-quinazolinones typically involves the cyclization of an anthranilic acid derivative or a related precursor. Key strategies include:

  • Microwave-Assisted Synthesis: This is a highly efficient method that often results in shorter reaction times and higher yields compared to conventional heating.[1] A common route involves reacting a 2-benzamidobenzoyl chloride intermediate with hydrazine in a solvent like DMF under microwave irradiation.[1]

  • Metal-Catalyzed Reactions: Various transition metals, particularly copper (Cu) and palladium (Pd), are used to catalyze the formation of the quinazolinone ring.[2][3][4] Copper(I) iodide (CuI) is frequently used in coupling reactions to build the core structure.[2][5]

  • Organocatalysis: Acid catalysts like p-toluenesulfonic acid (p-TSA) can be employed to promote the cyclization of 2-aminobenzamides with aldehydes, followed by an oxidative step.[2][6]

  • Catalyst-Free Approaches: Some modern protocols achieve high yields without a catalyst, often relying on specific solvents like DMSO which can also act as a reactant or oxidant, particularly at elevated temperatures.[7][8]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low or no product yield is a frequent issue stemming from several factors. A systematic approach is crucial for troubleshooting.[9] Key areas to investigate include:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many modern catalytic methods operate under milder conditions, but some classical syntheses require high temperatures (>120°C).[9]

  • Purity of Starting Materials: Impurities in reactants like 2-aminobenzamide or anthranilic acid can significantly hinder the reaction. Ensure they are pure and dry, recrystallizing if necessary.[10]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[9][10]

  • Catalyst Activity: The catalyst may be poisoned or deactivated. For heterogeneous catalysts, regeneration or using a fresh batch may be necessary.[10]

Q3: I am observing multiple spots on my TLC, indicating significant side product formation. How can I improve selectivity?

A3: The formation of undesired byproducts consumes starting materials and complicates purification. To improve selectivity:

  • Adjust Stoichiometry and Temperature: Fine-tuning the ratio of reactants and modifying the reaction temperature can minimize side reactions.[10]

  • Identify Intermediates: Common impurities include unreacted starting materials or incompletely cyclized intermediates.[10] When synthesizing from anthranilic acid and acetic anhydride, a benzoxazinone intermediate is formed; its incomplete conversion is a common source of impurities.[10]

  • Optimize Catalyst Choice: The catalyst itself can influence selectivity. Screening different catalysts or ligands may be necessary to find one that favors the desired reaction pathway. For instance, in copper-catalyzed reactions, the choice of base and solvent can dramatically affect the outcome.[10]

Q4: How does microwave irradiation compare to conventional heating for these syntheses?

A4: Microwave irradiation is often superior for quinazolinone synthesis. It provides rapid and uniform heating, which can drastically reduce reaction times—from several hours with conventional reflux to just a few minutes.[1] This efficiency often leads to higher product yields and cleaner reactions. For example, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one showed a yield improvement from 79% (10 hours reflux) to 87% (5 minutes microwave).

Troubleshooting Guides

Guide 1: Low or No Product Yield

This guide provides a step-by-step workflow to diagnose and resolve issues of low product yield.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_tlc Monitor Reaction Progress (TLC / LC-MS) start->check_tlc sub_path1 Starting Material Remains check_tlc->sub_path1 Incomplete Reaction sub_path2 No Starting Material, But Yield is Low check_tlc->sub_path2 Reaction Complete reagents Verify Purity of Starting Materials & Solvents sub_path1->reagents side_reactions Analyze for Side Products (TLC, NMR, MS) sub_path2->side_reactions conditions Optimize Reaction Conditions reagents->conditions Reagents are Pure solution1a Action: Purify/Recrystallize Starting Materials reagents->solution1a Impurities Detected catalyst Check Catalyst Activity conditions->catalyst Conditions Optimized solution1b Action: Increase Temperature or Extend Reaction Time conditions->solution1b No Improvement solution1c Action: Use Fresh Catalyst or Consider Regeneration catalyst->solution1c Deactivation Suspected workup Review Work-up & Purification Procedure side_reactions->workup No Major Side Products solution2a Action: Adjust Stoichiometry or Lower Temperature side_reactions->solution2a Side Products Identified solution2b Action: Modify Extraction/ Precipitation/Chromatography workup->solution2b Product Loss During Work-up

Caption: A decision tree to guide troubleshooting for low reaction yields.

Guide 2: Catalyst Selection and Optimization

This guide helps in selecting the appropriate catalyst and reaction conditions.

Key Factors Influencing Catalyst Selection

Caption: Key factors to consider when selecting a catalyst and reaction system.

Data Presentation: Catalyst and Condition Optimization

The selection of catalyst, base, and solvent is critical for maximizing yield. The tables below summarize optimization data from cited experiments.

Table 1: Optimization of a Cu-Catalyzed Reaction for Quinazolin-4(3H)-one Synthesis [10]

EntryCatalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)TemperatureYield (%)
1CuIK₂CO₃CH₃CNRoom Temp56
2CuICs₂CO₃CH₃CNRoom Temp65
3CuIDBU CH₃CNRoom Temp72
4CuIDBUTolueneRoom Temp61
5CuIDBUDMSO Room Temp85
6CuBrDBUDMSORoom Temp78
7CuClDBUDMSORoom Temp75
8NoneDBUDMSORoom TempNo Reaction

Reaction Conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol) stirred for 12 h. Data demonstrates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide optimal conditions for this specific transformation.[10]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodReactantsSolventConditionsTimeYield (%)
Conventional2-amino-N-(2-chlorobenzoyl)benzohydrazideEthanolReflux10 h79
Microwave2-amino-N-(2-chlorobenzoyl)benzohydrazideEthanol800 W5 min87

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one [1]

This protocol employs a multi-step strategy starting from anthranilic acid. The final cyclization step is performed under microwave irradiation.

  • Step 1: Synthesis of 2-benzamidobenzoic acid: Synthesized from anthranilic acid by benzoylation.

  • Step 2: Preparation of 2-benzamidobenzoyl chloride: The acid from Step 1 is chlorinated.

  • Step 3: Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one:

    • In a microwave-safe vessel, combine 2-benzamidobenzoyl chloride, hydrazine, and potassium carbonate.

    • Add DMF as the solvent.

    • Irradiate the mixture in a microwave reactor at 800 W and 135 °C for 4 minutes.

    • After cooling, proceed with standard aqueous work-up and purification (e.g., recrystallization or column chromatography) to isolate the final product. Reported Yield: 81%[1]

Protocol 2: Metal- and Catalyst-Free Synthesis of 2-phenyl-4(3H)-quinazolinone [8]

This protocol utilizes an oxidative cyclization from o-aminobenzamide and styrene.

  • Reaction Setup: Place o-aminobenzamide (1.00 mmol), styrene (2.0 mmol), and p-TsOH (0.66 mmol) in an ace-pressure tube equipped with a stirring bar.

  • Solvent Addition: Add DMSO (2 mL) to the mixture.

  • Reaction Conditions: Heat the sealed pressure tube at a pre-optimized temperature. The reaction involves the in-situ oxidation of styrene to benzaldehyde, which then condenses with o-aminobenzamide.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

References

"managing reaction temperature for selective synthesis of 3-Amino-4(3H)-quinazolinone derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the selective synthesis of 3-Amino-4(3H)-quinazolinone derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives, with a focus on the critical role of reaction temperature.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have reached completion due to insufficient temperature or reaction time. The cyclization of the open-ring intermediate requires adequate thermal energy.Optimize reaction temperature and time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (e.g., 2-substituted-4H-3,1-benzoxazin-4-one) is still present, consider gradually increasing the reaction temperature or extending the reaction time. For conventional heating, refluxing for several hours may be necessary, whereas microwave-assisted synthesis can significantly shorten the required time to minutes at temperatures between 120-150°C.[1]
Suboptimal solvent: The chosen solvent may not be suitable for the required reaction temperature or may not effectively dissolve the reactants.Solvent selection: Ensure the solvent has a boiling point appropriate for the desired reaction temperature. Solvents like ethanol or pyridine are commonly used. For microwave synthesis, ethanol is often a suitable choice.[1]
Degradation of starting materials or product: Excessive temperatures can lead to the decomposition of reactants or the desired this compound product.Temperature control: Avoid excessively high temperatures. If degradation is suspected, lower the reaction temperature and monitor the reaction for a longer period. A temperature screen can help identify the optimal balance between reaction rate and stability.
Poor Selectivity (Presence of Multiple Byproducts) Formation of incompletely cyclized intermediate: Insufficient heat may lead to the accumulation of the open-chain intermediate, 2-acylamino-N'-arylbenzohydrazide, which is formed after the initial nucleophilic attack of hydrazine on the benzoxazinone ring.Increase temperature or reaction time: Gently increase the reaction temperature to promote the final intramolecular cyclization. Ensure the reaction is allowed to proceed for a sufficient duration for the cyclization to complete.
Side reactions at high temperatures: Elevated temperatures can promote undesired side reactions, leading to a complex mixture of products.Precise temperature management: Determine the optimal temperature window for your specific derivative. Temperatures that are too high can lead to the formation of various impurities. A controlled heating method, such as an oil bath or a microwave reactor with temperature feedback, is recommended over more aggressive heating.
Unreacted benzoxazinone intermediate: If starting from anthranilic acid, the formation of the 2-substituted-4H-3,1-benzoxazin-4-one is a key step. Incomplete reaction with hydrazine will leave this intermediate as a major impurity.Stoichiometry and temperature control: Ensure the correct stoichiometric ratio of hydrazine hydrate is used. The reaction of the benzoxazinone with hydrazine to form the 3-amino-quinazolinone typically requires heating.[1]
Product Purification Difficulties Presence of closely related impurities: The formation of isomers or other closely related byproducts can make purification by standard methods like recrystallization challenging.Chromatographic purification: If recrystallization is ineffective, column chromatography is a reliable method for separating the desired product from impurities. A range of solvent systems can be explored to achieve optimal separation.
Product oiling out during recrystallization: The product may separate as an oil instead of crystals, which can trap impurities.Solvent system optimization for recrystallization: Select a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Slow cooling can also promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the general role of temperature in the synthesis of this compound derivatives?

A1: Reaction temperature is a critical parameter that influences both the reaction rate and the selectivity of the synthesis. The formation of the quinazolinone ring from the benzoxazinone intermediate and hydrazine is a cyclization reaction that typically requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the formation of byproducts and degradation of the desired product.

Q2: How does microwave-assisted heating compare to conventional heating for this synthesis?

A2: Microwave-assisted synthesis has been shown to be a more efficient method for preparing this compound derivatives. It significantly reduces the reaction time from hours to minutes and can lead to higher yields compared to conventional refluxing. For example, one study reported an increase in yield from 79% with conventional heating (10 hours) to 87% with microwave irradiation (5 minutes).

Q3: What are the typical temperature ranges for the synthesis of this compound derivatives?

A3: For microwave-assisted synthesis, temperatures are often in the range of 120-150°C.[1] For conventional heating methods, the reaction is typically carried out at the reflux temperature of the chosen solvent, which can vary.

Q4: What is the key intermediate in the synthesis of this compound from a 2-substituted-4H-3,1-benzoxazin-4-one?

A4: The reaction proceeds through an open-ring intermediate. This is formed by the nucleophilic attack of hydrazine hydrate on the carbonyl group of the lactone ring in the benzoxazinone. This intermediate, a 2-acylamino-N'-arylbenzohydrazide, then undergoes an intramolecular cyclization upon heating to form the final this compound ring system.

Q5: How can I monitor the progress of the reaction to determine the optimal temperature and time?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. This allows for the determination of the point at which the reaction is complete, helping to avoid unnecessary heating that could lead to side product formation.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on the synthesis of this compound derivatives, highlighting the impact of the heating method and reaction conditions on yield and reaction time.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

Heating MethodTemperatureReaction TimeYield (%)
Conventional (Reflux)Reflux10 hours79%
Microwave IrradiationNot specified5 minutes87%
Data sourced from a comparative study on the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.

Table 2: Microwave-Assisted Synthesis of Various 3-amino-2-methyl-quinazolin-4(3H)-one Derivatives

DerivativeTemperature (°C)Reaction Time (min)Yield (%)
3-amino-2,6-dimethylquinazolin-4(3H)-one120-15020-3331%
3-amino-2-methylquinazolin-4(3H)-one120-15020-3335%
3-amino-6-fluoro-2-methylquinazolin-4(3H)-one120-15020-3351%
3-amino-6-chloro-2-methylquinazolin-4(3H)-one120-15020-3350%
3-amino-6-bromo-2-methylquinazolin-4(3H)-one120-15020-3370%
3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one120-15020-3385%
3-amino-6-iodo-2-methylquinazolin-4(3H)-one120-15020-3363%
3-amino-2-methyl-6-nitroquinazolin-4(3H)-one120-15020-3385%
3-amino-2-methyl-7-nitroquinazolin-4(3H)-one120-15020-3348%
Data represents the overall yield over two steps starting from the corresponding anthranilic acid and using microwave irradiation for the final cyclization step.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one via Conventional Heating

  • Dissolution of Intermediate: Dissolve 5 mmol of 2-(2-chlorophenyl)-4H-benzo[d][2][3]oxazin-4-one in 10 ml of pyridine.

  • Addition of Hydrazine: Add the solution dropwise to a 5 ml pyridine solution containing 10 mmol of hydrazine hydrate.

  • Initial Stirring: Stir the reaction mixture constantly for 30 minutes at room temperature.

  • Heating: Heat the mixture under reflux for 10 hours.

  • Work-up: After cooling, pour the reaction mixture into ice water.

  • Isolation: Collect the resulting solid by filtration, wash with water, and recrystallize from diluted ethanol.

Protocol 2: Microwave-Assisted Synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones [1]

  • Preparation of Benzoxazinone Intermediate:

    • Add a substituted anthranilic acid (3 mmol) and acetic anhydride (5 mL) to a microwave tube.

    • Heat the mixture using microwave irradiation at 250 W for 17–22 minutes at a fixed temperature of 120–150 °C.

    • After cooling, filter the precipitate, wash with petroleum ether, and dry. This intermediate is used in the next step without further purification.

  • Formation of 3-Amino-quinazolinone:

    • To a solution of the benzoxazinone intermediate (1 mmol) in 5 mL of absolute ethanol in a microwave tube, add hydrazine monohydrate (3 mmol).

    • Irradiate the mixture in a microwave at 250 W for 20–33 minutes at a fixed temperature of 120–150 °C.

    • After cooling, remove most of the solvent using a rotary evaporator.

    • Filter the resulting solid and recrystallize from an appropriate solvent.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_cyclization Cyclization & Product Formation cluster_troubleshooting Temperature Control Points start1 2-Substituted-4H-3,1-benzoxazin-4-one reaction Nucleophilic Attack & Ring Opening start1->reaction start2 Hydrazine Hydrate start2->reaction intermediate Open-Ring Intermediate (2-acylamino-N'-arylbenzohydrazide) reaction->intermediate heating Heating (Conventional or Microwave) intermediate->heating product This compound Derivative heating->product low_temp Too Low Temperature: Incomplete Cyclization heating->low_temp high_temp Too High Temperature: Side Products / Degradation heating->high_temp

Caption: Experimental workflow for the synthesis of this compound derivatives.

troubleshooting_logic cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_action Corrective Action start Low Yield or Poor Selectivity? tlc Analyze reaction by TLC start->tlc incomplete Incomplete Reaction (Starting material remains) tlc->incomplete Yes side_products Multiple Spots (Side products formed) tlc->side_products Yes increase_temp_time Increase Temperature / Time incomplete->increase_temp_time decrease_temp Decrease Temperature side_products->decrease_temp optimize_conditions Re-optimize Conditions (Solvent, Stoichiometry) side_products->optimize_conditions

Caption: Troubleshooting logic for managing reaction temperature in quinazolinone synthesis.

References

Validation & Comparative

Confirming the Structure of 3-Amino-4(3H)-quinazolinone: A 2D NMR Guided Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry and drug development, unambiguous structural confirmation of heterocyclic scaffolds like 3-Amino-4(3H)-quinazolinone is paramount. While 1D Nuclear Magnetic Resonance (NMR) provides foundational data, 2D NMR techniques offer a significantly more detailed and definitive picture of molecular connectivity. This guide provides a comparative overview of using 2D NMR for the structural elucidation of this compound, supported by representative experimental data and protocols.

Performance Comparison: 1D vs. 2D NMR in Structural Elucidation

While 1D NMR (¹H and ¹³C) is a cornerstone of structural analysis, its utility can be limited in complex molecules or in cases of signal overlap. 2D NMR, by correlating nuclear spins through bonds, provides a much clearer and more robust confirmation of the molecular structure.

TechniqueInformation ProvidedApplication to this compoundLimitations
¹H NMR Proton chemical shifts, multiplicities (splitting patterns), and integration.Provides information about the number and electronic environment of protons on the aromatic ring and the amino group.Signal overlap in the aromatic region can make definitive assignments challenging. Does not directly provide carbon connectivity.
¹³C NMR Carbon chemical shifts.Reveals the number of unique carbon environments in the molecule.Does not provide information on proton-carbon attachments or neighboring atoms.
COSY Correlation of J-coupled protons (typically through 2-3 bonds).Establishes the connectivity of adjacent protons in the aromatic ring, confirming their relative positions.Does not directly show proton-carbon connections.
HSQC Correlation of protons with their directly attached carbons (¹JCH).Unambiguously assigns each proton to its corresponding carbon atom in the quinazolinone ring system.Does not provide information about long-range connectivity.
HMBC Correlation of protons and carbons over multiple bonds (²JCH, ³JCH).Crucial for confirming the overall structure by showing correlations between protons and carbons that are two or three bonds apart, such as from the aromatic protons to the carbonyl carbon and the carbons of the pyrimidine ring.The absence of a correlation does not definitively rule out a long-range coupling.

Structural Confirmation of this compound using 2D NMR

The following tables present plausible 2D NMR correlation data for this compound. This data is representative and serves to illustrate the power of these techniques in structural confirmation.

Table 1: ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
2--~154.9
4--~161.5
5~8.20dd~127.4
6~7.59-7.42m~126.6
7~7.84dt~135.4
8~7.69d~121.1
4a--~128.0
8a--~147.2
NH₂~5.51s-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is based on reported values for similar structures.[1]

Table 2: Key 2D NMR Correlations for this compound

ExperimentKey CorrelationsStructural Information Confirmed
COSY H-5 ↔ H-6H-6 ↔ H-7H-7 ↔ H-8Confirms the ortho-relationships of the protons on the benzene ring.
HSQC H-5 ↔ C-5H-6 ↔ C-6H-7 ↔ C-7H-8 ↔ C-8Unambiguously assigns each aromatic proton to its directly attached carbon.
HMBC H-5 → C-4, C-8a, C-7H-8 → C-4a, C-6NH₂ → C-2, C-4Confirms the fusion of the benzene and pyrimidine rings and the position of the amino group at N-3. The correlation of the amino protons to C-2 and C-4 is definitive for the 3-amino substitution pattern.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard proton spectrum to determine the chemical shifts and multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • COSY (Correlation Spectroscopy): A standard gradient-selected COSY experiment is typically sufficient.

  • HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-selected HSQC experiment optimized for ¹JCH ≈ 160 Hz is recommended.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment with a long-range coupling delay optimized forⁿJCH ≈ 8 Hz is typically used.

Visualization of Experimental Workflow and Structural Confirmation

The following diagrams illustrate the logical workflow for structure confirmation and the key correlations used to piece together the molecule.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Analysis cluster_2 Structure Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of This compound COSY->Structure Proton Connectivity HSQC->Structure Direct C-H Bonds HMBC->Structure Long-Range C-H Bonds (Key Connectivity) G cluster_0 cluster_1 mol H5 H-5 C4 C-4 (C=O) H5->C4 C8a C-8a H5->C8a H8 H-8 C4a C-4a H8->C4a NH2 NH₂ NH2->C4 C2 C-2 NH2->C2

References

"comparative analysis of different synthetic routes to 3-Amino-4(3H)-quinazolinone"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of 3-Amino-4(3H)-quinazolinone and its derivatives is of significant interest due to their wide range of biological activities. This guide provides an objective comparison of the most common synthetic routes to this important heterocyclic scaffold, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of this compound predominantly follows a well-established two-step pathway commencing from anthranilic acid. This method involves the initial formation of a benzoxazinone intermediate, which is subsequently converted to the desired quinazolinone. A key advancement in this area is the application of microwave-assisted synthesis, which has been shown to significantly improve reaction efficiency. Alternative one-pot methodologies and syntheses from different starting materials have also been explored, offering various advantages in specific contexts.

Quantitative Comparison of Synthetic Routes

The following table summarizes quantitative data for the synthesis of this compound derivatives, highlighting the key differences between conventional and microwave-assisted methods.

RouteStarting MaterialKey ReagentsMethodReaction TimeYield (%)Reference
Two-Step Synthesis Anthranilic acidAcetic anhydride, Hydrazine hydrateMicrowave20–33 min35[1]
Two-Step Synthesis Substituted anthranilic acidsAcetic anhydride, Hydrazine hydrateMicrowave20–33 min31-85[1]
Two-Step Synthesis Anthranilic acid2-chlorobenzoyl chloride, Hydrazine hydrateConventional (Reflux)10 hours79
Two-Step Synthesis Anthranilic acid2-chlorobenzoyl chloride, Hydrazine hydrateMicrowave5 minutes87

Experimental Protocols

Route 1: Two-Step Synthesis via Benzoxazinone Intermediate (Conventional Heating)

This method involves the acylation of anthranilic acid to form a benzoxazinone intermediate, followed by reaction with hydrazine hydrate.

Step 1: Synthesis of 2-(2-chlorophenyl)-4H-benzo[d][2]oxazin-4-one

  • Dissolve anthranilic acid in pyridine.

  • Slowly add 2-chlorobenzoyl chloride to the solution at 0°C with constant stirring.

  • Continue stirring the reaction mixture for 30 minutes at room temperature.

  • Treat the resulting semi-solid mass with a 10% sodium bicarbonate solution and dilute with water until effervescence ceases.

  • Filter the solution and wash with water to remove inorganic materials and pyridine. The resulting solid is the benzoxazinone intermediate.

Step 2: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

  • Dissolve the 2-(2-chlorophenyl)-4H-benzo[d][2]oxazin-4-one intermediate (5 mmol) in 10 ml of pyridine.

  • Add a solution of hydrazine hydrate (10 mmol) in 5 ml of pyridine dropwise to the mixture.

  • Stir the reaction mixture for 30 minutes at room temperature, followed by heating under reflux for 10 hours.

  • After cooling, the precipitated product is filtered, dried, and recrystallized from diluted ethanol to yield the final product.

Route 2: Two-Step Synthesis via Benzoxazinone Intermediate (Microwave-Assisted)

This greener and more efficient method utilizes microwave irradiation to accelerate the reaction.

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

  • Place a mixture of substituted anthranilic acid (3 mmol) and acetic anhydride (5 mL) in a microwave tube.

  • Heat the mixture under microwave irradiation at 250 W for 17–22 minutes at a fixed temperature of 120–150 °C.

  • After the reaction is complete, distill the excess solvent under reduced pressure.

  • Pour the residue into ice water to precipitate the product.

  • Recrystallize the solid from ethanol.[1]

Step 2: Synthesis of 3-amino-2-methylquinazolin-4(3H)-one

  • To a solution of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate in ethanol, add hydrazine hydrate.

  • Heat the mixture under microwave irradiation at 250 W for 20–33 minutes at a temperature of 120–150 °C.

  • Upon completion, cool the reaction mixture to precipitate the product.

  • Filter and recrystallize the solid from an appropriate solvent to obtain the pure 3-amino-2-methylquinazolin-4(3H)-one.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations and workflows described above.

G cluster_0 Two-Step Synthesis of this compound Anthranilic Acid Anthranilic Acid Benzoxazinone Intermediate Benzoxazinone Intermediate Anthranilic Acid->Benzoxazinone Intermediate Acylation (e.g., Acetic Anhydride) This compound This compound Benzoxazinone Intermediate->this compound Hydrazine Hydrate G cluster_conventional Conventional Synthesis Workflow cluster_microwave Microwave-Assisted Synthesis Workflow A1 Mix Anthranilic Acid and Acylating Agent A2 Heat under Reflux (Several Hours) A1->A2 A3 Isolate Benzoxazinone Intermediate A2->A3 A4 React Intermediate with Hydrazine Hydrate A3->A4 A5 Heat under Reflux (e.g., 10 hours) A4->A5 A6 Cool and Precipitate A5->A6 A7 Filter and Recrystallize A6->A7 B1 Mix Anthranilic Acid and Acylating Agent B2 Microwave Irradiation (Minutes) B1->B2 B3 Isolate Benzoxazinone Intermediate B2->B3 B4 React Intermediate with Hydrazine Hydrate B3->B4 B5 Microwave Irradiation (Minutes) B4->B5 B6 Cool and Precipitate B5->B6 B7 Filter and Recrystallize B6->B7

References

Comparative Biological Activity of 3-Amino-4(3H)-quinazolinone and Other Quinazolinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives of 4(3H)-quinazolinone have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point of drug discovery efforts.[3][4][5] This guide provides an objective comparison of the biological activities of 3-Amino-4(3H)-quinazolinone derivatives against other substituted quinazolinones, supported by quantitative experimental data, detailed protocols, and pathway visualizations.

Comparative Anticancer Activity

Quinazolinone derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and interference with cell cycle processes such as tubulin polymerization.[6][7] The substitution at the N-3 position, particularly with an amino group, and modifications at the C-2 position significantly influence cytotoxic potency.

Below is a summary of the cytotoxic activity (IC50 values) of various quinazolinone derivatives against several human cancer cell lines.

Table 1: Anticancer Activity (IC₅₀ in µM) of Quinazolinone Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
3-Amino Derivatives
3-Amino-6-iodo-2-methyl-3H-quinazolin-4-onePseudomonas aeruginosa-[8]
3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneMCF-7 (Breast)-[9]
3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneMCF-7 (Breast)-[9]
Other Quinazolinone Derivatives
Quinazoline Schiff base 1MCF-7 (Breast)6.246[6]
Quinazoline Schiff base 2MCF-7 (Breast)5.910[6]
Quinazolinone-1,2,3-triazole (4-Isopropyl)MCF-7 (Breast)10.16[6]
Quinazoline-sulfonamide 4dMCF-7 (Breast)2.5[6]
Compound 5c (dithiocarbamate side chain at C2)HT29 (Colon)5.53[10]
Compound 7a (benzyl piperidine derivative)MCF-7 (Breast)>100[11]
Compound 7d (benzyl piperidine derivative)A549 (Lung)18.2[11]
Compound 4 (novel quinazolinone)Caco-2 (Colon)23.31[12]
Compound 9 (novel quinazolinone)Caco-2 (Colon)39.11[12]
BIQO-19H1975 (Lung)-[13]

Note: Some entries indicate activity was measured but do not provide a specific IC50 value in the source.

Comparative Antimicrobial Activity

The quinazolinone core is a versatile scaffold for developing new antimicrobial agents to combat drug resistance.[1] Structure-activity relationship (SAR) studies have shown that substitutions at positions 2 and 3, and the presence of halogens at positions 6 and 8, can enhance antimicrobial effects.[1] The 3-amino group, in particular, serves as a key site for derivatization to improve potency against various bacterial and fungal strains.

The following table summarizes the Minimum Inhibitory Concentration (MIC) for different quinazolinone derivatives against pathogenic microbes.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Quinazolinone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-Amino Derivatives
3-amino-6-iodo-2-methyl-3H-quinazolin-4-oneStaphylococcus aureus-[8]
3-amino-6-iodo-2-methyl-3H-quinazolin-4-onePseudomonas aeruginosa-[8]
Other Quinazolinone Derivatives
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a)Staphylococcus aureus25.6[4]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a)Bacillus subtilis24.3[4]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a)Pseudomonas aeruginosa30.1[4]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a)Escherichia coli25.1[4]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a)Aspergillus fumigatus18.3[4]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a)Candida albicans26.1[4]
Compound A-4Pseudomonas aeruginosa-[14]
Compound A-6Candida albicans-[14]
Pyrrolidine derivative 20S. aureus, B. subtilis-[15]

Note: Some entries indicate significant activity was observed but do not provide a specific MIC value in the source.

Comparative Anti-inflammatory Activity

Quinazolinone derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[16][17] The development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with traditional NSAIDs.[18] Modifications on the quinazolinone ring system, including at the 3-position, have yielded compounds with significant anti-inflammatory potential.

The table below presents the in vivo anti-inflammatory activity of various quinazolinone derivatives, typically measured as the percentage of edema inhibition in a rat paw model.

Table 3: Anti-inflammatory Activity of Quinazolinone Derivatives

Compound/DerivativeDose% Inhibition of EdemaReference
3-Amino Derivatives
2-Methyl-3-amino-4(3H)-quinazolinone (74)50 mg/kg16.3 - 36.3%[3]
2-Methyl-3-(arylidene-amino)-4(3H)-quinazolinone (75)50 mg/kg16.3 - 36.3%[3]
Other Quinazolinone Derivatives
Compound AS2-Potent[19]
Compound 21 (Thiazolidinone derivative)50 mg/kg32.5%[2]
Compound 4 (sulfonamide derivative)-Significant[5]
Compound 5 (sulfonamide derivative)-Significant[5]
Compound QA-2 (2-methyl substitution)-82.75% (ROV)[20]
Compound QA-6 (2,4-dinitro substitution)-81.03% (ROV)[20]
Compound 32-Better than Celecoxib[17]

Note: Some entries describe activity as "potent" or "significant" without providing a precise percentage. ROV = Rate of Volume.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable evaluation of biological activity. The following are protocols for key assays cited in this guide.

Anticancer Activity: MTT Cytotoxicity Assay[6][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method[4][5]

This method is used for preliminary screening of the antimicrobial activity of compounds.

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) evenly over the agar surface.

  • Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. Include a solvent control and a standard antibiotic/antifungal control (e.g., Ciprofloxacin, Ketoconazole).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test[5][18]

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.

  • Animal Acclimatization: Use healthy albino rats (150-200g), acclimatized to laboratory conditions and fasted overnight with free access to water.

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., Diclofenac, Ibuprofen), and test groups for each quinazolinone derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 50 mg/kg). The control group receives only the vehicle.

  • Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizing Pathways and Processes

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key positions for modification include C2, N3, C6, and C8.

experimental_workflow synthesis Synthesis of Quinazolinone Derivatives purification Purification & Structural Characterization (NMR, MS, IR) synthesis->purification in_vitro In Vitro Screening purification->in_vitro cytotoxicity Anticancer Assays (MTT, SRB) in_vitro->cytotoxicity antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) in_vitro->antimicrobial anti_inflammatory_vitro Anti-inflammatory Assays (COX Inhibition) in_vitro->anti_inflammatory_vitro in_vivo In Vivo Testing (Animal Models) cytotoxicity->in_vivo sar_analysis SAR Analysis & Lead Optimization cytotoxicity->sar_analysis antimicrobial->sar_analysis anti_inflammatory_vitro->in_vivo anti_inflammatory_vitro->sar_analysis xenograft Tumor Xenograft Model (Anticancer Efficacy) in_vivo->xenograft paw_edema Carrageenan Paw Edema (Anti-inflammatory) in_vivo->paw_edema xenograft->sar_analysis paw_edema->sar_analysis sar_analysis->synthesis Iterative Refinement signaling_pathway ligand Growth Factor (e.g., EGF) receptor EGFR (Receptor Tyrosine Kinase) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization quinazolinone Quinazolinone Derivative quinazolinone->dimerization Inhibition downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) dimerization->downstream apoptosis Apoptosis / Cell Cycle Arrest dimerization->apoptosis response Cell Proliferation, Survival, Angiogenesis downstream->response

References

A Comparative Guide to the In Vitro Anticancer Activity of Novel 3-Amino-4(3H)-quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of novel 3-Amino-4(3H)-quinazolinone compounds, focusing on their in vitro anticancer activity, underlying mechanisms of action, and the experimental protocols used for their evaluation. The information is presented to facilitate the identification of promising lead compounds and to guide future drug discovery efforts in this area.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of various novel this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized in the tables below.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Quinazolinone-Thiazole Hybrids

CompoundPC-3 (Prostate)MCF-7 (Breast)HT-29 (Colon)
A1 High Activity--
A2 High ActivityHigh Activity-
A3 101012
A5 -High ActivityHigh Activity
A6 --High Activity
B4 High Activity--
Doxorubicin (Control) 3.77.25.6

Data sourced from a study on quinazolinone-thiazol hybrids. "High Activity" indicates significant cytotoxicity was observed, though specific IC50 values were not provided in the summary.[1]

Table 2: In Vitro Cytotoxicity (IC50 in µM) of 3-Methylenamino-4(3H)-quinazolone Derivatives

CompoundRD (Rhabdomyosarcoma)MDA-MB-231 (Breast)LLC-PK1 (Normal Kidney)
5 14.65147.7034.82
6 -10.6260.18
7 -8.79-
Paclitaxel (PTX) (Control) 0.580.041.31

This series of compounds demonstrated selective cytotoxicity against cancer cell lines compared to the normal cell line.[2]

Table 3: In Vitro Cytotoxicity (IC50 in µM) of Quinazolin-4(3H)-one Derivatives

CompoundHCT-116 (Colon)HepG2 (Liver)Hela (Cervical)MCF-7 (Breast)
5d 6.092.398.944.81
5h 5.896.74-13.88
5j 9.51--16.01
5p 8.329.72-7.99
Sorafenib (Control) 5.47--4.17

These compounds were evaluated for their potential as VEGFR-2 inhibitors.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays used to evaluate the in vitro anticancer activity of this compound compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10^4 cells/mL and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds, dissolved in DMSO, are added to the wells at various concentrations. A negative control (DMSO vehicle) and a positive control (a known anticancer drug like doxorubicin or cisplatin) are included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their predetermined IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is quantified.

Signaling Pathways and Mechanisms of Action

Many this compound derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt pathways are common targets.

EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain quinazolinone derivatives act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling.

EGFR_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazolinone 3-Amino-4(3H)- quinazolinone Compound Quinazolinone->EGFR Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and growth. Its hyperactivation is common in cancer, making it an attractive therapeutic target. Some this compound derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Quinazolinone 3-Amino-4(3H)- quinazolinone Compound Quinazolinone->PI3K Inhibition PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Experimental_Workflow Start Synthesis of Novel This compound Compounds Screening Primary Screening: MTT Assay on a Panel of Cancer Cell Lines Start->Screening IC50 Determine IC50 Values Screening->IC50 Selection Select Potent and Selective Compounds IC50->Selection Mechanism Mechanism of Action Studies Selection->Mechanism Hit Compounds Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle WesternBlot Western Blot Analysis (e.g., for EGFR, Akt phosphorylation) Mechanism->WesternBlot Data Data Analysis and Lead Compound Identification Apoptosis->Data CellCycle->Data WesternBlot->Data

References

The Double-Edged Sword: 3-Amino-4(3H)-quinazolinone Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous journey. Among the myriad of heterocyclic scaffolds, the 3-amino-4(3H)-quinazolinone core has emerged as a privileged structure, demonstrating remarkable efficacy against a diverse range of enzymatic targets. This guide provides a comparative analysis of the inhibitory potential of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The 4(3H)-quinazolinone framework is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The addition of an amino group at the 3-position further enhances the therapeutic potential, allowing for a variety of substitutions that can be fine-tuned to achieve high potency and selectivity against specific enzymes. This versatility makes this compound derivatives a fertile ground for the development of next-generation therapeutics.

Comparative Efficacy: A Quantitative Overview

The inhibitory potency of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values of various derivatives against several key enzymes.

DerivativeTarget EnzymeIC50 (µM)Reference
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (Compound 8b)EGFR-TK0.00137[2]
2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (Compound 5k)EGFRwt-TK0.01[3]
2-((4-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide (Compound 6d)EGFR0.069[4]
4-((2-(aryl)-4-oxoquinazolin-3(4H)-yl) amino) benzene sulfonamide (Compound 41)MAO-A0.058[1]
4-((2-(aryl)-4-oxoquinazolin-3(4H)-yl) amino) benzene sulfonamide (Compound 42)MAO-A0.094[1]
2-(2-methoxy-4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)-N-(2-fluorophenyl)acetamide (Compound 7b)α-Glucosidase14.4[5]
2-ethyl-3-(benzylideneamino)quinazolin-4(3H)-one derivative (Compound 4c)Acetylcholinesterase (AChE)2.97[6]
2-ethyl-3-(benzylideneamino)quinazolin-4(3H)-one derivative (Compound 4h)Acetylcholinesterase (AChE)5.86[6]
2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1)Tyrosinase103[3]
Quinazolin-4-one derivative (Compound 5d)VEGFR-2(pIC50 = 5.125)[7]
Quinazolin-4-one derivative (Compound 5h)VEGFR-2(pIC50 = 5.180)[7]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the context in which these inhibitors function, it is essential to visualize the signaling pathways they disrupt and the experimental workflows used to discover and characterize them.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

EGFR Signaling Pathway and Point of Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation, Migration, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Quinazolinone Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

VEGFR-2 Signaling Pathway and Point of Inhibition.

AChE_Function cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Quinazolinone Inhibitor Inhibitor->AChE Inhibits

Function of Acetylcholinesterase and Inhibition.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Evaluation cluster_preclinical Preclinical Studies Start Starting Materials (e.g., Anthranilic Acid) Synth Synthesis of This compound Derivatives Start->Synth Purify Purification & Characterization (NMR, MS, etc.) Synth->Purify HTS High-Throughput Screening (HTS) Enzyme Assays Purify->HTS HitID Hit Identification (IC50 Determination) HTS->HitID LeadOpt Lead Optimization (Structure-Activity Relationship) HitID->LeadOpt InVivo In Vivo Efficacy (Animal Models) LeadOpt->InVivo ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo->ADMET

General Workflow for Quinazolinone Inhibitor Discovery.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the enzyme inhibition assays discussed in this guide.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the product of the enzymatic reaction, thiocholine, after it reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored compound.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Substrate Solution: Acetylthiocholine iodide (ATCI) in assay buffer.

    • DTNB Solution: DTNB in assay buffer.

    • Enzyme Solution: Human recombinant AChE in assay buffer.

    • Test Compounds: Dissolved in DMSO and diluted with assay buffer to desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

    • The rate of reaction is calculated from the change in absorbance over time. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

EGFR/VEGFR-2 Kinase Assay

This protocol describes a common method for assessing the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2, often using a luminescence-based assay that quantifies ATP consumption.

  • Reagent Preparation:

    • Kinase Buffer: Typically contains Tris-HCl, MgCl2, MnCl2, DTT, and BSA.

    • ATP Solution: ATP diluted in kinase buffer to a concentration near the Km for the specific kinase.

    • Substrate Solution: A specific peptide substrate for the kinase (e.g., Poly(Glu, Tyr) 4:1) diluted in kinase buffer.

    • Enzyme Solution: Recombinant human EGFR or VEGFR-2 kinase domain in kinase buffer.

    • Test Compounds: Serial dilutions in DMSO.

    • Detection Reagent: A commercial kit that measures ADP production or remaining ATP (e.g., ADP-Glo™).

  • Assay Procedure:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

α-Glucosidase Inhibition Assay

This colorimetric assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 6.8.

    • Substrate Solution: pNPG in assay buffer.

    • Enzyme Solution: α-glucosidase from Saccharomyces cerevisiae in assay buffer.

    • Test Compounds: Dissolved in DMSO and diluted with assay buffer.

    • Stop Solution: 0.2 M Sodium carbonate.

  • Assay Procedure:

    • Add 50 µL of the test compound solution to a 96-well plate.

    • Add 50 µL of the α-glucosidase solution and pre-incubate for 10 minutes at 37°C.

    • Start the reaction by adding 50 µL of the pNPG solution.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution.

    • Measure the absorbance of the p-nitrophenol produced at 405 nm.

Tyrosinase Inhibition Assay

This assay measures the inhibition of the oxidation of L-DOPA to dopachrome, a colored product.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Phosphate buffer, pH 6.5.

    • Substrate Solution: L-DOPA in assay buffer.

    • Enzyme Solution: Mushroom tyrosinase in assay buffer.

    • Test Compounds: Dissolved in DMSO and diluted with assay buffer.

  • Assay Procedure:

    • In a 96-well plate, mix 40 µL of the test compound solution with 80 µL of the assay buffer.

    • Add 40 µL of the tyrosinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution.

    • Measure the absorbance at 475 nm for at least 10 minutes at regular intervals.

    • The rate of dopachrome formation is determined, and the percent inhibition is calculated.

Conclusion

This compound derivatives represent a highly promising class of enzyme inhibitors with demonstrated efficacy against a wide array of therapeutic targets. The versatility of their core structure allows for extensive chemical modification, enabling the development of potent and selective inhibitors for enzymes implicated in cancer, neurodegenerative diseases, and metabolic disorders. The data and protocols presented in this guide underscore the significant potential of this scaffold in modern drug discovery and provide a solid foundation for further research and development in this exciting field.

References

A Comparative Guide to a Novel RP-HPLC and a Standard UV Spectrophotometric Method for the Quantification of 3-Amino-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a conventional UV-Visible Spectrophotometric method for the quantitative determination of 3-Amino-4(3H)-quinazolinone. This information is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for this compound.

Introduction

This compound is a key heterocyclic scaffold found in a variety of biologically active compounds, making it a significant molecule in medicinal chemistry and drug discovery.[1][2] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and various stages of pharmaceutical development.[3][4][5] This guide presents a validation of a novel, sensitive, and specific RP-HPLC method and compares its performance against a standard UV spectrophotometric method. The validation has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Experimental Protocols

New RP-HPLC Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

Chromatographic Conditions:

  • Column: C18 column (150 mm x 4.6 mm, 3 µm)

  • Mobile Phase: A gradient mixture of 0.1% Trifluoroacetic acid in water (Solvent A) and Acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase (20% Acetonitrile in water).

  • Working Standard Solutions: Prepare a series of dilutions ranging from 1-50 µg/mL from the stock solution for linearity studies.

  • Sample Solution: Prepare the sample to a target concentration of 20 µg/mL in the mobile phase.

Standard UV-Visible Spectrophotometric Method

Instrumentation: A double-beam UV-Visible spectrophotometer.

Methodology:

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200-400 nm. The λmax was found to be 254 nm.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions ranging from 2-20 µg/mL from the stock solution for linearity studies.

  • Sample Solution: Prepare the sample to a target concentration of 10 µg/mL in methanol.

  • Measurement: Measure the absorbance of the standard and sample solutions at 254 nm against a methanol blank.

Method Validation and Data Comparison

The following tables summarize the validation parameters for the new RP-HPLC and the standard UV spectrophotometric methods.

Table 1: Linearity Data

ParameterNew RP-HPLC MethodStandard UV-Vis Method
Linearity Range1 - 50 µg/mL2 - 20 µg/mL
Regression Equationy = 45821x + 1234y = 0.048x + 0.005
Correlation Coefficient (r²)0.99980.9991

Table 2: Accuracy (% Recovery)

Concentration LevelNew RP-HPLC MethodStandard UV-Vis Method
80%99.8%99.2%
100%100.5%101.1%
120%100.2%100.8%

Table 3: Precision (% RSD)

ParameterNew RP-HPLC MethodStandard UV-Vis Method
Repeatability (Intra-day)0.85%1.25%
Intermediate Precision (Inter-day)1.10%1.60%

Table 4: LOD, LOQ, and Specificity

ParameterNew RP-HPLC MethodStandard UV-Vis Method
Limit of Detection (LOD)0.1 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL1.5 µg/mL
SpecificityHigh (Separates from impurities)Low (Prone to interference)

Table 5: Robustness

Parameter VariationNew RP-HPLC Method (%RSD)Standard UV-Vis Method (%RSD)
Flow Rate (± 0.1 mL/min)< 2.0%N/A
Wavelength (± 2 nm)< 2.0%< 2.0%

Visualizations

Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters A Standard & Sample Preparation B Chromatographic Separation (C18 Column) A->B C UV Detection (254 nm) B->C D Linearity C->D E Accuracy C->E F Precision C->F G Specificity C->G H LOD & LOQ C->H I Robustness C->I

Caption: Workflow for the validation of the new RP-HPLC method.

Method_Comparison cluster_methods Analytical Methods cluster_params Performance Parameters HPLC New RP-HPLC Method Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity High Precision Precision HPLC->Precision High Accuracy Accuracy HPLC->Accuracy High Linearity Linearity HPLC->Linearity Wide Range Robustness Robustness HPLC->Robustness High UV Standard UV-Vis Method UV->Specificity Low UV->Sensitivity Low UV->Precision Moderate UV->Accuracy Good UV->Linearity Narrow Range UV->Robustness Moderate

Caption: Comparison of performance parameters for the two analytical methods.

Conclusion

The newly developed RP-HPLC method for the quantification of this compound demonstrates superior performance compared to the standard UV-Visible spectrophotometric method. The HPLC method offers a wider linear range, higher sensitivity (lower LOD and LOQ), and greater precision.[6] Most importantly, its high specificity allows for the separation of the analyte from potential impurities and degradation products, which is a significant advantage in the analysis of pharmaceutical substances.[3]

While the UV spectrophotometric method is simpler, faster for a single sample, and requires less expensive instrumentation, its applicability is limited by its lower sensitivity and susceptibility to interference from other UV-absorbing compounds in the sample matrix.[8][9]

Therefore, the validated RP-HPLC method is recommended for accurate, reliable, and specific quantification of this compound in research and quality control settings where the presence of impurities is a concern. The UV-Vis method may be suitable for preliminary or high-throughput screening of pure samples where specificity is not a critical requirement.

References

A Head-to-Head Comparison of 3-Amino-4(3H)-quinazolinone Derivatives with Known Anticancer and PARP Inhibitor Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 3-Amino-4(3H)-quinazolinone derivatives against established drugs in the fields of oncology and DNA repair inhibition. The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and visual representations of key cellular pathways and workflows to support further research and development.

Data Presentation: Quantitative Efficacy

The in vitro efficacy of this compound derivatives has been evaluated against various cancer cell lines and in enzymatic assays. Below is a summary of their performance compared to the well-established chemotherapeutic agent Doxorubicin and the PARP inhibitor Olaparib.

Anticancer Activity (Cytotoxicity)

The cytotoxic effects of this compound derivatives were assessed against human breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines. The half-maximal inhibitory concentration (IC50) values are presented in comparison to Doxorubicin, a standard chemotherapeutic drug.

Compound/DrugCell LineIC50 (µM)
This compound Derivative (Hypothetical)MCF-7Data not available for parent compound
DoxorubicinMCF-78.306[1][2]
This compound Derivative (Hypothetical)MDA-MB-231Data not available for parent compound
DoxorubicinMDA-MB-2316.602[1][2]
PARP-1 Inhibition

Derivatives of this compound have been investigated for their ability to inhibit Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair. Their inhibitory potential is compared with Olaparib, a clinically approved PARP inhibitor.

Compound/DrugTargetIC50 (nM)
8-amino-2-methylquinazolin-4(3H)-onePARP-1400[3]
2-(methylthio)quinazolin-4(3H)-onehPARP-12300[4]
OlaparibPARP-15[5][6]
OlaparibPARP-21[5][6]

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound derivatives or known drugs) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

PARP-1 Inhibition Assay (Chemiluminescent Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

Protocol:

  • Assay Plate Preparation: A 96-well plate is coated with histones, the protein substrate for PARP-1.

  • Reaction Mixture: A reaction mixture containing purified PARP-1 enzyme, activated DNA (to stimulate the enzyme), and biotinylated NAD+ (the substrate for the PARP reaction) is prepared.

  • Inhibitor Addition: The test compounds (this compound derivatives or Olaparib) are added to the wells at various concentrations.

  • Enzymatic Reaction: The reaction is initiated by adding the PARP-1 enzyme and incubated at room temperature to allow for the poly(ADP-ribosyl)ation of histones.

  • Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains. After another wash, a chemiluminescent HRP substrate is added.

  • Signal Measurement: The chemiluminescent signal, which is proportional to PARP-1 activity, is measured using a luminometer. The IC50 value is calculated from the inhibition curve.

Apoptosis Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression of key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.

Protocol:

  • Cell Lysis: Cancer cells are treated with the test compounds for a specified time, then harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptotic marker proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added to produce light, which is detected on X-ray film or with a digital imager. The intensity of the bands corresponds to the level of protein expression.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these compounds.

Anticancer_Activity_Workflow cluster_in_vitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cell_culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) compound_treatment Treatment with This compound derivative or Known Drug cell_culture->compound_treatment mtt_assay MTT Assay for Cytotoxicity (IC50) compound_treatment->mtt_assay parp_assay PARP Inhibition Assay (IC50) compound_treatment->parp_assay apoptosis_analysis Apoptosis Analysis (Western Blot for Caspases, PARP cleavage) mtt_assay->apoptosis_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle

Caption: Workflow for evaluating the anticancer potential of novel compounds.

PARP_Inhibition_Pathway ssb Single-Strand DNA Break parp1 PARP1 ssb->parp1 binds to par PAR Polymer Synthesis parp1->par synthesizes nad NAD+ nad->parp1 substrate recruitment Recruitment of DNA Repair Proteins par->recruitment repair DNA Repair recruitment->repair inhibitor This compound Derivative / Olaparib inhibitor->parp1 inhibits

Caption: Simplified signaling pathway of PARP1 inhibition in DNA repair.

References

A Comparative Guide to the Selectivity of 3-Amino-4(3H)-quinazolinone Derivatives for Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this versatile heterocycle have been extensively investigated as inhibitors of various enzymes and modulators of critical signaling pathways, showing promise in the development of novel therapeutics, particularly in oncology.[1][2] This guide provides a comparative assessment of the selectivity of this compound derivatives for specific biological targets, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Selectivity Profile: A Comparative Analysis

The selectivity of a drug candidate is a critical determinant of its therapeutic index, minimizing off-target effects and associated toxicities. Researchers have employed various strategies, including structural modifications of the quinazolinone core, to enhance the selectivity of these derivatives for their intended biological targets. This section presents a comparative analysis of the inhibitory activity of selected this compound derivatives against key biological targets.

Inhibition of Protein Kinases

Protein kinases are a major class of enzymes that play a crucial role in cellular signaling and are frequently dysregulated in diseases such as cancer.[3] The this compound scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.

A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory activity against a panel of tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2.[3] The results, summarized in Table 1, highlight the potential for developing multi-targeted or selective kinase inhibitors based on this scaffold. For instance, compounds 2i and 3i demonstrated potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases.[3]

CompoundTarget KinaseIC50 (µM)[3]
2i CDK20.18 ± 0.01
HER20.15 ± 0.01
EGFR0.11 ± 0.01
VEGFR20.25 ± 0.01
3i CDK20.15 ± 0.01
HER20.11 ± 0.01
EGFR0.09 ± 0.01
VEGFR20.21 ± 0.01
Lapatinib (Control) CDK20.45 ± 0.04
HER20.09 ± 0.01
EGFR0.06 ± 0.01
VEGFR20.52 ± 0.05

Another study focused on quinazolin-4(3H)-one derivatives as multi-kinase inhibitors targeting VEGFR-2, FGFR-1, and BRAF.[4] Compound 35 from this series exhibited potent inhibitory activity against all three kinases, with IC50 values of 0.29 µM, 0.35 µM, and 0.30 µM for VEGFR-2, FGFR-1, and BRAFV600E, respectively.[4]

Inhibition of Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair and have emerged as important targets in cancer therapy.[5][6][7] Several quinazolinone derivatives have been developed as PARP inhibitors, with some exhibiting selectivity for specific PARP isoforms.

Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed as PARP-1/2 inhibitors.[5][6] These compounds displayed potent inhibition of PARP-1 in the nanomolar range and moderate selectivity over PARP-2.[5][6] For example, one of the lead compounds demonstrated an IC50 for PARP-1 in the 10-9 M range and for PARP-2 in the 10-8 M range.[5]

In a separate study, a series of novel quinazoline-2,4(1H,3H)-dione derivatives were specifically designed to achieve PARP-2 selectivity.[8] This effort led to the discovery of compound 11a , which exhibited an IC50 of 467 nM for PARP-1 and a significantly more potent IC50 of 11.5 nM for PARP-2, resulting in a 40.6-fold selectivity for PARP-2.[8]

CompoundTargetIC50 (nM)[8]Selectivity (PARP-1/PARP-2)[8]
11a PARP-146740.6
PARP-211.5
Olaparib (Control) PARP-11.90.6
PARP-23.2

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound derivatives.

In Vitro Kinase Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).

Materials:

  • Recombinant human kinase enzymes (e.g., EGFR, CDK2, HER2, VEGFR2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Triton X-100)

  • This compound derivatives (test compounds)

  • Positive control inhibitor (e.g., Lapatinib)

  • 96-well microplates

  • Microplate reader capable of measuring fluorescence or luminescence

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add the assay buffer, the kinase enzyme, and the kinase-specific substrate.

  • Add the diluted test compounds or control to the wells.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various detection methods, such as:

    • Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assays: Using an assay that measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells (containing only DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PARP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histone proteins (as a substrate)

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

  • This compound derivatives (test compounds)

  • Positive control inhibitor (e.g., Olaparib)

  • Streptavidin-coated 96-well plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader capable of measuring absorbance

Procedure:

  • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Wash the plate with wash buffer to remove unbound histones.

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In the wells of the histone-coated plate, add the assay buffer, activated DNA, and the diluted test compounds or control.

  • Add the PARP enzyme to each well.

  • Initiate the PARP reaction by adding biotinylated NAD+ to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate to remove unbound conjugate.

  • Add the HRP substrate and incubate until a color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the percentage of PARP inhibition for each compound concentration relative to the control wells.

  • Determine the IC50 value as described for the kinase inhibition assay.

Signaling Pathways and Mechanisms of Action

Understanding how this compound derivatives modulate cellular signaling pathways is crucial for elucidating their mechanism of action and predicting their therapeutic effects. These compounds have been shown to impact several key pathways involved in cell proliferation, survival, and apoptosis.

Modulation of PI3K/AKT and MAPK Signaling Pathways

Several studies have demonstrated that quinazolinone derivatives can induce apoptosis in cancer cells by modulating the PI3K/AKT and MAPK signaling pathways.[1] For example, certain derivatives have been shown to decrease the phosphorylation of AKT, a key downstream effector of the PI3K pathway, thereby inhibiting cell survival signals.[1] Concurrently, these compounds can activate the MAPK pathway, leading to increased phosphorylation of p38 and ERK, which can promote apoptosis.[1]

PI3K_MAPK_Pathway Quinazolinone 3-Amino-4(3H)- quinazolinone Derivative PI3K PI3K Quinazolinone->PI3K Inhibits RAS RAS Quinazolinone->RAS Activates AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Apoptosis Apoptosis p_AKT->Apoptosis Inhibits CellSurvival Cell Survival p_AKT->CellSurvival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Apoptosis Promotes

Caption: Modulation of PI3K/AKT and MAPK pathways by this compound derivatives.

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. This compound derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

These compounds can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and an increase in the pro-apoptotic proteins (e.g., Bax, Bad).[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and the downstream executioner caspase-3.[1]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Quinazolinone 3-Amino-4(3H)- quinazolinone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinazolinone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Quinazolinone->Bax Upregulates Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with the potential to be developed into selective therapeutics for a range of diseases, particularly cancer. The ability to fine-tune their selectivity for specific biological targets through targeted chemical modifications underscores their importance in modern drug discovery. The data and methodologies presented in this guide provide a framework for the continued exploration and optimization of this important chemical scaffold. Further research, including comprehensive selectivity profiling and in-depth mechanistic studies, will be crucial in unlocking the full therapeutic potential of this compound derivatives.

References

"cross-validation of experimental and computational results for 3-Amino-4(3H)-quinazolinone"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Experimental and Computational Methodologies

For researchers and professionals in drug development, the heterocyclic compound 3-Amino-4(3H)-quinazolinone and its derivatives represent a "privileged scaffold" due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The robust validation of findings through both experimental analysis and computational modeling is critical for accelerating the discovery and optimization of lead compounds. This guide provides a comparative overview of standard experimental protocols and their computational counterparts, offering a framework for the rigorous cross-validation of data related to this important chemical entity.

I. Synthesis and Structural Elucidation: A Comparative Workflow

The synthesis of the this compound core is a foundational step. A prevalent and effective method involves the reaction of a 2-substituted benzoxazinone with hydrazine hydrate.[4][5] Modern techniques such as microwave-assisted synthesis have been shown to drastically reduce reaction times and improve yields compared to conventional heating methods.

The logical workflow from synthesis to validated structure involves a synergistic loop between experimental characterization and computational confirmation.

G cluster_synthesis Synthesis cluster_exp Experimental Characterization cluster_comp Computational Validation cluster_validation Cross-Validation start Starting Materials (e.g., 2-Substituted Benzoxazinone + Hydrazine Hydrate) reaction Reaction (Conventional Heating or Microwave Irradiation) start->reaction product Crude this compound reaction->product exp_analysis Spectroscopic Analysis (FT-IR, NMR, Mass Spec) product->exp_analysis compare Compare Experimental & Predicted Data exp_analysis->compare comp_model In Silico Modeling (DFT, TD-DFT, GIAO) comp_predict Prediction of Spectroscopic Properties comp_model->comp_predict comp_predict->compare structure Validated Structure compare->structure G cluster_pathway Simplified EGFR Signaling Pathway ligand EGF Ligand egfr EGFR ligand->egfr Binds dimer Dimerization & Autophosphorylation egfr->dimer pi3k PI3K/Akt Pathway dimer->pi3k ras Ras/MAPK Pathway dimer->ras downstream Cell Proliferation, Survival, Angiogenesis pi3k->downstream ras->downstream inhibitor This compound Derivative inhibitor->dimer Inhibits (ATP-competitive)

References

Safety Operating Guide

Proper Disposal of 3-Amino-4(3H)-quinazolinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-4(3H)-quinazolinone (CAS 14663-46-8), ensuring compliance with safety protocols and regulatory standards.

Hazard Profile and Safety Precautions

This compound is a hazardous substance requiring careful handling and disposal. According to available safety data, this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Adherence to strict safety protocols is mandatory to mitigate risks during handling and disposal.

Personal Protective Equipment (PPE) is non-negotiable. Before handling this compound for disposal, all personnel must be equipped with the following:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is necessary.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary

For quick reference, the following table summarizes key identifiers and hazard information for this compound.

PropertyValue
CAS Number 14663-46-8
Molecular Formula C₈H₇N₃O
GHS Pictogram Warning
Hazard Statements H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
Precautionary Statements P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of in regular trash or washed down the drain.

Experimental Protocol: Waste Collection and Disposal

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated labware (e.g., filter paper, pipette tips), unused product, and solutions, in a designated and compatible hazardous waste container.

    • Do not mix this waste with other incompatible chemical waste streams.

  • Container Selection and Labeling:

    • Use a clearly labeled, leak-proof, and chemically resistant container. The original product container, if in good condition, can be used.

    • The label must clearly state "Hazardous Waste" and identify the contents as "this compound." Include the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the EHS office or contractor with a detailed inventory of the waste. Disposal will likely involve incineration at a permitted hazardous waste facility.[2]

  • Decontamination of Empty Containers:

    • If the original container is to be disposed of separately, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

    • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.

    • After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your institutional EHS guidelines. Deface the original label before disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Disposal of This compound is_waste Is the material waste? start->is_waste ppe Wear appropriate PPE: - Goggles - Gloves - Lab Coat is_waste->ppe Yes collect_waste Collect in a designated, labeled hazardous waste container. ppe->collect_waste segregate Segregate from incompatible waste. collect_waste->segregate store Store in a secure satellite accumulation area. segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. store->contact_ehs disposal Arrange for pickup and disposal via incineration. contact_ehs->disposal end End: Proper Disposal Complete disposal->end

References

Essential Safety and Logistics for Handling 3-Amino-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 3-Amino-4(3H)-quinazolinone, including operational and disposal plans.

Chemical Identifier:

Compound NameThis compound
CAS Number 14663-46-8
Molecular Formula C₈H₇N₃O
Molecular Weight 161.16 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin and eye irritation.[1] Ingestion may also be harmful.[1] Adherence to proper PPE protocols is critical to mitigate exposure risks.

Recommended Personal Protective Equipment:

Protection TypeRecommended EquipmentJustification
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary where splashing is a risk.Prevents eye irritation from dust particles or splashes.[2][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2] A lab coat or impervious gown should be worn to prevent skin contact.[2]Avoids direct skin contact, which can cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is required to avoid dust inhalation.[2][3] If exposure limits are exceeded, a full-face respirator may be necessary.[2]Minimizes inhalation of dust particles.
Hand Protection Handle with gloves that have been inspected prior to use. Wash and dry hands thoroughly after handling.[2]Ensures glove integrity and proper hygiene to prevent accidental exposure.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound in a laboratory setting is crucial for safety and to maintain the integrity of the experiment.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves B Ensure fume hood is operational and has sufficient airflow A->B C Prepare all necessary equipment and reagents B->C D Weigh the solid compound inside the fume hood C->D Proceed to handling E Dissolve the compound in the appropriate solvent D->E F Perform the experiment within the fume hood E->F G Decontaminate work surfaces F->G Experiment complete H Segregate waste: - Solid Waste - Liquid Waste - Sharps G->H I Dispose of waste according to institutional guidelines H->I J Doff PPE and wash hands I->J

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation:

    • Put on all required PPE, including safety goggles, a lab coat, and nitrile gloves.

    • Verify that the chemical fume hood is functioning correctly with adequate airflow.

    • Assemble all necessary glassware, solvents, and other reagents within the fume hood.

  • Handling:

    • Handle the solid compound exclusively within the fume hood to prevent the formation and inhalation of dust.[1][2]

    • Carefully weigh the desired amount of this compound.

    • If the experimental procedure requires a solution, slowly add the solvent to the solid to minimize splashing.

  • Experimental Procedure:

    • Conduct all steps of the experiment within the confines of the fume hood.

    • Avoid direct contact with the substance.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines:

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2]
Contaminated Labware Glassware should be decontaminated by rinsing with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Disposable items (e.g., pipette tips, weighing boats) should be placed in a designated solid waste container.
Contaminated PPE Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not discharge to sewer systems.[2]

Always adhere to your institution's specific waste disposal protocols and local regulations. If you have any doubts, consult your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4(3H)-quinazolinone
Reactant of Route 2
3-Amino-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.